2,4-Mesitylenedisulfonyl Dichloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trimethylbenzene-1,3-disulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O4S2/c1-5-4-6(2)9(17(11,14)15)7(3)8(5)16(10,12)13/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXKRGBQKLXFTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)Cl)C)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394370 | |
| Record name | 2,4-Mesitylenedisulfonyl Dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68985-08-0 | |
| Record name | 2,4-Mesitylenedisulfonyl Dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Mesitylenedisulfonyl Dichloride | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 2,4-Mesitylenedisulfonyl Dichloride
This guide provides a comprehensive technical overview of 2,4-Mesitylenedisulfonyl Dichloride, a pivotal reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis, reactivity, and practical applications, emphasizing the causality behind its utility and providing validated protocols for its use.
Core Identification and Physicochemical Properties
This compound, also known as 2,4,6-Trimethyl-1,3-benzenedisulfonyl dichloride, is a bifunctional sulfonyl chloride that serves as a versatile building block in constructing complex molecular architectures.[1] Its distinct structure, featuring two reactive sulfonyl chloride groups on a sterically hindered mesitylene core, imparts unique reactivity and stability.
The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis. The bulky methyl groups ortho to the sulfonyl chloride moieties influence the reagent's reactivity, often leading to selective and controlled reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 68985-08-0 | [1][2] |
| Molecular Formula | C₉H₁₀Cl₂O₄S₂ | [1][2] |
| Molecular Weight | 317.21 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 122 - 126 °C | [1] |
| Purity | ≥ 98% | [1] |
| Storage Conditions | Store at 2 - 8 °C under inert gas | [1] |
Synthesis and Mechanistic Considerations
A plausible synthetic route involves the reaction of mesitylene (1,3,5-trimethylbenzene) with an excess of chlorosulfonic acid (ClSO₃H). The reaction proceeds via electrophilic aromatic substitution, where the powerful electrophile, SO₃ (generated in situ or present in fuming sulfuric acid), attacks the electron-rich mesitylene ring. The steric and electronic directing effects of the three methyl groups guide the sulfonation to the 2 and 4 positions.
A patent describing the synthesis of related 2,4-disubstituted benzenesulfonyl chlorides provides insight into the general conditions, which typically involve reacting the substituted benzene with chlorosulfonic acid at controlled low temperatures.[3]
Diagram 1: Plausible Synthesis of this compound
Caption: Electrophilic chlorosulfonation of mesitylene.
Applications in Drug Development and Organic Synthesis
This compound is a valuable reagent due to its two reactive sites, allowing it to act as a linker or to introduce two sulfonyl groups simultaneously.
Key Applications Include:
-
Synthesis of Sulfonamides: It is a key reagent for preparing disulfonamides, which are important structural motifs in medicinal chemistry.[1] Sulfonamides are found in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[4][5] The bifunctional nature of this reagent allows for the synthesis of cyclic sulfonamides or for linking two different amine-containing molecules.
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Polymer Chemistry: It acts as a coupling or cross-linking agent in the synthesis of advanced polymers, enhancing their thermal stability and mechanical properties.[1]
-
Material Science: The compound is used to develop specialized materials, such as coatings and adhesives, where it improves durability and adhesion.[1]
-
Derivatization Reagent: In analytical chemistry, it can be used to derivatize amines and alcohols, making them more amenable to detection and quantification by techniques like chromatography.[1]
The choice of a disulfonyl chloride over a monosulfonyl chloride is dictated by the synthetic goal. When a molecular scaffold requires two points of attachment or the introduction of a rigid, sulfonamide-based linker, a disulfonyl chloride is indispensable.
Experimental Protocol: Synthesis of a Disulfonamide
This protocol details a general, robust procedure for the synthesis of a disulfonamide from this compound and a primary amine. This reaction is a cornerstone application for this reagent. The underlying principle is a nucleophilic substitution at the electrophilic sulfur center of the sulfonyl chloride by the amine.[4] A non-nucleophilic base is required to quench the HCl byproduct, driving the reaction to completion.[4]
Materials:
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This compound (1.0 eq)
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Primary or Secondary Amine (2.0 - 2.2 eq)
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Anhydrous Triethylamine (TEA) or Pyridine (2.5 - 3.0 eq)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (2.1 eq) in anhydrous DCM.
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Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add triethylamine (2.5 eq) to the stirred solution.
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Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture at 0 °C over 20-30 minutes. The dropwise addition is crucial to control the exothermic reaction and prevent side product formation.
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Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure disulfonamide.
References
2,4-Mesitylenedisulfonyl Dichloride molecular structure and weight
An In-Depth Technical Guide to 2,4-Mesitylenedisulfonyl Dichloride
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It delves into the molecule's structural and chemical properties, outlines a robust synthesis protocol, discusses its applications with a focus on causality, and provides essential safety and handling information.
Introduction and Strategic Overview
This compound (MDSD) is a bifunctional aromatic sulfonyl chloride. Its structure, featuring a mesitylene (1,3,5-trimethylbenzene) core substituted with two sulfonyl chloride groups at the 2- and 4-positions, makes it a valuable and versatile reagent in synthetic chemistry. The presence of three methyl groups on the aromatic ring provides steric hindrance, which can influence regioselectivity in reactions. Furthermore, the two reactive sulfonyl chloride moieties allow it to act as a potent crosslinking agent or a difunctional linker for conjugating molecules.
This guide provides an in-depth look at MDSD, moving beyond a simple datasheet to explain the rationale behind its use in various scientific contexts, particularly in the development of complex molecules and advanced materials.
Molecular Structure and Physicochemical Properties
The foundational attributes of a reagent dictate its reactivity and suitability for specific applications. The key properties of MDSD are summarized below.
Molecular Structure
The structure of this compound is characterized by a central benzene ring with three methyl groups and two sulfonyl chloride functional groups.
Caption: Molecular structure of this compound.
Quantitative Data Summary
The essential physicochemical properties of this compound are compiled in the table below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | 2,4,6-Trimethylbenzene-1,3-disulfonyl dichloride | [1] |
| Synonyms | This compound | [1][2] |
| CAS Number | 68985-08-0 | [1][2] |
| Molecular Formula | C₉H₁₀Cl₂O₄S₂ | [1][2] |
| Molecular Weight | 317.21 g/mol | [1] |
| Appearance | White to almost white powder/solid | [2] |
| Melting Point | 122 - 126 °C | [2] |
| Purity | ≥ 98% | [2] |
Synthesis Protocol: A Representative Method
While specific, peer-reviewed synthesis protocols for MDSD are not abundant in academic literature, a reliable method can be derived from established procedures for analogous compounds, such as those described in patent literature.[3] The following protocol details a two-step chlorosulfonation of commercially available mesitylene.
Expertise & Rationale: This method employs a sequential addition of chlorosulfonic acid. The first, milder step achieves monosulfonation, while the second, more forceful step introduces the second sulfonyl group. The inclusion of a chlorinating agent like thionyl chloride ensures the complete conversion of sulfonic acids to the desired sulfonyl chlorides, preventing yield loss during aqueous workup.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of MDSD.
Step-by-Step Methodology
Materials:
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Mesitylene (1,3,5-trimethylbenzene)
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Chlorosulfonic acid (ClSO₃H)
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Thionyl chloride (SOCl₂)
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Crushed ice
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Deionized water
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Hexane or Toluene (for recrystallization)
Procedure:
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Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), charge mesitylene.
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Monosulfonation: Cool the flask in an ice-water bath to 0-5 °C. Slowly add one molar equivalent of chlorosulfonic acid dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
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Initial Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately 1 hour.
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Disulfonation: Re-cool the reaction mixture to 10 °C. Slowly add a second, larger portion of chlorosulfonic acid (at least 2-3 molar equivalents) dropwise.
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Chlorination: Following the second addition of chlorosulfonic acid, add thionyl chloride (1-1.5 molar equivalents) dropwise, ensuring the temperature remains between 10-15 °C.
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Main Reaction: Maintain the reaction mixture at 10-15 °C with vigorous stirring for 5-6 hours, or until reaction completion is confirmed by an appropriate method (e.g., TLC or quenching a small aliquot).
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Workup: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with stirring. This will quench the excess reagents and precipitate the crude product.
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Isolation: Collect the precipitated white solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acids.
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Purification: Dry the crude solid under vacuum. For final purification, recrystallize the product from a suitable solvent system, such as hexane or a hexane/toluene mixture, to yield pure this compound as a white crystalline solid.
Applications in Research and Development
MDSD's utility stems from its bifunctionality and the steric influence of its methyl groups. It is primarily employed where a rigid, aromatic linker or a difunctional sulfonating agent is required.
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Polymer Chemistry: As a coupling or crosslinking agent, MDSD can be used to synthesize advanced polymers.[2] The two sulfonyl chloride groups can react with nucleophiles on different polymer chains (e.g., amines or alcohols) to form stable sulfonamide or sulfonate ester linkages. This crosslinking enhances the mechanical properties and thermal stability of the resulting materials.[2]
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Synthetic Chemistry: The primary use of MDSD is in the preparation of disulfonamides. By reacting MDSD with two equivalents of a primary or secondary amine, complex molecules with a central, rigid mesitylene core can be constructed. This is particularly useful in creating ligands for coordination chemistry or building blocks for supramolecular structures.
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Drug Development & Medicinal Chemistry: In drug development, MDSD serves as a scaffold or linker.[2] Its rigid structure can be used to orient two pharmacophores in a specific spatial arrangement, which is critical for optimizing binding to a biological target. The resulting sulfonamides are often metabolically stable and can improve the pharmacokinetic profile of a drug candidate. While this is a known application area, specific examples in publicly accessible literature are limited, suggesting its use may be more prevalent in proprietary industrial research.[2]
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Material Science: The compound is used to develop advanced materials like specialized coatings and adhesives.[2] Its ability to react with surface functional groups can enhance adhesion between different layers or components.
Safety, Handling, and Storage
Trustworthiness through Safety: Proper handling is paramount for ensuring experimental validity and personnel safety.
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Hazard Identification: this compound is classified as a corrosive solid. It causes severe skin burns and serious eye damage. Contact with water or moisture can release hydrochloric acid gas.
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Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
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Handling: Avoid inhalation of dust. Use in a well-ventilated area. Prevent contact with skin and eyes. It is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) where possible.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from moisture and incompatible materials such as strong bases and oxidizing agents. Store under an inert gas atmosphere to prevent degradation.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its reactivity with water, care must be taken during quenching and disposal procedures.
Conclusion
This compound is a highly reactive and versatile bifunctional reagent with significant potential in polymer chemistry, material science, and the synthesis of complex organic molecules. Its rigid aromatic core and dual sulfonyl chloride groups make it an effective crosslinking agent and molecular scaffold. While its specific applications in drug development are not widely published, its properties suggest it is a valuable tool for constructing molecules where precise spatial orientation and metabolic stability are required. Adherence to strict safety and handling protocols is essential when working with this corrosive and moisture-sensitive compound.
References
The Versatility of 2,4-Mesitylenedisulfonyl Dichloride: A Technical Guide for Researchers
An in-depth exploration of the synthesis, reactivity, and application of a pivotal reagent in medicinal and materials chemistry.
Introduction: Unveiling a Key Synthetic Building Block
2,4-Mesitylenedisulfonyl dichloride, a polysubstituted aromatic sulfonyl chloride, is a highly reactive and versatile intermediate with significant applications in organic synthesis, particularly in the realms of medicinal chemistry and polymer science. Its utility is primarily derived from the two electrophilic sulfonyl chloride groups attached to the sterically hindered and electron-rich mesitylene core. This unique combination of features allows for the construction of complex molecular architectures, including bis-sulfonamides, which are prevalent in a wide array of biologically active compounds and advanced materials. This technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its nuanced applications in drug discovery and beyond, tailored for researchers, scientists, and professionals in drug development.
Nomenclature and Core Synonyms
For clarity and comprehensive literature searching, it is crucial to be familiar with the various synonyms for this compound.
| Preferred IUPAC Name | Common Synonyms | CAS Number |
| 1,3,5-Trimethylbenzene-2,4-disulfonyl dichloride | 2,4,6-Trimethyl-1,3-benzenedisulfonyl dichloride | 68985-08-0 |
| 2,4-Mesitylenedisulfonyl chloride | ||
| Mesitylenedisulfonyldichloride |
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀Cl₂O₄S₂ | --INVALID-LINK-- |
| Molecular Weight | 317.21 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
| Melting Point | 122-126 °C | --INVALID-LINK-- |
| Purity | ≥98% | --INVALID-LINK-- |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the direct di-sulfonylation of mesitylene (1,3,5-trimethylbenzene) using an excess of a sulfonating agent, followed by conversion of the resulting sulfonic acids to the corresponding sulfonyl chlorides. Chlorosulfonic acid is a commonly employed reagent for this transformation.
Reaction Scheme: Di-sulfonylation of Mesitylene
An In-Depth Technical Guide to 2,4,6-Trimethyl-1,3-benzenedisulfonyl Dichloride: A Versatile Bifunctional Reagent in Modern Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of 2,4,6-trimethyl-1,3-benzenedisulfonyl dichloride, a sterically hindered, bifunctional sulfonyl chloride with significant potential in organic synthesis. We will delve into its inherent reactivity, drawing parallels with well-studied analogues, and explore its applications in the synthesis of complex molecules, including bis-sulfonamides and macrocycles, as well as its potential as a cross-linking agent in polymer chemistry. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this reagent in their synthetic endeavors.
Introduction: The Strategic Advantage of Hindered Disulfonyl Chlorides
Sulfonyl chlorides are a cornerstone of organic synthesis, primarily utilized for the formation of sulfonamides, sulfonate esters, and other sulfur-containing functional groups.[1] The reactivity of the sulfonyl chloride moiety is significantly influenced by the steric and electronic environment of the aryl ring. The subject of this guide, 2,4,6-trimethyl-1,3-benzenedisulfonyl dichloride, presents a unique combination of features: two reactive sulfonyl chloride groups on a sterically crowded aromatic ring.
The presence of ortho-alkyl substituents, as seen in the analogous 2,4,6-trimethylbenzenesulfonyl chloride, has been shown to counterintuitively accelerate nucleophilic substitution at the sulfonyl sulfur.[2] This phenomenon is attributed to a combination of electronic effects and ground-state destabilization, making these reagents highly effective coupling agents, for instance, in oligonucleotide synthesis.[2] The bifunctionality of 2,4,6-trimethyl-1,3-benzenedisulfonyl dichloride opens up avenues for its use in creating symmetrical molecules, acting as a rigid linker, or inducing cross-linking in polymeric structures.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.
| Property | Value |
| CAS Number | 68985-08-0 |
| Molecular Formula | C₉H₁₀Cl₂O₄S₂ |
| Molecular Weight | 317.21 g/mol |
| Appearance | Solid |
| Storage | Inert atmosphere, room temperature |
Safety and Handling: 2,4,6-Trimethyl-1,3-benzenedisulfonyl dichloride is a moisture-sensitive and corrosive compound. It should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Contact with skin and eyes should be strictly avoided. In case of accidental exposure, immediate and thorough washing with water is necessary, followed by medical attention. Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.
Core Reactivity and Mechanistic Insights
The fundamental reaction of a sulfonyl chloride is the nucleophilic substitution at the sulfur atom. This process can proceed through different mechanisms depending on the nucleophile, solvent, and the structure of the sulfonyl chloride. For reactions with amines to form sulfonamides, a stepwise mechanism is generally accepted.
Diagram: General Mechanism of Sulfonamide Formation
Caption: General workflow for the synthesis of bis-sulfonamides.
The steric hindrance provided by the two ortho-methyl groups to each sulfonyl chloride function in 2,4,6-trimethyl-1,3-benzenedisulfonyl dichloride is expected to play a significant role in its reactivity. As demonstrated with 2,4,6-triisopropylbenzenesulfonyl chloride and its trimethyl analogue, this steric crowding can lead to an enhanced rate of nucleophilic substitution.[2] This "steric acceleration" is a key feature that distinguishes these reagents from their less hindered counterparts.
Applications in Organic Synthesis
The bifunctional nature of 2,4,6-trimethyl-1,3-benzenedisulfonyl dichloride makes it a valuable tool for constructing molecules with twofold symmetry or for linking two different molecular fragments.
Synthesis of Bis-Sulfonamides
A primary application of this reagent is in the synthesis of bis-sulfonamides. These structures are of interest in medicinal chemistry and materials science. The reaction involves the treatment of the disulfonyl dichloride with two equivalents of a primary or secondary amine.
Experimental Protocol: Illustrative Synthesis of a Bis-Sulfonamide
This protocol is adapted from a well-established procedure for the synthesis of a sulfonamide using the analogous 2,4,6-trimethylbenzenesulfonyl chloride and is presented here to illustrate the general methodology.
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the amine (2.2 equivalents) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (2.5 equivalents), to the solution.
-
Reagent Addition: In a separate flask, dissolve 2,4,6-trimethyl-1,3-benzenedisulfonyl dichloride (1.0 equivalent) in the same solvent. Add this solution dropwise to the stirred amine solution at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Diagram: Experimental Workflow for Bis-Sulfonamide Synthesis
Caption: Step-by-step workflow for a typical bis-sulfonamide synthesis.
Cross-Linking of Polymers
The presence of two reactive sites allows 2,4,6-trimethyl-1,3-benzenedisulfonyl dichloride to act as a cross-linking agent for polymers containing nucleophilic functional groups, such as amines or hydroxyls. This process can significantly alter the physical properties of the polymer, increasing its rigidity, thermal stability, and solvent resistance. While direct examples with this specific dichloride are not prevalent in the literature, the analogous 1,3-benzenedisulfonyl azide has been successfully used to cross-link polyolefins.
Synthesis of Macrocycles
Macrocyclic compounds are of great interest in supramolecular chemistry and drug discovery. The rigid, pre-organized structure of 2,4,6-trimethyl-1,3-benzenedisulfonyl dichloride makes it an excellent candidate for the synthesis of macrocycles. By reacting it with a difunctional nucleophile (e.g., a diamine or a diol) under high-dilution conditions, macrocyclization can be favored over polymerization.
Conclusion and Future Outlook
2,4,6-Trimethyl-1,3-benzenedisulfonyl dichloride is a promising, yet underutilized, reagent in organic synthesis. Its bifunctionality, combined with the enhanced reactivity imparted by its sterically hindered environment, provides a powerful tool for the construction of complex molecular architectures. The protocols and applications discussed in this guide, drawn from the behavior of closely related analogues, serve as a foundation for its further exploration. Future research will likely uncover novel applications for this versatile reagent in areas ranging from the development of new polymeric materials to the synthesis of innovative macrocyclic drug candidates.
References
A Comprehensive Technical Guide to the Solubility of 2,4-Mesitylenedisulfonyl Dichloride in Common Organic Solvents
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 2,4-Mesitylenedisulfonyl Dichloride (CAS 68985-08-0), a key bifunctional reagent in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development and material science, this document synthesizes foundational physicochemical principles with practical, field-proven methodologies. We explore the theoretical underpinnings of its solubility based on molecular structure, discuss its reactivity profile which critically dictates solvent choice, and provide a detailed, self-validating experimental protocol for researchers to quantitatively determine its solubility in various organic media. This guide is structured to provide not just data, but a causal understanding of the compound's behavior, enabling the optimization of reaction conditions, purification, and formulation.
Introduction: The Synthetic Versatility of this compound
This compound, also known as 2,4,6-Trimethyl-1,3-benzenedisulfonyl dichloride, is a white crystalline solid with a pivotal role in modern organic synthesis.[1] Its bifunctional nature, possessing two reactive sulfonyl chloride (-SO₂Cl) groups on a sterically hindered mesitylene core, makes it a valuable building block. It is extensively used for introducing sulfonyl groups, preparing sulfonamides, sulfones, and polymers, and acting as a coupling agent.[1] Applications span across pharmaceutical development, where it's used to modify drug molecules, to polymer chemistry and material science for enhancing the properties of advanced materials.[1]
The success of any synthetic procedure involving this reagent is fundamentally tied to its behavior in solution. Reaction kinetics, yield, and purity are all contingent upon the choice of solvent. Therefore, a comprehensive understanding of its solubility profile is not merely academic but a critical prerequisite for robust and scalable process development.
Physicochemical Properties and Their Influence on Solubility
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a foundational, albeit simplified, predictive tool.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 68985-08-0 | [1][2] |
| Molecular Formula | C₉H₁₀Cl₂O₄S₂ | [1][3] |
| Molecular Weight | 317.21 g/mol | [1][3] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 122 - 126 °C | [1] |
| Purity | ≥ 98% | [1] |
The molecular structure of this compound features a non-polar aromatic mesitylene ring substituted with two highly polar and electrophilic sulfonyl chloride groups. This duality suggests a nuanced solubility profile. The bulky, non-polar hydrocarbon core favors dissolution in non-polar or moderately polar aprotic solvents. Conversely, the highly polar -SO₂Cl groups can engage in dipole-dipole interactions, suggesting potential solubility in polar aprotic solvents.
A critical factor that overrides simple polarity considerations is the compound's reactivity. As a sulfonyl chloride, it is highly susceptible to solvolysis by nucleophilic solvents, particularly protic solvents like water and alcohols.[4] This reactivity is a dominant constraint in solvent selection for non-reactive dissolution.
Predicted Solubility Profile & Solvent Selection Logic
While specific quantitative solubility data for this compound is not widely published, a qualitative and predictive profile can be constructed based on its chemical nature and the behavior of similar sulfonyl chlorides.
Highly Recommended Solvents (Good Solubility, Low Reactivity):
-
Aromatic Hydrocarbons (e.g., Toluene, Xylene): The non-polar mesitylene core has a strong affinity for these solvents. A related monosulfonyl chloride is known to be soluble in toluene. These are excellent choices for reactions where polarity is not a primary concern.
-
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents are relatively inert and have a moderate polarity that can effectively solvate the molecule without reacting with the sulfonyl chloride groups.
-
Aprotic Polar Solvents (e.g., Acetonitrile (MeCN), Tetrahydrofuran (THF), Ethyl Acetate): These solvents are generally good candidates. However, careful consideration of purity is essential. Trace amounts of water in solvents like THF can lead to slow hydrolysis of the sulfonyl chloride. Acetonitrile is often a reliable choice.
Solvents to Use with Caution (Potential for Reaction or Poor Solubility):
-
Ethers (e.g., Diethyl Ether, 1,4-Dioxane): While generally compatible, ethers can contain peroxide impurities and are prone to absorbing atmospheric water, which can degrade the solute over time.
-
Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents will likely dissolve the compound well. However, they can react with sulfonyl chlorides under certain conditions, and their high boiling points can complicate product isolation.[5] Their use should be evaluated on a case-by-case basis.
Incompatible Solvents (High Reactivity):
-
Protic Solvents (e.g., Water, Alcohols like Methanol and Ethanol, Acetic Acid): These solvents will readily react with the sulfonyl chloride groups via nucleophilic attack, leading to the formation of sulfonic acids or sulfonates.[4] This reaction is often leveraged in synthesis but must be avoided for simple dissolution or inert reaction media. The low solubility of sulfonyl chlorides in water is, in fact, a key feature that allows for their isolation and purification from aqueous reaction mixtures.[6][7][8]
Experimental Protocol for Quantitative Solubility Determination
The following protocol provides a robust, self-validating method for determining the solubility of this compound. The method is based on the isothermal equilibrium technique, where a saturated solution is prepared, and the concentration of the dissolved solid is determined gravimetrically.
Materials and Equipment
-
This compound (≥98% purity)
-
Anhydrous grade organic solvents of interest
-
Analytical balance (±0.1 mg)
-
Thermostatically controlled shaker or magnetic stirrer with heating plate
-
Calibrated thermometer or temperature probe
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Glass syringes (e.g., 1 mL, 2 mL)
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible material)
-
Pre-weighed glass sample pans or vials for gravimetric analysis
-
Vortex mixer
-
Drying oven or vacuum oven
Experimental Workflow Diagram
Caption: Isothermal equilibrium solubility determination workflow.
Step-by-Step Methodology
-
Preparation:
-
To a series of glass vials, add an excess amount of this compound (e.g., 100-200 mg). The key is to ensure undissolved solid remains at equilibrium.
-
Using a calibrated pipette or syringe, add a precise volume (e.g., 2.0 mL) of the selected anhydrous solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration (Trustworthiness Pillar):
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the slurries for a sufficient duration to ensure equilibrium is reached. A period of 24-48 hours is typically recommended. To validate the equilibrium time, samples can be taken at different time points (e.g., 12, 24, 36, 48 hours); equilibrium is confirmed when the measured solubility no longer changes over time.
-
After agitation, let the vials stand in the thermostat for 1-2 hours to allow the excess solid to settle, forming a clear supernatant.
-
-
Sampling and Analysis:
-
Pre-weigh and tare several clean, dry glass sample pans.
-
Set a glass syringe to the desired volume (e.g., 0.5 mL) and attach a 0.2 µm syringe filter.
-
Carefully withdraw a precise volume of the clear supernatant into the syringe, ensuring no solid particles are disturbed. The filter provides a critical barrier against particulate contamination.
-
Dispense the filtered solution into a pre-weighed sample pan.
-
Immediately weigh the pan containing the solution to determine the exact mass of the aliquot.
-
-
Solvent Evaporation and Final Weighing:
-
Place the sample pans in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the weight is constant. Alternatively, a gentle stream of nitrogen can be used.
-
Record the final mass of the pan containing the dried solid residue.
-
Calculation of Solubility
The solubility can be calculated using the following formulas:
-
Mass of dissolved solid (m_solid): (Final mass of pan + solid) - (Tare mass of pan)
-
Mass of solvent (m_solvent): (Mass of pan + solution) - (Final mass of pan + solid)
-
Solubility (g / 100 g solvent): (m_solid / m_solvent) * 100
To express solubility in units of volume (e.g., mg/mL), the density of the solvent at the experimental temperature is required.
-
Volume of solvent (V_solvent): m_solvent / density_solvent
-
Solubility (mg / mL): (m_solid * 1000) / V_solvent
Conclusion
References
An In-depth Technical Guide to the Stability and Storage of 2,4-Mesitylenedisulfonyl Dichloride
Introduction
2,4-Mesitylenedisulfonyl dichloride, also known as 2,4,6-trimethyl-1,3-benzenedisulfonyl dichloride, is a key bifunctional reagent in modern organic synthesis. Its utility in the preparation of sulfonamides, sulfones, and as a coupling agent in polymer chemistry makes it an invaluable tool for researchers in drug development and material science.[1] However, the inherent reactivity of its sulfonyl chloride functional groups, while synthetically advantageous, also renders the molecule susceptible to degradation. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, offering insights into its degradation pathways and methodologies for assessing its purity and stability.
Chemical Profile and Inherent Stability Considerations
This compound is a white to off-white crystalline solid with a melting point range of 122-126 °C.[1] The stability of this molecule is primarily dictated by the two electrophilic sulfonyl chloride (-SO₂Cl) groups attached to the mesitylene core. The trimethylated benzene ring influences the reactivity of these groups through both steric and electronic effects.
The methyl groups on the aromatic ring are electron-donating, which can slightly increase the electron density at the sulfur atoms. This, in theory, could modulate the electrophilicity of the sulfonyl chloride groups. However, the primary mode of degradation for sulfonyl chlorides is nucleophilic attack, most commonly by water (hydrolysis).
Primary Degradation Pathway: Hydrolysis
The principal cause of degradation for this compound is hydrolysis. Sulfonyl chlorides are known to be moisture-sensitive, reacting with water to form the corresponding sulfonic acids and hydrochloric acid.[2][3][4] This reaction is generally irreversible and leads to a loss of the desired reactivity of the starting material.
The reaction with water can be represented as follows:
C₉H₁₀Cl₂O₄S₂ + 2H₂O → C₉H₁₂O₆S₂ + 2HCl
This degradation process has significant practical implications:
-
Loss of Purity and Potency: The presence of the resulting disulfonic acid can interfere with subsequent reactions and reduce the yield of the desired product.
-
Corrosive Byproducts: The generation of hydrochloric acid can corrode metallic containers and equipment.[2]
-
Safety Hazards: In a sealed container, the buildup of HCl gas can lead to an increase in pressure.
The mechanism of hydrolysis for aromatic sulfonyl chlorides is understood to proceed via a nucleophilic attack of water on the electrophilic sulfur atom.[1] The presence of two sulfonyl chloride groups on the same aromatic ring means that this process can occur twice.
Recommended Storage and Handling Conditions
To mitigate degradation and ensure the long-term integrity of this compound, strict adherence to appropriate storage and handling protocols is essential.
Storage Conditions
Based on information from safety data sheets and chemical suppliers, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2 - 8 °C[1][2] | Refrigeration slows down the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (e.g., Nitrogen)[2] | An inert atmosphere displaces moisture and oxygen, preventing hydrolysis and potential oxidative degradation. |
| Container | Tightly Closed[2][5] | Prevents the ingress of atmospheric moisture. |
| Container Material | Glass or other non-reactive material. Avoid metal containers.[2] | The potential for HCl formation upon hydrolysis can lead to corrosion of metallic containers. |
| Environment | Dry, well-ventilated area[5] | Minimizes exposure to ambient moisture. |
Handling Procedures
When handling this compound, the following precautions should be taken:
-
Work in a Controlled Environment: Whenever possible, handle the compound in a glove box or under a stream of dry, inert gas.
-
Use Dry Equipment: Ensure all spatulas, glassware, and other equipment are thoroughly dried before use.
-
Minimize Exposure to Air: Open containers for the shortest possible time.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[2]
Experimental Protocol for Stability Assessment
A comprehensive stability study is crucial to determine the shelf-life and re-test period for this compound. The following protocol is based on established guidelines for stability testing of active substances.[6][7]
Objective
To evaluate the stability of this compound under various temperature and humidity conditions over a defined period.
Materials and Equipment
-
This compound (multiple batches if available)
-
Controlled environment chambers (e.g., 25°C/60% RH, 40°C/75% RH)
-
Inert gas (Nitrogen or Argon)
-
Appropriately sealed storage containers (e.g., amber glass vials with PTFE-lined caps)
-
Analytical instrumentation (e.g., HPLC, GC-MS, FT-IR, Titrator)
Experimental Workflow
References
- 1. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 2. Moisture Sensitivity Testing of Formulations – Pharma.Tips [pharma.tips]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
A Researcher's Guide to Procurement and Application of 2,4-Mesitylenedisulfonyl Dichloride in Drug Development
For the discerning researcher, scientist, and drug development professional, the selection of starting materials is a critical determinant of downstream success. 2,4-Mesitylenedisulfonyl Dichloride (CAS No. 68985-08-0), also known as 2,4,6-Trimethyl-1,3-benzenedisulfonyl dichloride, is a versatile and highly reactive bifunctional reagent. Its strategic importance in the synthesis of complex sulfonamides and other sulfur-containing molecular architectures makes a comprehensive understanding of its procurement, quality assessment, and application essential for any advanced research program.[1] This guide provides an in-depth technical overview of commercially available this compound, offering field-proven insights into supplier selection, quality control, and synthetic utility.
The Strategic Utility of this compound in Medicinal Chemistry
The sulfonyl chloride moiety is a cornerstone of synthetic chemistry, prized for its ability to react with a wide range of nucleophiles to form stable sulfonamides, sulfonate esters, and other derivatives.[2] this compound, with its two reactive sulfonyl chloride groups on a sterically hindered mesitylene core, offers unique advantages in drug discovery. The presence of two sulfonyl chloride groups allows for the synthesis of bis-sulfonamides, which can act as potent enzyme inhibitors or molecular probes. The trimethylated benzene ring provides a rigid scaffold, influencing the conformational properties of the resulting molecules and potentially enhancing binding affinity to biological targets.
The primary application of this reagent lies in the formation of sulfonamides through reaction with primary or secondary amines.[3] This reaction is fundamental to the synthesis of a vast array of pharmaceutical compounds, including antibacterial agents, diuretics, and anticancer drugs.[3] The resulting sulfonamide linkage is a key pharmacophore in many clinically successful drugs.
Commercial Suppliers: A Comparative Analysis
A reliable supply of high-purity this compound is paramount for reproducible research and development. The following table provides a comparative overview of prominent commercial suppliers. It is important to note that availability and specifications are subject to change, and direct inquiry with the suppliers is always recommended.
| Supplier | Region | Typical Purity | Available Quantities | Notes |
| Chem-Impex | North America | ≥ 98% (Assay by titration)[1] | 5g, 25g, Bulk inquiry | Offers detailed product specifications and safety data sheets.[1] |
| TCI America | North America | >98.0% (T) | 5g, 25g | Also available through distributors like CP Lab Safety.[4][5] |
| TCI Europe N.V. | Europe | Not explicitly stated, but likely similar to TCI America | 25g | Available through distributors like Labmarketi.[6] |
| Sigma-Aldrich (Merck) | Global | Not explicitly stated in search results | Inquire | A major global supplier of research chemicals. |
| J & K SCIENTIFIC LTD. | China | 98% | 5g, 25g, Bulk inquiry | One of many suppliers listed on platforms like ChemicalBook.[7] |
| Meryer (Shanghai) Chemical Technology Co., Ltd. | China | >98.0%(T) | 5g, 25g | Another prominent supplier based in China.[7] |
| Suzhou Highfine Biotech Co., Ltd | China | ≥98.0% | 50g, 100g, 500g, 1kg, 10kg, 25kg | Offers a wide range of quantities.[7] |
Quality Control and Analytical Characterization: Ensuring Experimental Integrity
The purity of this compound is critical, as impurities can lead to unwanted side reactions and complicate the purification of target compounds. A self-validating system for quality control should be implemented upon receipt of the material.
Visual Inspection and Physical Properties
Initially, the material should be inspected for its appearance, which is typically a white to off-white powder or crystalline solid.[1] Key physical properties to verify include:
A sharp melting point range is indicative of high purity.
Spectroscopic and Chromatographic Analysis
For rigorous quality control, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure and identifying organic impurities. A typical ¹H NMR spectrum in CDCl₃ would show signals corresponding to the aromatic proton, the methyl protons, and potentially trace impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile impurities.
The following diagram illustrates a typical workflow for the quality control of incoming this compound.
Caption: Quality control workflow for this compound.
Synthetic Protocol: Preparation of a Bis-Sulfonamide
The following is a detailed, step-by-step methodology for the synthesis of a bis-sulfonamide using this compound and a primary amine. This protocol is illustrative and may require optimization for different amine substrates.
Materials and Reagents
-
This compound (1.0 eq)
-
Primary Amine (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (2.5 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Experimental Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (2.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the amine solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified bis-sulfonamide by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
The following diagram illustrates the general reaction scheme for the synthesis of a bis-sulfonamide.
Caption: General synthesis of a bis-sulfonamide.
Safety and Handling
This compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place.[1] All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[8] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[4][8][9]
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex molecules in drug discovery and development. A thorough understanding of its commercial availability, quality control, and synthetic applications is crucial for researchers in this field. By implementing a rigorous quality assessment of incoming materials and employing optimized synthetic protocols, scientists can leverage the unique properties of this compound to advance their research programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. frontiersrj.com [frontiersrj.com]
- 4. echemi.com [echemi.com]
- 5. calpaclab.com [calpaclab.com]
- 6. labmarketi.com [labmarketi.com]
- 7. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 8. capotchem.com [capotchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 2,4-Mesitylenedisulfonyl Dichloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2,4-Mesitylenedisulfonyl Dichloride, a versatile and powerful reagent in modern organic synthesis. With its unique structural features, this compound offers distinct advantages in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document delves into the synthesis, key chemical properties, and diverse applications of this compound, offering field-proven insights and detailed experimental protocols to enable researchers to effectively harness its synthetic potential. The causality behind experimental choices is explained, and every protocol is presented as a self-validating system, ensuring scientific integrity and reproducibility.
Introduction: The Strategic Advantage of this compound
In the landscape of synthetic organic chemistry, the pursuit of efficiency, selectivity, and molecular diversity is paramount. Arylsulfonyl chlorides are a well-established class of reagents, pivotal for the introduction of the sulfonyl moiety, a common pharmacophore in numerous therapeutic agents. Among these, this compound (IUPAC Name: 2,4,6-Trimethyl-1,3-benzenedisulfonyl dichloride) emerges as a reagent of significant interest. Its bifunctional nature, coupled with the steric hindrance imparted by the mesitylene core, provides unique reactivity and selectivity profiles that can be strategically exploited in complex syntheses.
This guide will explore the intrinsic properties of this compound that make it a valuable tool for the synthetic chemist, particularly in the context of drug discovery where the precise modulation of molecular properties is critical. We will dissect its synthesis, providing a robust protocol, and then navigate through its primary applications in the formation of sulfonamides and sulfonate esters, and its utility as a potent cyclizing agent.
dot
Caption: Structure of this compound.
Synthesis of this compound: A Robust Protocol
The reliable synthesis of this compound is crucial for its widespread application. The most common and efficient method involves the direct chlorosulfonation of mesitylene (1,3,5-trimethylbenzene). The presence of three activating methyl groups on the aromatic ring facilitates the electrophilic substitution, while their positions direct the sulfonyl chloride groups to the 2 and 4 positions.
Mechanistic Rationale
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the electrophile. The electron-donating methyl groups strongly activate the aromatic ring towards electrophilic attack. The ortho and para-directing nature of the methyl groups, combined with steric considerations, favors the substitution at the 2 and 4 positions.
dot
Methodological & Application
Application Notes and Protocols: Synthesis of Sulfonamides using 2,4-Mesitylenedisulfonyl Dichloride
Introduction: The Strategic Importance of the Sulfonamide Moiety and the Role of Specialized Reagents
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents.[1][2][3][4][5] From their historical significance as the first class of synthetic antimicrobial agents to their contemporary applications as anticancer, antiviral, and anti-inflammatory drugs, the versatility of the sulfonamide scaffold is undeniable.[1][2][3][4][5] The synthesis of these vital compounds often relies on the reaction between a sulfonyl chloride and a primary or secondary amine.[6][7][8][9][10] While this method is robust, the choice of the sulfonylating agent is critical in directing the synthesis towards the desired outcome, especially when dealing with complex molecular architectures.
2,4-Mesitylenedisulfonyl dichloride stands out as a specialized reagent in this context. Its bifunctional nature, possessing two sulfonyl chloride groups on a sterically hindered mesitylene core, offers unique opportunities for the synthesis of novel sulfonamide derivatives. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound for the synthesis of both monosubstituted and disubstituted sulfonamides. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss the critical parameters that ensure high-yield, reproducible results.
Mechanistic Insights: Understanding the Reaction Pathway
The synthesis of sulfonamides from this compound and an amine proceeds via a nucleophilic substitution reaction at the electrophilic sulfur center of the sulfonyl chloride group.[10][11] The reaction can be conceptually broken down into the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the electron-deficient sulfur atoms of the this compound. This forms a transient tetrahedral intermediate.[11]
-
Chloride Elimination: The tetrahedral intermediate collapses, leading to the elimination of a chloride ion, a good leaving group.
-
Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, removes a proton from the nitrogen atom, neutralizing the resulting ammonium species and regenerating the nucleophilic amine. This step is crucial as it drives the reaction to completion by preventing the protonation of the starting amine, which would render it non-nucleophilic.[11]
The stoichiometry of the amine relative to the this compound is the primary determinant of whether a mono- or disubstituted sulfonamide is formed.
Visualizing the Reaction Mechanism
Caption: General mechanism for the synthesis of a monosubstituted sulfonamide.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| This compound | Major Supplier | >98% | Store in a desiccator. |
| Amine (Primary or Secondary) | Various | >98% | Ensure dryness. |
| Triethylamine (Et₃N) or Pyridine | Major Supplier | Anhydrous | Distill from CaH₂ before use. |
| Dichloromethane (DCM) | Major Supplier | Anhydrous | Dry over CaH₂ and distill. |
| Diethyl Ether (Et₂O) | Major Supplier | Anhydrous | |
| Hydrochloric Acid (HCl) | Major Supplier | 1 M aq. | |
| Saturated Sodium Bicarbonate (NaHCO₃) | In-house prep. | - | |
| Brine | In-house prep. | - | Saturated aqueous NaCl solution. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Major Supplier | - | For drying organic layers. |
Protocol 1: Synthesis of Monosubstituted Sulfonamides
This protocol is designed for the selective synthesis of sulfonamides where only one of the sulfonyl chloride groups of this compound reacts.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Amine Addition: In a separate flask, dissolve the primary or secondary amine (1.0-1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Reaction Initiation: Cool the solution of this compound to 0 °C using an ice bath. Add the amine solution dropwise via the dropping funnel over a period of 30-60 minutes with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers successively with 1 M HCl (2 x 15 mL) to remove excess triethylamine, followed by saturated aqueous NaHCO₃ solution (2 x 15 mL), and finally with brine (1 x 15 mL).[11]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to afford the pure monosubstituted sulfonamide.
Protocol 2: Synthesis of Disubstituted (Bis-sulfonamide) Derivatives
This protocol is optimized for the synthesis of symmetrical bis-sulfonamides by reacting both sulfonyl chloride functionalities.
Step-by-Step Methodology:
-
Reaction Setup: Follow the same initial setup as in Protocol 1.
-
Amine Addition: In a separate flask, dissolve the primary or secondary amine (2.2-2.5 eq) and triethylamine (3.0 eq) in anhydrous DCM.
-
Reaction Initiation: Cool the solution of this compound to 0 °C. Add the amine solution dropwise over 30-60 minutes.
-
Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 4-6 hours to ensure complete disubstitution.
-
Reaction Monitoring, Work-up, and Purification: Follow steps 4 through 9 as described in Protocol 1.
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the synthesis of sulfonamides.
Safety and Handling Precautions
This compound and its precursors can be hazardous. Always consult the Safety Data Sheet (SDS) before use.[12]
-
This compound: Corrosive. Causes severe skin burns and eye damage. Reacts with water to produce hydrochloric acid. Handle in a well-ventilated fume hood.
-
Amines: Many amines are toxic and/or corrosive. Avoid inhalation and skin contact.
-
Dichloromethane (DCM): A potential carcinogen. Use only in a fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[13]
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[13]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[13]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction, moisture in reagents/solvents. | Ensure all glassware is flame-dried. Use anhydrous solvents and reagents. Increase reaction time or temperature (for disubstitution). |
| Formation of Byproducts | Incorrect stoichiometry, reaction temperature too high. | Carefully control the stoichiometry of the amine. For monosubstitution, maintain a low temperature during addition. Use slow, dropwise addition. |
| Difficulty in Purification | Close polarity of product and starting material. | Optimize the eluent system for column chromatography. Consider recrystallization as an alternative or additional purification step.[14] |
| Reaction does not start | Inactive amine (protonated). | Ensure a sufficient amount of base is used to neutralize the HCl generated. Check the quality of the amine. |
Conclusion
The use of this compound provides a versatile and efficient platform for the synthesis of a diverse range of sulfonamide-containing molecules. By carefully controlling the reaction stoichiometry and conditions, researchers can selectively target either monosubstituted or disubstituted products. The protocols outlined in this application note, grounded in established chemical principles, offer a reliable framework for the successful synthesis and purification of these valuable compounds. Adherence to the described methodologies and safety precautions will enable scientists in the field of drug discovery and development to confidently incorporate this powerful synthetic tool into their research endeavors.
References
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. frontiersrj.com [frontiersrj.com]
- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. cdms.net [cdms.net]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
experimental procedure for reaction of 2,4-Mesitylenedisulfonyl Dichloride with primary amines
Application Note & Protocol: Synthesis of N,N'-Disubstituted-2,4-Mesitylenedisulfonamides
Introduction: The Versatility of the Disulfonamide Scaffold
The synthesis of sulfonamides through the reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone transformation in medicinal chemistry and materials science.[1][2] This reaction provides a reliable pathway to a class of compounds exhibiting a vast range of biological activities, including well-known antibacterial, anticancer, and anti-inflammatory agents.[3][4][5] The resulting sulfonamide group is a key structural motif in numerous marketed drugs.[3][6]
2,4-Mesitylenedisulfonyl dichloride is a bifunctional reagent, featuring two reactive sulfonyl chloride groups on a rigid aromatic core.[7] This unique structure allows for the synthesis of N,N'-disubstituted disulfonamides, creating molecules with bilateral symmetry and the potential for bivalent interactions with biological targets. These disulfonamide structures are of particular interest in drug discovery for applications such as inhibitors of oxidative phosphorylation, a promising strategy in cancer therapy.[8] This application note provides a detailed, field-proven protocol for the reaction of this compound with primary amines, offering insights into the reaction mechanism, optimization, and characterization of the resulting products.
Reaction Principle and Mechanism
The formation of a disulfonamide from this compound and a primary amine proceeds via a nucleophilic substitution reaction at each of the two electrophilic sulfur centers.[4][9]
Overall Reaction Scheme:
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. cbijournal.com [cbijournal.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for 2,4-Mesitylenedisulfonyl Dichloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the theoretical application of 2,4-Mesitylenedisulfonyl Dichloride as a coupling reagent in peptide synthesis. While not a conventional choice, this guide explores its potential mechanism of action, extrapolated protocols for both solution-phase and solid-phase peptide synthesis (SPPS), and a discussion of its prospective advantages and challenges. The protocols and mechanistic discussions are based on the established chemistry of related arylsulfonyl chlorides in amide bond formation.
Introduction: The Landscape of Peptide Coupling Reagents
The chemical synthesis of peptides is a cornerstone of modern drug discovery and biochemical research. The formation of the amide bond, the very backbone of a peptide, is a condensation reaction that requires the activation of a carboxylic acid group to facilitate its coupling with an amino group. Over the decades, a vast arsenal of coupling reagents has been developed, each with its own set of advantages and limitations. These are broadly categorized into carbodiimides (e.g., DCC, DIC), phosphonium salts (e.g., BOP, PyBOP), and aminium/uronium salts (e.g., HBTU, HATU).
Arylsulfonyl chlorides represent a class of highly reactive compounds that have found utility in various organic transformations, including the formation of sulfonamides.[1] Their application as direct coupling reagents for peptide bond formation is less common but holds potential due to their strong electrophilic nature. This guide focuses on the hypothetical application of a bifunctional arylsulfonyl chloride, this compound, in this critical role.
Mechanistic Postulate: Activation of Carboxylic Acids
The proposed mechanism for peptide bond formation using this compound hinges on the activation of the C-terminal carboxylic acid of an N-protected amino acid. The highly electrophilic sulfonyl chloride group is susceptible to nucleophilic attack by the carboxylate anion. This reaction would proceed through the formation of a highly reactive mixed anhydride intermediate.
The presence of two sulfonyl chloride moieties on the mesitylene ring offers the intriguing possibility of a bifunctional activation or potential for intramolecular reactions, which must be carefully considered in the experimental design.
Below is a postulated mechanistic pathway for the activation and subsequent coupling:
Caption: Postulated mechanism of peptide bond formation.
Potential Advantages and Foreseeable Challenges
The use of a potent activating agent like this compound could offer several benefits while also presenting significant challenges that researchers must mitigate.
| Advantages | Challenges |
| High Reactivity: Potentially rapid coupling times. | Racemization: High reactivity can increase the risk of epimerization at the chiral center of the activated amino acid. |
| Cost-Effectiveness: Arylsulfonyl chlorides can be cost-effective reagents. | Side Reactions: The high reactivity may lead to side reactions with sensitive amino acid side chains. |
| Bifunctional Potential: The two sulfonyl chloride groups could potentially be used for crosslinking or other modifications. | Byproduct Removal: The sulfonic acid byproduct may require specific purification strategies. |
| Orthogonality: May offer different reactivity and selectivity compared to standard coupling reagents. | Moisture Sensitivity: Sulfonyl chlorides are highly sensitive to moisture, requiring anhydrous reaction conditions. |
Experimental Protocols (Extrapolated)
The following protocols are theoretical and extrapolated from general procedures for peptide synthesis and the known reactivity of arylsulfonyl chlorides. Optimization will be necessary for specific applications.
Solution-Phase Peptide Synthesis
This protocol outlines the coupling of an N-protected amino acid to an amino acid ester in a solution.
Materials:
-
N-protected amino acid (e.g., Fmoc-Ala-OH)
-
Amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl)
-
This compound
-
Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq) in anhydrous DCM.
-
Base Addition: Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at 0 °C.
-
Activation: Slowly add a solution of this compound (0.5 eq, assuming bifunctional reactivity, or 1.0 eq for monofunctional) in anhydrous DCM to the reaction mixture at 0 °C. Stir for 10-15 minutes to allow for the formation of the mixed anhydride.
-
Coupling: In a separate flask, neutralize the amino acid ester hydrochloride (1.0 eq) with DIPEA (1.0 eq) in anhydrous DCM. Add this solution to the activated amino acid mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude peptide by column chromatography.
Caption: Workflow for solution-phase peptide coupling.
Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy
This extrapolated protocol is for the manual coupling of an amino acid to a resin-bound peptide using the Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acid
-
This compound
-
DIPEA
-
Anhydrous DMF
-
Fmoc-deprotection solution (e.g., 20% piperidine in DMF)
-
Resin with N-terminal deprotected peptide
Procedure:
-
Resin Preparation: Swell the resin in DMF. Perform the Fmoc deprotection of the resin-bound peptide using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Pre-activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3.0 eq relative to resin loading) in anhydrous DMF. Add DIPEA (6.0 eq) and cool to 0 °C.
-
Activation: Slowly add this compound (1.5 eq) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Coupling: Add the pre-activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF, DCM, and methanol.
-
Cycle Repetition: Proceed to the next deprotection and coupling cycle.
Caption: A single coupling cycle in SPPS.
Conclusion and Future Perspectives
This compound presents a chemically intriguing, albeit unexplored, option as a coupling reagent in peptide synthesis. Its high reactivity, stemming from the two sulfonyl chloride groups, could theoretically lead to efficient amide bond formation. However, this reactivity must be carefully controlled to prevent racemization and other side reactions. The protocols provided herein are foundational and will require significant empirical optimization. Future studies should focus on a systematic evaluation of reaction conditions, including solvent, base, temperature, and stoichiometry, to ascertain the viability of this reagent in modern peptide chemistry. A thorough investigation into its potential for racemization using established analytical methods is also crucial.
References
Application Notes and Protocols for 2,4-Mesitylenedisulfonyl Dichloride as a Cyclizing Agent
Introduction: A Rigid and Reactive Scaffold for Macrocyclization
In the landscape of synthetic chemistry, particularly in the realms of drug discovery and materials science, the formation of cyclic structures is a cornerstone for imparting specific conformational constraints and unique physicochemical properties to molecules. Macrocycles, in particular, occupy a privileged chemical space due to their ability to engage with challenging biological targets, such as protein-protein interfaces.[1] The choice of a cyclizing agent is paramount to the success of a macrocyclization strategy, influencing reaction efficiency, yield, and the geometric properties of the resulting cyclic product.
2,4-Mesitylenedisulfonyl dichloride, also known as 2,4,6-trimethyl-1,3-benzenedisulfonyl dichloride, emerges as a compelling bifunctional reagent for the construction of macrocyclic disulfonamides. Its rigid aromatic core, substituted with two sulfonyl chloride moieties, provides a well-defined scaffold for bridging two nucleophilic centers within a linear precursor. The steric hindrance imparted by the flanking methyl groups on the mesitylene ring can influence the conformational preferences of the resulting macrocycle, a feature of significant interest in rational drug design.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a cyclizing agent. We will delve into the mechanistic rationale, provide detailed experimental protocols for the intramolecular cyclization of a model diamine, and discuss critical parameters for successful macrocycle synthesis.
Mechanistic Rationale: The Formation of a Disulfonamide Bridge
The fundamental reaction underpinning the use of this compound as a cyclizing agent is the formation of sulfonamide bonds through the reaction of the sulfonyl chloride groups with primary or secondary amines.[2] In an intramolecular context, a linear precursor containing two nucleophilic amine groups can react with the disulfonyl chloride to form a cyclic structure.
The process is a stepwise nucleophilic acyl substitution at the sulfur centers. The reaction is typically conducted under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. A suitable base is required to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation.
Experimental Protocols
The following protocol details the intramolecular cyclization of a generic α,ω-diamine with this compound to form a macrocyclic disulfonamide. This procedure is a foundational template and may require optimization based on the specific substrate.
Materials and Reagents
-
α,ω-Diamine (e.g., 1,10-diaminodecane)
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment
-
High-dilution reaction setup (e.g., syringe pump and a large three-necked round-bottom flask with a mechanical stirrer)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Detailed Step-by-Step Protocol
1. Reaction Setup under High-Dilution Conditions:
-
Assemble a high-dilution apparatus. This typically involves a large three-necked round-bottom flask (e.g., 2 L) charged with a magnetic stir bar and fitted with a reflux condenser and two septa for needle access.
-
The flask is charged with a significant volume of anhydrous DCM (e.g., 1 L for a 1 mmol scale reaction) and anhydrous pyridine (10 eq).
-
Prepare two separate solutions in gas-tight syringes for use with a syringe pump:
-
Syringe A: Dissolve the α,ω-diamine (1.0 eq) in anhydrous DCM (e.g., 50 mL).
-
Syringe B: Dissolve this compound (1.0 eq) in anhydrous DCM (e.g., 50 mL).
-
2. Slow Addition of Reagents:
-
Using a syringe pump, add the solutions from Syringe A and Syringe B simultaneously and dropwise to the vigorously stirred solution of pyridine in DCM over an extended period (e.g., 8-12 hours). A slow addition rate is crucial to maintain a low concentration of the reactants, thereby favoring the intramolecular cyclization.
-
Maintain the reaction under an inert atmosphere (Nitrogen or Argon) throughout the addition.
3. Reaction Monitoring and Completion:
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 12-24 hours.
-
Monitor the progress of the reaction by TLC, observing the disappearance of the starting materials.
4. Work-up Procedure:
-
Once the reaction is complete, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (2 x 200 mL) to remove excess pyridine.
-
Water (1 x 200 mL).
-
Saturated NaHCO₃ solution (1 x 200 mL).
-
Brine (1 x 200 mL).
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective for isolating the desired macrocyclic product.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the macrocyclic disulfonamide.
6. Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Stoichiometry | Diamine:Disulfonyl Dichloride (1:1) | Equimolar amounts for a 1:1 macrocycle. |
| Concentration | High Dilution (e.g., <0.001 M) | Minimizes intermolecular side reactions (polymerization). |
| Base | Pyridine or Triethylamine (≥10 eq) | Neutralizes generated HCl and can act as a nucleophilic catalyst. |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for reactants and inert under reaction conditions. |
| Addition Time | 8 - 12 hours | Maintains low reactant concentrations. |
| Reaction Temperature | Room Temperature | Generally sufficient for sulfonamide formation. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low yield of macrocycle | Intermolecular polymerization is favored. | Increase the solvent volume for higher dilution. Decrease the rate of addition of reactants. |
| Incomplete reaction | Insufficient reaction time or base. | Extend the reaction time. Ensure the use of a sufficient excess of anhydrous base. |
| Presence of linear intermediates | Incomplete cyclization. | Allow the reaction to stir for a longer period after the addition is complete. |
| Difficult purification | Formation of closely related byproducts. | Optimize the chromatography conditions (e.g., different solvent system, finer silica gel). |
Safety and Handling
This compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is sensitive to moisture and should be stored in a tightly sealed container in a dry environment. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound serves as a valuable and effective cyclizing agent for the synthesis of macrocyclic disulfonamides. Its rigid aromatic framework provides a predictable and conformationally constrained linker, which is highly desirable in the design of bioactive molecules and advanced materials. The successful application of this reagent hinges on the careful control of reaction conditions, particularly the adherence to high-dilution principles to promote intramolecular cyclization. The protocols and guidelines presented herein offer a robust starting point for researchers to explore the rich chemical space of macrocycles enabled by this versatile reagent.
References
Application Notes & Protocols: Strategic Use of 2,4-Mesitylenedisulfonyl Dichloride in Protecting Group Chemistry
Introduction: Unveiling the Potential of a Bifunctional Reagent
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. 2,4-Mesitylenedisulfonyl Dichloride, a bifunctional sulfonylating agent, has emerged as a valuable tool for the synthetic chemist. Its unique structure, featuring two reactive sulfonyl chloride moieties on a sterically hindered mesitylene ring, offers distinct advantages in the protection of nucleophilic functional groups, particularly amines and diols.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the strategic application, mechanistic underpinnings, and field-proven protocols for employing this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible implementation of these techniques in your laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Synonyms | 2,4,6-Trimethyl-1,3-benzenedisulfonyl dichloride | |
| CAS Number | 68985-08-0 | |
| Molecular Formula | C₉H₁₀Cl₂O₄S₂ | |
| Molecular Weight | 317.2 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 122 - 126 °C | |
| Purity | ≥ 98% (by titration) | |
| Storage | Store at 2 - 8 °C under inert gas (Nitrogen) |
Core Principle: Bifunctional Protection and Conformational Rigidity
The primary utility of this compound stems from its two sulfonyl chloride groups. This bifunctionality allows it to act as a "molecular clamp," capable of simultaneously protecting two nucleophiles or, more strategically, bridging a 1,2- or 1,3-diol to form a stable, cyclic disulfonate ester. This latter application is particularly powerful as it imparts significant conformational rigidity to the substrate, which can be exploited to direct the stereochemical outcome of subsequent reactions.
The mesitylene backbone is not merely a passive scaffold. Its three methyl groups provide steric bulk, which can influence the reactivity of the protected substrate and enhance the stability of the protecting group itself against a range of reaction conditions.
Application Protocol: Protection of Diols
The formation of a cyclic disulfonate ester across a 1,2- or 1,3-diol is a premier application of this reagent. The resulting seven- or eight-membered ring provides a robust protecting group that is stable to a wide range of synthetic transformations, including many oxidative and acidic conditions.
Causality and Experimental Rationale
-
Solvent Choice: Anhydrous, non-protic solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF) are essential to prevent hydrolysis of the sulfonyl chloride.
-
Base: A non-nucleophilic amine base, typically pyridine or triethylamine (TEA), is required to scavenge the two equivalents of HCl generated during the reaction, driving it to completion. Pyridine can often serve as both the base and the solvent.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure complete conversion.
-
Inert Atmosphere: Due to the moisture sensitivity of sulfonyl chlorides, the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Step-by-Step Laboratory Protocol for Diol Protection
Materials:
-
Substrate containing a 1,2- or 1,3-diol (1.0 equiv)
-
This compound (1.05 equiv)
-
Anhydrous Pyridine (as solvent) or Anhydrous DCM and Triethylamine (3.0 equiv)
-
Anhydrous solvents (DCM, Ethyl Acetate)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (N₂), dissolve the diol substrate (1.0 equiv) in anhydrous pyridine (or anhydrous DCM). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add this compound (1.05 equiv) portion-wise to the stirred solution over 10-15 minutes. If using DCM as a solvent, add triethylamine (3.0 equiv) dropwise.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture back to 0 °C and cautiously quench by adding 1 M HCl until the pH is acidic.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to afford the pure cyclic disulfonate ester.
Visualization of the Diol Protection Workflow
Caption: Workflow for the protection of diols.
Application Protocol: Protection of Primary and Secondary Amines
The reaction of this compound with two equivalents of a primary or secondary amine yields a stable bis-sulfonamide. Sulfonamides are exceptionally robust protecting groups, stable to a wide array of conditions including strongly acidic and basic media, as well as many oxidizing and reducing agents.
Step-by-Step Laboratory Protocol for Amine Protection
Materials:
-
Substrate containing a primary or secondary amine (2.0 equiv)
-
This compound (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA, 2.2 equiv) or Pyridine
-
4-Dimethylaminopyridine (DMAP, 0.1 equiv, optional catalyst)
-
Standard work-up and purification reagents as listed in section 3.2.
Procedure:
-
Preparation: Under an inert atmosphere (N₂), dissolve the amine substrate (2.0 equiv) and triethylamine (2.2 equiv) in anhydrous DCM. If the amine is less nucleophilic, add DMAP (0.1 equiv). Cool the solution to 0 °C.
-
Reagent Addition: Prepare a separate solution of this compound (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 20-30 minutes.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor by TLC for the disappearance of the limiting reagent.
-
Work-up, Drying, and Purification: Follow the procedures outlined in steps 4, 5, and 6 of the diol protection protocol (Section 3.2). The resulting bis-sulfonamide is typically a stable, crystalline solid.
Visualization of the Amine Protection Mechanism
Caption: Mechanism of amine protection.
Deprotection Strategies: Reclaiming the Functional Group
The high stability of sulfonate esters and sulfonamides necessitates specific, often reductive, conditions for their cleavage. The choice of deprotection strategy is critical and must be compatible with other functional groups in the molecule.
Deprotection of Cyclic Disulfonate Esters
Cleavage of the cyclic disulfonate ester to regenerate the diol typically requires strong reducing agents.
Protocol: Reductive Cleavage with Lithium Aluminum Hydride (LiAlH₄)
-
WARNING: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and all reagents and solvents must be anhydrous.
-
Preparation: Under an inert atmosphere (N₂), carefully suspend LiAlH₄ (4.0-5.0 equiv) in anhydrous THF and cool to 0 °C.
-
Addition: Dissolve the protected diol (1.0 equiv) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux. Monitor the reaction by TLC (typically 6-24 hours).
-
Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. Stir vigorously until a granular white precipitate forms.
-
Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure and purify the resulting diol by column chromatography.
Deprotection of Bis-Sulfonamides
Cleavage of the robust N-S bond in sulfonamides is a significant challenge. While classical methods like dissolving metal reductions (e.g., Sodium in liquid ammonia) are effective, milder photoredox or specialized chemical methods have been developed.
Protocol: Reductive Cleavage using a Photoredox System
-
Note: This is an advanced protocol requiring specialized equipment (e.g., photoreactor with specific wavelength LEDs).
-
Preparation: In a reaction vessel suitable for photochemistry, combine the bis-sulfonamide (1.0 equiv), a suitable thiourea-based organophotocatalyst (e.g., 10-15 mol%), and a reducing agent like tetrabutylammonium borohydride (excess).
-
Reaction: De-gas the solvent (e.g., Acetonitrile) and irradiate the stirred mixture with the appropriate wavelength light (e.g., blue LEDs) at room temperature.
-
Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, perform a standard aqueous work-up and purify by chromatography to isolate the deprotected amine. The mild conditions of this method offer excellent functional group tolerance.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that can cause severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Always handle this reagent inside a chemical fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Avoid breathing dust. Do not allow the reagent to come into contact with skin, eyes, or clothing. It is water-reactive and will release toxic hydrogen chloride gas upon contact with moisture.
-
Storage: Keep the container tightly closed and store in a dry, well-ventilated place, preferably in a freezer under a nitrogen atmosphere.
-
Incompatible Materials: Avoid contact with strong bases, strong oxidizing agents, acids, and water.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Application Note: Sensitive Quantification of Primary and Secondary Amines in Complex Matrices via HPLC Following Pre-Column Derivatization with 2,4-Mesitylenedisulfonyl Dichloride
Abstract
The quantitative analysis of primary and secondary amines is critical in pharmaceutical development, clinical diagnostics, and environmental monitoring. However, their inherent structural properties—high polarity, low molecular weight, and lack of a native chromophore—present significant challenges for direct analysis by High-Performance Liquid Chromatography (HPLC) with UV detection. This application note details a robust and highly sensitive method for the analysis of amines through pre-column derivatization using 2,4-Mesitylenedisulfonyl Dichloride. The formation of stable, hydrophobic sulfonamide derivatives introduces a strong chromophore, significantly enhancing UV detectability and improving chromatographic retention and resolution on reversed-phase columns. We provide a comprehensive, step-by-step protocol for the derivatization reaction and subsequent HPLC-UV analysis, complete with insights into the reaction mechanism, method validation, and troubleshooting.
Introduction: The Challenge of Amine Analysis
Amines are a cornerstone of organic chemistry and biology, forming the basis for amino acids, biogenic amines, and a vast number of active pharmaceutical ingredients (APIs). Their accurate quantification is often complicated by their physicochemical properties. Direct analysis by reversed-phase HPLC is frequently plagued by poor retention, asymmetric peak shapes, and low sensitivity with UV detectors.
Pre-column derivatization is a powerful strategy to overcome these limitations. By covalently bonding a molecule with desirable characteristics to the analyte, we can transform a challenging compound into one that is ideally suited for HPLC analysis.[1][2] The ideal derivatizing agent should react rapidly and completely with the target analyte under mild conditions to form a single, stable product with enhanced detectability.[2] While reagents like o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are well-established, the exploration of novel reagents is crucial for tackling diverse analytical challenges.[2][3]
This guide introduces this compound as a highly effective derivatizing agent. The resulting N-substituted mesitylenesulfonamides are exceptionally stable and exhibit excellent chromatographic behavior.
Reaction Principles and Mechanism
The derivatization reaction proceeds via a nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride by the amine.[4][5] The nitrogen atom's lone pair of electrons attacks the sulfur atom, leading to the formation of a transient tetrahedral intermediate. This is followed by the elimination of a chloride ion to yield the stable sulfonamide derivative.
A crucial aspect of this reaction is the inclusion of a base. The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.[4] An organic base like triethylamine or pyridine, or an alkaline buffer, is used to neutralize this acid in situ.[4]
The reaction is illustrated below:
Caption: Nucleophilic substitution mechanism for amine derivatization.
Advantages of this compound
-
Enhanced UV Detection: The integrated mesitylene ring acts as a strong chromophore, allowing for highly sensitive detection at wavelengths around 250-280 nm.
-
Improved Chromatography: The bulky, hydrophobic mesitylene group dramatically increases the analyte's affinity for C18 stationary phases, leading to better retention, resolution, and peak shape.
-
Formation of Stable Derivatives: Sulfonamides are exceptionally robust covalent structures, ensuring that the derivatized sample remains stable throughout the analytical workflow.[4]
-
Versatility: The reagent reacts reliably with both primary and secondary amines. The presence of two sulfonyl chloride groups also opens possibilities for derivatizing diamines, though this protocol focuses on monofunctional amines where the reagent is in excess.
Detailed Experimental Protocol
This protocol provides a self-validating framework for the derivatization and analysis of a model primary amine.
Reagents and Materials
-
Amine Standard: e.g., Benzylamine (1 mg/mL stock in Acetonitrile)
-
Derivatizing Reagent: this compound (10 mg/mL in anhydrous Acetonitrile). Prepare fresh daily and store in a desiccator.
-
Reaction Buffer: Borate Buffer (0.1 M, pH 9.5).
-
Quenching Solution: Formic Acid (1 M in Water/Acetonitrile 50:50 v/v).
-
Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure water.
-
Equipment: Calibrated pipettes, 1.5 mL autosampler vials, vortex mixer, heating block or water bath.
Derivatization Workflow
The following diagram outlines the complete experimental procedure from sample preparation to data acquisition.
Caption: Step-by-step workflow for amine derivatization.
Detailed Procedural Steps
-
Standard/Sample Preparation: Prepare a series of calibration standards by diluting the amine stock solution with acetonitrile (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Reaction Setup: In an autosampler vial, add 100 µL of the amine standard or sample.
-
Buffering: Add 200 µL of the Borate Buffer (pH 9.5). The alkaline condition is essential to deprotonate the amine and neutralize the HCl byproduct.[5]
-
Reagent Addition: Add 100 µL of the this compound solution. Vortex immediately for 10 seconds. The excess of the derivatizing reagent ensures the reaction goes to completion.
-
Incubation: Cap the vial tightly and place it in a heating block at 60°C for 45 minutes.
-
Quenching: After incubation, cool the vial to room temperature. Add 50 µL of the quenching solution to hydrolyze any remaining sulfonyl chloride, preventing interference with the chromatogram.
-
Final Preparation: Vortex the final mixture. If the sample matrix is complex, centrifugation may be required to pellet any precipitate before transferring the supernatant to a clean vial for injection.
-
Injection: Inject 10 µL of the final solution into the HPLC system.
HPLC Analysis Protocol
The hydrophobic sulfonamide derivatives are ideally suited for separation on a reversed-phase column.
Instrumentation
-
HPLC System: A standard system with a binary pump, degasser, thermostatted autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Chromatographic Conditions
| Parameter | Recommended Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 |
Method Validation and Trustworthiness
To ensure the reliability of results, the method should be validated according to established guidelines (e.g., ICH Q2(R1)). Key parameters to assess are summarized below.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte, free of interference from matrix or reagent artifacts. | Peak purity angle should be less than the threshold. No interfering peaks at the analyte's retention time in blank samples.[6][7] |
| Linearity | To demonstrate a proportional relationship between detector response and concentration. | Correlation coefficient (r²) > 0.995 over the desired concentration range.[8] |
| Accuracy (Recovery) | To measure the closeness of the experimental value to the true value. | 80-120% recovery for spiked samples at low, medium, and high concentrations.[9] |
| Precision (RSD) | To assess the degree of scatter in results from multiple analyses of the same sample. | Relative Standard Deviation (RSD) ≤ 2% for instrument precision and ≤ 15% for inter/intra-day precision.[9][10] |
| LOD & LOQ | To determine the lowest concentration that can be reliably detected and quantified. | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.[8] |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Low Peak Area | - Incomplete derivatization (pH too low).- Reagent degradation (exposed to moisture).- Incorrect wavelength. | - Check pH of borate buffer.- Prepare fresh derivatizing reagent daily.- Run a DAD scan to confirm λmax. |
| Multiple Peaks per Analyte | - Incomplete reaction or side reactions.- Reaction with solvent or buffer components. | - Increase incubation time or temperature.- Ensure high purity of all solvents and reagents. |
| Poor Peak Shape (Tailing) | - Secondary interactions with column silica.- Column overload. | - Ensure mobile phase is sufficiently acidic (0.1% FA).- Reduce injection concentration/volume. |
| High Baseline Noise | - Contaminated mobile phase or column.- Reagent hydrolysis products are detected. | - Use fresh, high-purity solvents.- Ensure the quenching step is effective. Flush the system thoroughly. |
Conclusion
The use of this compound as a pre-column derivatizing agent provides a powerful and reliable method for the HPLC-UV analysis of primary and secondary amines. The protocol described herein transforms challenging polar analytes into stable, hydrophobic derivatives with excellent chromatographic properties and strong UV absorbance. This approach offers enhanced sensitivity, selectivity, and robustness, making it a valuable tool for researchers, scientists, and drug development professionals working with amine-containing compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. imeko.info [imeko.info]
- 8. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2,4-Mesitylenedisulfonyl Dichloride in Advanced Polymer Synthesis
This guide provides an in-depth exploration of 2,4-Mesitylenedisulfonyl Dichloride, a key bifunctional monomer in the field of polymer chemistry. Designed for researchers, scientists, and professionals in drug development and material science, these notes detail the compound's properties, its primary role in synthesizing high-performance polysulfonamides, and a comprehensive protocol for its use in interfacial polymerization.
Introduction: A Versatile Building Block for High-Performance Polymers
This compound (also known as 2,4,6-Trimethyl-1,3-benzenedisulfonyl dichloride) is a highly reactive aromatic compound utilized as a monomer or coupling agent in polymer chemistry.[1][2] Its rigid, sterically hindered mesitylene core and two reactive sulfonyl chloride (-SO₂Cl) groups make it an exceptional building block for creating polymers with enhanced thermal stability and mechanical properties.[1] The primary application of this monomer is in the synthesis of polysulfonamides through polycondensation reactions with diamines. These resulting polymers are analogous to polyamides (nylons) but feature the robust sulfonamide linkage (-SO₂-NH-), which imparts distinct chemical and physical characteristics.
Physicochemical and Safety Profile
Accurate characterization and safe handling are paramount for successful experimentation. The properties and hazards of this compound are summarized below.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 68985-08-0 | [1][3] |
| Synonyms | 2,4,6-Trimethyl-1,3-benzenedisulfonyl dichloride | [1][3] |
| Molecular Formula | C₉H₁₀Cl₂O₄S₂ | [1][3] |
| Molecular Weight | 317.21 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 122 - 126 °C | [1] |
| Purity | ≥ 98% | [1] |
| Storage Conditions | Store at 2 - 8 °C under an inert gas (e.g., Nitrogen or Argon) | [1][4] |
Critical Safety and Handling Precautions
This compound is a hazardous substance that requires strict safety protocols.
| Hazard | Description & Precautionary Statements | Reference(s) |
| Corrosivity | Danger: Causes severe skin burns and eye damage. May be corrosive to metals. | [4] |
| Reactivity | Moisture Sensitive & Water Reactive: Contact with water liberates toxic HCl gas. Handle under an inert, dry atmosphere. | [5] |
| Toxicity | Toxic if swallowed or in contact with skin; fatal if inhaled. | |
| Handling | Use only in a well-ventilated chemical fume hood. Do not breathe dust or mists. Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat. | [4][5] |
| First Aid | Eyes/Skin: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention. Remove contaminated clothing. Inhalation: Move to fresh air and seek immediate medical attention. Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or doctor immediately. | [4][5] |
The Core Mechanism: Polysulfonamide Synthesis
The utility of this compound in polymer chemistry stems from the high reactivity of its sulfonyl chloride groups toward nucleophiles, particularly primary and secondary amines. This reaction forms the basis of polycondensation, where the difunctional sulfonyl chloride monomer reacts with a difunctional amine (diamine) to yield a high molecular weight polysulfonamide and hydrochloric acid (HCl) as a byproduct.
Caption: Polycondensation of MDSD with a diamine to form a polysulfonamide.
A critical aspect of this reaction is the need to neutralize the HCl byproduct. In solution polymerization, an acid scavenger (a non-nucleophilic base) is required to drive the reaction to completion. This principle is elegantly addressed in the technique of interfacial polymerization.
Protocol: Synthesis of a Polysulfonamide via Interfacial Polymerization
Interfacial polymerization is a powerful technique where polymerization occurs at the boundary of two immiscible liquids.[6] This method is ideal for rapid, irreversible condensation reactions, as it confines the reaction to the interface, allowing for the formation of a continuous polymer film.[7] The protocol below details the synthesis of a polysulfonamide from this compound and 1,6-Hexanediamine.
Experimental Objective
To synthesize a linear polysulfonamide via an unstirred interfacial polymerization reaction and demonstrate the formation of a self-supporting polymer film.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% | TCI, Sigma-Aldrich | Store in a desiccator. |
| 1,6-Hexanediamine | ≥99% | Sigma-Aldrich | Corrosive solid. |
| Sodium Hydroxide (NaOH) | Reagent Grade | VWR, Fisher | Used as an acid scavenger. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | Organic phase solvent. |
| Deionized Water | High Purity | Millipore | Aqueous phase solvent. |
| Methanol | ACS Grade | Fisher Scientific | For washing the polymer. |
| 100 mL Glass Beaker | - | - | Tall form is preferred. |
| Forceps or Tweezers | - | - | For removing the polymer film. |
| Glass Rod | - | - | For spooling the polymer. |
Experimental Workflow Diagram
Caption: Workflow for interfacial polymerization of a polysulfonamide.
Step-by-Step Procedure
Safety First: Perform all steps in a certified chemical fume hood while wearing all required PPE.
-
Prepare the Aqueous Phase:
-
In a 50 mL beaker, dissolve 0.58 g (5.0 mmol) of 1,6-hexanediamine and 0.40 g (10.0 mmol) of sodium hydroxide (NaOH) in 25 mL of deionized water.
-
Stir gently until all solids are fully dissolved.
-
Causality: The NaOH is crucial. It acts as an acid scavenger, neutralizing the HCl produced during the reaction. Without it, the diamine would be protonated into an unreactive ammonium salt, halting polymerization.[6]
-
-
Prepare the Organic Phase:
-
In the 100 mL reaction beaker, dissolve 1.59 g (5.0 mmol) of this compound in 25 mL of dichloromethane (DCM).
-
Swirl gently to dissolve. Mild heating in a warm water bath may be required but cool to room temperature before proceeding.
-
Causality: DCM is chosen for its ability to dissolve the MDSD monomer and its immiscibility with water, which is essential for creating a stable interface.[6]
-
-
Initiate Interfacial Polymerization:
-
Gently and slowly pour the aqueous phase solution down the side of the 100 mL beaker containing the organic phase.
-
Tilt the beaker to minimize mixing and turbulence. A distinct interface between the lower, denser DCM phase and the upper aqueous phase should be visible.
-
A white film of the polysulfonamide will form instantly at the interface.
-
Causality: The reaction is extremely fast. By carefully layering the solutions, the reaction is confined to the interface where monomers diffuse and meet, allowing a coherent film to form rather than a precipitate.[7]
-
-
Extract the Polymer Film:
-
Using a pair of forceps, carefully grasp the center of the polymer film and pull it slowly and steadily upwards from the beaker.
-
A continuous "rope" or sheet of the polymer should form as fresh reactants diffuse to the interface to continue the polymerization.
-
The polymer can be spooled onto a glass rod as it is being pulled.
-
-
Wash and Purify the Polymer:
-
Submerge the collected polymer rope in a beaker of deionized water and agitate gently to wash away any water-soluble salts (NaCl) and unreacted diamine.
-
Decant the water and repeat the wash with methanol to remove any unreacted MDSD and residual DCM.
-
Repeat the methanol wash twice more.
-
-
Dry the Polymer:
-
Press the washed polymer between filter papers to remove excess solvent.
-
Place the polymer in a vacuum oven and dry at 40-50 °C overnight or until a constant weight is achieved.
-
Post-Synthesis Characterization
The resulting polymer should be characterized to confirm its structure and evaluate its properties.
-
FTIR Spectroscopy: Confirmation of the sulfonamide linkage is achieved by identifying characteristic peaks for S=O stretching (approx. 1330 cm⁻¹ and 1160 cm⁻¹) and N-H stretching (approx. 3300 cm⁻¹).
-
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) is used to determine the polymer's thermal stability, while Differential Scanning Calorimetry (DSC) can identify its glass transition temperature (Tg). The rigid aromatic backbone provided by the MDSD monomer is expected to result in a high Tg and excellent thermal stability.[1][8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chemwhat.com [chemwhat.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. researchgate.net [researchgate.net]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Copolymers Derived from Two Active Esters: Synthesis, Characterization, Thermal Properties, and Reactivity in Post-Modification [mdpi.com]
Application Note: Synthesis of Symmetric and Unsymmetric Bis-Sulfones using 2,4-Mesitylenedisulfonyl Dichloride
Abstract
The sulfone functional group is a cornerstone in medicinal chemistry and materials science, prized for its chemical stability and unique electronic properties.[1] 2,4-Mesitylenedisulfonyl Dichloride is an attractive, yet underutilized, difunctional building block that offers a rigid, sterically-defined scaffold for the synthesis of complex molecular architectures. Its two sulfonyl chloride groups can serve as anchor points for constructing symmetric or unsymmetric bis-sulfones, which are valuable as monomers for high-performance polymers, rigid linkers in supramolecular chemistry, or as multivalent ligands in drug discovery. This application note provides a comprehensive guide for researchers, detailing two robust synthetic strategies for leveraging this reagent: the classical Friedel-Crafts sulfonylation for electron-rich aromatics and the modern, milder Palladium-catalyzed Suzuki-Miyaura cross-coupling for a broader range of functionalized substrates. We provide detailed, step-by-step protocols, mechanistic insights, and troubleshooting guidance to enable the successful application of this compound in advanced synthesis programs.
Introduction: A Versatile Difunctional Building Block
The diaryl sulfone motif is present in numerous pharmaceuticals, including antiviral agents and antibiotics, where it often serves as a stable, non-metabolizable hinge or core structure.[1] In materials science, the sulfone group imparts thermal stability and desirable mechanical properties to polymers like poly(ether sulfone). This compound (MW: 315.22 g/mol ) presents a unique synthetic opportunity by combining two reactive sulfonyl chloride handles on a single, rigid mesitylene (2,4,6-trimethylbenzene) core.
The strategic placement of the sulfonyl groups and the inherent steric bulk of the flanking methyl groups influence the reactivity and conformational properties of the final products. This reagent can be envisioned as a rigid linker, enabling the synthesis of molecules with precise three-dimensional arrangements. The primary challenge and opportunity in its use lies in controlling the sequential or simultaneous reaction of its two electrophilic sites.
Synthetic Strategies & Mechanistic Considerations
The conversion of the sulfonyl chloride groups (-SO₂Cl) on the mesitylene core into sulfone linkages (Ar-SO₂-Ar') is typically achieved through the formation of a new carbon-sulfur bond. We will explore two primary, well-established methods adapted for this specific difunctional substrate.
Strategy 1: Friedel-Crafts Sulfonylation
This classical electrophilic aromatic substitution reaction is a direct and powerful method for coupling sulfonyl chlorides with electron-rich aromatic or heteroaromatic compounds.[2] The reaction is typically promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), or a Brønsted acid like triflic acid (TfOH).[3]
Mechanism: The Lewis acid coordinates to one of the sulfonyl chloride groups, increasing its electrophilicity and facilitating the attack by an electron-rich arene. This proceeds through a charged intermediate (a Wheland or sigma complex), which then rearomatizes by losing a proton to yield the diaryl sulfone. Given the difunctional nature of the starting material, the reaction requires at least two equivalents of the arene and catalyst to proceed to the bis-sulfone product.
Causality Behind Experimental Choices:
-
Catalyst: AlCl₃ is a potent, inexpensive, and highly effective Lewis acid for this transformation. However, it is highly hygroscopic and can lead to side reactions if moisture is not rigorously excluded.
-
Solvent: An inert solvent like dichloromethane (DCM) or dichloroethane (DCE) is preferred as it does not compete in the Friedel-Crafts reaction. Nitrobenzene can also be used, particularly for less reactive arenes, but complicates product isolation.
-
Substrate Scope: This method is most effective for electron-rich arenes (e.g., anisole, xylenes, phenols). Arenes with electron-withdrawing groups (e.g., nitrobenzene, benzonitrile) are generally unreactive under these conditions.
Caption: Friedel-Crafts Sulfonylation Mechanism.
Strategy 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
For substrates incompatible with harsh acidic conditions or for constructing more complex, functionalized bis-sulfones, the Suzuki-Miyaura cross-coupling offers a milder and more versatile alternative.[1] This reaction couples the sulfonyl chloride with an arylboronic acid in the presence of a palladium catalyst and a base.[4]
Mechanism: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst into the S-Cl bond of the sulfonyl chloride. The resulting Pd(II) complex undergoes transmetalation with the arylboronic acid (activated by the base). The final step is reductive elimination, which forms the C-S bond of the diaryl sulfone product and regenerates the active Pd(0) catalyst.
Causality Behind Experimental Choices:
-
Catalyst: Simple palladium sources like PdCl₂ can be effective, often in the presence of a ligand. Pre-catalysts like Pd(PPh₃)₄ are also commonly used. The choice of ligand can be critical for optimizing yield and preventing side reactions.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential for activating the boronic acid for the transmetalation step.
-
Solvent: A mixed solvent system, often containing water (e.g., Dioxane/H₂O or Acetone/H₂O), is typically used to dissolve both the organic and inorganic reaction components.[4]
Caption: Catalytic Cycle for Suzuki-Miyaura Sulfonylation.
Experimental Protocols
General Considerations & Safety
-
Reagent Handling: this compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Handle under an inert atmosphere (N₂ or Ar) and use anhydrous solvents.
-
Safety: Sulfonyl chlorides are corrosive and lachrymatory. Lewis acids like AlCl₃ react violently with water. Palladium catalysts are toxic and should be handled in a fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All chemical waste should be disposed of according to institutional regulations.[5]
Protocol 1: Synthesis of a Symmetrical Bis-Sulfone via Friedel-Crafts Sulfonylation
This protocol describes the synthesis of 1,3-bis((4-methoxyphenyl)sulfonyl)-2,4,6-trimethylbenzene using anisole as the coupling partner.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 315.22 | 1.58 g | 5.0 | 1.0 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 1.47 g | 11.0 | 2.2 |
| Anisole | 108.14 | 1.19 g | 11.0 | 2.2 |
| Anhydrous Dichloromethane (DCM) | - | 50 mL | - | - |
Step-by-Step Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous aluminum chloride (1.47 g).
-
Reagent Addition: Add anhydrous DCM (30 mL) and cool the resulting suspension to 0 °C in an ice bath.
-
Substrate Addition: To the cold suspension, add this compound (1.58 g) in one portion, followed by the dropwise addition of a solution of anisole (1.19 g) in anhydrous DCM (20 mL) over 15 minutes. Rationale: Slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated HCl. Rationale: This hydrolyzes the aluminum salts and quenches the reaction. The process is highly exothermic and releases HCl gas.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), water (50 mL), saturated NaHCO₃ solution (50 mL), and finally with brine (50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography to yield the pure bis-sulfone product.
Protocol 2: Synthesis of a Symmetrical Bis-Sulfone via Suzuki-Miyaura Coupling
This protocol describes the synthesis of 1,3-bis((4-methoxyphenyl)sulfonyl)-2,4,6-trimethylbenzene using 4-methoxyphenylboronic acid.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 315.22 | 0.63 g | 2.0 | 1.0 |
| 4-Methoxyphenylboronic Acid | 151.96 | 0.67 g | 4.4 | 2.2 |
| Palladium(II) Chloride (PdCl₂) | 177.33 | 35 mg | 0.2 | 0.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.10 g | 8.0 | 4.0 |
| Acetone / Water (3:1) | - | 20 mL | - | - |
Step-by-Step Procedure:
-
Setup: In a 50 mL round-bottom flask, combine this compound (0.63 g), 4-methoxyphenylboronic acid (0.67 g), potassium carbonate (1.10 g), and palladium(II) chloride (35 mg).
-
Solvent Addition: Add the acetone/water solvent mixture (20 mL).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 60-70 °C) with vigorous stirring for 6 hours. Monitor the reaction by TLC or LC-MS. Rationale: Heating is required to drive the catalytic cycle, and the biphasic solvent system ensures all components can interact.
-
Cooling & Filtration: Allow the reaction to cool to room temperature. Filter the mixture through a pad of Celite to remove the palladium black and inorganic salts, washing the pad with acetone (20 mL).
-
Workup: Concentrate the filtrate under reduced pressure to remove the acetone. Add water (30 mL) to the residue, which should cause the product to precipitate. If an oil forms, extract with ethyl acetate (3 x 30 mL).
-
Washing (if extracted): If an extraction was performed, wash the combined organic layers with water (20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude solid can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure bis-sulfone.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction (Both Methods) | Inactive catalyst; wet reagents/solvents; poor quality starting material. | Use freshly opened or purified reagents. Ensure all glassware is flame-dried and solvents are anhydrous. For Suzuki, try a different Pd source or ligand. |
| Mono-substituted Product Formation | Insufficient equivalents of arene/boronic acid; short reaction time. | Increase the equivalents of the coupling partner to 2.5-3.0. Extend the reaction time and monitor by LC-MS until the starting material is consumed. |
| Decomposition (Friedel-Crafts) | Reaction temperature too high; sensitive functional groups on arene. | Maintain cooling during reagent addition. Consider a milder Lewis acid (e.g., FeCl₃). If the arene is sensitive, switch to the Suzuki protocol. |
| Desulfonylation (Suzuki) | Side reaction in the catalytic cycle. | Add a phosphine ligand (e.g., PPh₃) to stabilize the palladium catalyst. Ensure the system is properly deoxygenated before heating. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrevlett.com [chemrevlett.com]
- 5. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: 2,4-Mesitylenedisulfonyl Dichloride Chemistry
Welcome to the technical support center for 2,4-Mesitylenedisulfonyl Dichloride (Mesitylene-2,4-disulfonyl dichloride). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile difunctional reagent. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and minimize the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
FAQ 1: Issues with Reagent Quality and Handling
Question: My reaction with this compound is giving low yields and multiple unexpected spots on my TLC. Could the starting material be the issue?
Answer: Absolutely. The purity and handling of this compound are critical for a successful reaction. Several factors related to the reagent itself can lead to poor outcomes.
-
Hydrolysis: Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts the reactive sulfonyl chloride group (-SO₂Cl) into the unreactive sulfonic acid group (-SO₃H).[1][2][3] Since this compound has two such groups, even partial hydrolysis can significantly impact your reaction stoichiometry and introduce acidic impurities that may complicate the reaction and purification.
-
Symptoms: A lower than expected yield of the desired product, accompanied by a baseline spot on the TLC plate (sulfonic acids are highly polar). You may also observe a decrease in the pH of your reaction mixture if it is unbuffered.
-
Solution: Always store this compound in a desiccator under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and oven-dried glassware for your reactions.
-
-
Impurities from Synthesis: The commercial synthesis of aryl sulfonyl chlorides can introduce several types of impurities. Common methods include the chlorosulfonation of mesitylene or a Sandmeyer-type reaction from the corresponding diamine.[1][4]
-
Common Impurities:
-
Monosulfonylated Mesitylene: Incomplete reaction during synthesis can lead to the presence of mesitylenemonosulfonyl chloride.
-
Isomeric Disulfonyl Chlorides: While the 2,4-isomer is the major product, other isomers may be present in small amounts.
-
Sulfonic Acids: As mentioned, hydrolysis during synthesis or storage is a common issue.[1]
-
Sulfones: These can form from the reaction of a sulfonyl chloride with the starting arene during synthesis.[5][6]
-
-
Solution: If you suspect the quality of your reagent, consider purifying it by recrystallization before use. Always check the supplier's certificate of analysis. For highly sensitive reactions, it may be necessary to synthesize the reagent fresh.
-
FAQ 2: Controlling Regioselectivity - Mono- vs. Di-substitution
Question: I am trying to perform a monosulfonylation with this compound, but I keep getting a mixture of the di-substituted product and unreacted starting material. How can I favor the mono-substituted product?
Answer: This is a common challenge with difunctional reagents. The two sulfonyl chloride groups on the mesitylene ring have different steric environments, which influences their reactivity. The sulfonyl chloride at the 4-position is less sterically hindered than the one at the 2-position, which is flanked by two methyl groups. This difference in steric hindrance can be exploited to achieve selective monosulfonylation.
-
Kinetic Control: The less hindered 4-position is expected to react faster. To favor the mono-substituted product, you should aim for kinetic control of the reaction.
-
Low Temperature: Running the reaction at a low temperature (e.g., 0 °C or -78 °C) will slow down the reaction rate and amplify the difference in activation energy between the two sites, favoring reaction at the more accessible 4-position.
-
Stoichiometry: Use a slight excess of the this compound (e.g., 1.1 to 1.2 equivalents) relative to your nucleophile. This ensures that once the nucleophile has reacted once, it is more likely to encounter another unreacted disulfonyl chloride molecule than to react a second time with the remaining sulfonyl chloride group on the mono-substituted product.
-
Slow Addition: Add the nucleophile slowly to the solution of the disulfonyl chloride. This keeps the concentration of the nucleophile low at all times, further disfavoring the second substitution.
-
-
Steric Effects of the Nucleophile: If your nucleophile is sterically bulky, it will further enhance the preference for reaction at the less hindered 4-position.
FAQ 3: Formation of Polymeric Byproducts
Question: I am using a diamine in my reaction with this compound and I'm getting an insoluble white solid that I suspect is a polymer. How can I avoid this?
Answer: The formation of polymeric material is a significant risk when reacting a di-nucleophile (like a diamine) with a di-electrophile (like this compound). Instead of the desired intramolecular cyclization or a simple di-substitution, you can get intermolecular chain extension, leading to insoluble polymers.
-
High Dilution: The most effective way to favor intramolecular reactions over intermolecular polymerization is to use high dilution conditions. By keeping the concentration of both reactants very low, the probability of one end of a reacted molecule finding the other end of the same molecule (cyclization) becomes higher than the probability of it finding a different molecule (polymerization).
-
Slow Addition/Syringe Pump: Slowly adding one reagent to a dilute solution of the other using a syringe pump is a standard technique to maintain low concentrations and favor cyclization.
-
Template Effects: In some cases, the use of a metal cation that can coordinate to both reactive ends of the nucleophile can pre-organize it for cyclization, although this is highly system-dependent.
FAQ 4: Unexpected Side Reactions with Amines
Question: Besides the expected sulfonamide, are there other side reactions I should be aware of when reacting this compound with primary amines?
Answer: Yes, while sulfonamide formation is the primary reaction, other side reactions can occur, especially if the reaction conditions are not carefully controlled.
-
Bis-sulfonylation of Primary Amines: Primary amines (R-NH₂) can react with two molecules of a sulfonyl chloride to form a di-sulfonyl imide, R-N(SO₂Ar)₂. In the context of a di-sulfonyl chloride, this could lead to complex cross-linked products. This is more likely to occur if an excess of the sulfonyl chloride is used or if the reaction is run at high temperatures for an extended period.
-
Solution: Use a slight excess of the amine and monitor the reaction closely. Once the starting amine is consumed (as determined by TLC or LC-MS), work up the reaction to prevent over-reaction.
-
-
Reaction with Tertiary Amine Bases: While tertiary amines like triethylamine (TEA) or pyridine are commonly used as bases to scavenge the HCl byproduct, they are also nucleophiles. Under certain conditions, they can react with the sulfonyl chloride to form a sulfonylammonium salt. This is generally a reversible reaction, but it can temporarily consume your reagent.
Troubleshooting Guides
Guide 1: Low Yield in Sulfonamide Synthesis
Low yields are a frequent issue in sulfonamide synthesis. The following workflow can help you diagnose and solve the problem.
Troubleshooting Workflow for Low Yield
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. Preparation method of 2,4-disubstituted benzenesulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulfone - Wikipedia [en.wikipedia.org]
how to avoid hydrolysis of 2,4-Mesitylenedisulfonyl Dichloride during reaction
Welcome to the Technical Support Center for 2,4-Mesitylenedisulfonyl Dichloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this versatile but moisture-sensitive reagent. Our goal is to help you anticipate and overcome challenges, ensuring the success and reproducibility of your experiments.
Technical Overview: The Challenge of Hydrolysis
This compound is a valuable bifunctional reagent used for introducing sulfonyl groups in the synthesis of pharmaceuticals, advanced materials, and agrochemicals.[1][2] Its utility stems from the high reactivity of the two sulfonyl chloride (-SO₂Cl) groups. However, this reactivity is also its primary liability. The sulfur atom in a sulfonyl chloride is highly electrophilic and susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, converts the reactive sulfonyl chloride into a significantly less reactive sulfonic acid, leading to reduced yields, purification challenges, and potential side reactions. This guide provides a comprehensive framework for understanding, preventing, and troubleshooting the hydrolysis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?
A1: The susceptibility to hydrolysis is inherent to the chemical nature of the sulfonyl chloride functional group. The central sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement creates a strong dipole, rendering the sulfur atom highly electron-deficient (electrophilic).
Water, although a weak nucleophile, can readily attack this electrophilic sulfur center. The reaction proceeds via a nucleophilic substitution mechanism, where a water molecule attacks the sulfur, leading to the displacement of the chloride ion.[3][4] This process is often facilitated by a second water molecule acting as a general base to accept a proton.[5] The resulting product is the corresponding sulfonic acid (2,4-Mesitylenedisulfonic acid) and hydrochloric acid (HCl). While the bulky mesitylene (2,4,6-trimethylphenyl) group provides some steric hindrance, it is insufficient to completely prevent the approach of small nucleophiles like water.
Caption: General mechanism for sulfonyl chloride hydrolysis.
Q2: What are the primary consequences of hydrolysis in my reaction?
A2: Uncontrolled hydrolysis can have several detrimental effects on your experiment:
-
Reduced Yield: The most direct consequence is the consumption of your starting material, leading to a lower yield of the desired sulfonated product (e.g., sulfonamide or sulfonate ester).
-
Formation of Byproducts: Hydrolysis produces 2,4-Mesitylenedisulfonic acid and HCl.[6] The sulfonic acid is a polar, often crystalline, impurity that can complicate product isolation and purification.
-
Catalysis of Side Reactions: The generated HCl is a strong acid that can catalyze undesirable side reactions, such as the decomposition of acid-sensitive functional groups elsewhere in your molecules.
-
Inconsistent Results: Failure to control moisture can lead to variable rates of hydrolysis, causing poor reproducibility between experimental runs.
Q3: What are the most effective strategies to prevent hydrolysis?
A3: The cornerstone of preventing hydrolysis is the rigorous exclusion of water from the reaction system. This requires meticulous preparation and handling techniques.
Strategy 1: Anhydrous Reaction Conditions Strictly anhydrous (water-free) conditions are critical.[6] This involves drying all components of the reaction.
-
Glassware: All glassware should be oven-dried at >120 °C for several hours or flame-dried under a vacuum immediately before use. Assemble the apparatus while hot and allow it to cool under a stream of inert gas.
-
Solvents: Use high-purity, anhydrous solvents. Solvents can be purchased in sealed bottles (e.g., AcroSeal™ or Sure/Seal™) or dried in-house using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone, calcium hydride) and distilled prior to use.
-
Reagents: Ensure all other reagents, especially amine nucleophiles, are dry. Liquid amines can be distilled from KOH or CaH₂, while solid reagents can be dried under a high vacuum.
-
Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas, such as dry nitrogen or argon.[6] This prevents atmospheric moisture from entering the system. This is typically achieved using a Schlenk line or by attaching balloons filled with the inert gas to the reaction flask.
Strategy 2: Temperature Control Performing the reaction at low temperatures (e.g., 0 °C to -78 °C) can significantly slow the rate of hydrolysis, which often has a higher activation energy than the desired reaction with a stronger nucleophile.[6] Add the this compound slowly to the cooled solution of the nucleophile.
Strategy 3: Controlled Work-up The quenching and work-up steps are moments of high vulnerability to hydrolysis.
-
Low-Temperature Quench: Quench the reaction by slowly adding the reaction mixture to a cold solution (e.g., pouring it onto an ice/water mixture).[6] This rapidly dilutes the reagents and dissipates heat, minimizing hydrolysis of any unreacted sulfonyl chloride.
-
Aqueous Precipitation: For some aryl sulfonyl chlorides with very low water solubility, a rapid quench into water can cause the product to precipitate, which can paradoxically protect it from extensive hydrolysis.[7][8] This strategy is effective because the solid-state product has a much lower surface area exposed to water compared to when it is in solution.
Troubleshooting Guide
Q4: I suspect hydrolysis has occurred. How can I detect and quantify it?
A4: Several analytical techniques can be used to identify and quantify the sulfonic acid byproduct.
| Technique | Principle & Observation |
| Thin-Layer Chromatography (TLC) | The sulfonic acid byproduct is much more polar than the sulfonyl chloride. It will appear as a separate spot with a significantly lower Rf value (closer to the baseline) on a silica gel plate. |
| ¹H NMR Spectroscopy | The chemical environment of the aromatic and methyl protons changes upon hydrolysis. You will observe a new set of peaks corresponding to the sulfonic acid. The acidic protons of the -SO₃H group are often broad and may exchange with residual water in the NMR solvent (e.g., DMSO-d₆).[9] |
| FT-IR Spectroscopy | Look for the disappearance of the characteristic S-Cl stretch (typically around 550-600 cm⁻¹) and the appearance of a very broad O-H stretching band (2500-3300 cm⁻¹) and strong S=O stretching bands (around 1050 and 1200 cm⁻¹) characteristic of the sulfonic acid.[9] |
| Titration | The amount of HCl generated by hydrolysis can be quantified by titration with a standardized base. Alternatively, the remaining sulfonyl chloride can be reacted with a known excess of a nucleophile (like an amine or thiol), and the unreacted nucleophile can be back-titrated.[10] |
| HPLC / GC-MS | HPLC is well-suited for separating the polar sulfonic acid from the less polar sulfonyl chloride. For GC-MS, the sulfonyl chloride may need to be derivatized to a more stable sulfonamide to prevent on-column degradation.[9][11] |
Q5: My crude product is contaminated with 2,4-Mesitylenedisulfonic acid. What are the best purification methods?
A5: Separating the desired product from its sulfonic acid byproduct is crucial.
-
Aqueous Wash/Extraction: If your desired product is soluble in a water-immiscible organic solvent, you can perform an aqueous wash. The highly polar sulfonic acid will preferentially partition into the aqueous layer, especially under basic conditions (e.g., using a dilute NaHCO₃ solution), which will deprotonate the sulfonic acid to form a water-soluble sulfonate salt. Be cautious, as a basic wash can accelerate the hydrolysis of any remaining sulfonyl chloride.
-
Recrystallization: This is often the most effective method for purifying solid products. A suitable solvent system must be identified where the desired product and the sulfonic acid impurity have different solubilities.
-
Column Chromatography: While possible, silica gel chromatography can be problematic for reactive sulfonyl chlorides. The acidic nature of silica gel can promote hydrolysis on the column. If chromatography is necessary, use a less acidic stationary phase (e.g., neutral alumina) or deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base (like triethylamine) in the eluent. Perform the chromatography quickly to minimize contact time.
Experimental Protocols & Workflows
Protocol 1: General Procedure for Anhydrous Reaction Setup
-
Glassware Preparation: Place all required glassware (flasks, condenser, dropping funnel, magnetic stir bar) in an oven at 150 °C for at least 4 hours.
-
Apparatus Assembly: Remove the glassware from the oven and immediately assemble the reaction apparatus while still hot. Connect it to a Schlenk line or a manifold providing a flow of dry nitrogen or argon.
-
Cooling: Allow the entire apparatus to cool to room temperature under the positive pressure of the inert gas.
-
Reagent Addition: Add anhydrous solvent via a cannula or a dry syringe. Add any solid reagents under a positive flow of inert gas.
-
Temperature Equilibration: Cool the reaction flask to the desired temperature (e.g., 0 °C in an ice-water bath).
-
Reagent Delivery: Dissolve the this compound in a separate flame-dried flask with anhydrous solvent under an inert atmosphere. Add this solution slowly to the main reaction flask via a syringe or dropping funnel over a period of 15-60 minutes.
-
Reaction Monitoring: Monitor the reaction's progress using an appropriate technique, such as TLC or HPLC, by withdrawing small aliquots with a dry syringe.
Caption: Workflow for minimizing hydrolysis during reaction.
Reference Data
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 68985-08-0 | [1][12] |
| Molecular Formula | C₉H₁₀Cl₂O₄S₂ | [1] |
| Molecular Weight | 317.21 g/mol | [12] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 122 - 126 °C | [1] |
| Synonyms | 2,4,6-Trimethyl-1,3-benzenedisulfonyl dichloride | [1] |
| Storage Conditions | Store at 2 - 8 °C under dry conditions | [1] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 12. chemwhat.com [chemwhat.com]
Technical Support Center: Optimizing Sulfonamide Synthesis with 2,4-Mesitylenedisulfonyl Dichloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for sulfonamide synthesis using 2,4-Mesitylenedisulfonyl Dichloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this sterically hindered, bifunctional reagent. Here, we provide in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you improve reaction yields and product purity.
Introduction to this compound
This compound (CAS No. 68985-08-0) is a versatile reagent for introducing two sulfonyl groups onto nucleophiles, most commonly amines, to form sulfonamides.[1] Its structure, featuring a trimethylated benzene ring, presents unique steric challenges and opportunities. The two sulfonyl chloride groups can react selectively, allowing for the synthesis of either mono- or di-sulfonamides, which are crucial intermediates in pharmaceuticals and material science.[1]
However, the reagent's reactivity is tempered by significant steric hindrance from the ortho-methyl groups and its susceptibility to hydrolysis. These factors often lead to common issues such as low yields, incomplete reactions, and challenges in controlling selectivity. This guide provides a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is extremely low. What are the most common culprits?
Low yield is a frequent issue stemming from several factors.[2] The primary causes are typically:
-
Degradation of the Sulfonyl Dichloride: This reagent is highly sensitive to moisture, leading to hydrolysis of the sulfonyl chloride groups into inactive sulfonic acids.[3][4]
-
Poor Amine Nucleophilicity: Sterically hindered or electron-deficient amines may react very slowly with the bulky sulfonyl chloride.
-
Suboptimal Reaction Conditions: An inappropriate choice of base, solvent, or temperature can significantly hinder the reaction rate.[5]
Q2: I'm getting an inseparable mixture of mono- and di-sulfonated products. How can I improve selectivity?
Achieving selectivity is a matter of carefully controlling the reaction kinetics.
-
For Mono-sulfonylation: Use a slight excess of the amine (1.1-1.2 equivalents) and add the this compound solution dropwise at a low temperature (e.g., 0 °C). This maintains a low concentration of the sulfonylating agent, favoring a single reaction.[6]
-
For Di-sulfonylation: Use at least two equivalents of the amine and a slight excess of the disulfonyl dichloride (e.g., 1.05 equivalents relative to the desired product stoichiometry). Higher temperatures and longer reaction times may be necessary to drive the second substitution.
Q3: My this compound appears clumpy and may be degraded. How should it be handled and stored?
Proper handling is critical for this reagent. It should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, ideally at 2-8 °C.[1][7] Always handle it under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques to minimize exposure to atmospheric moisture.
Q4: What is the best base to use for this reaction?
The base neutralizes the HCl generated during the reaction.[8] A non-nucleophilic, sterically hindered tertiary amine base like triethylamine (TEA) or pyridine is generally recommended.[2][6] Pyridine can also act as a solvent and catalyst. For particularly sensitive substrates, a "proton sponge" like 1,8-Bis(dimethylamino)naphthalene can be effective as it is highly basic but non-nucleophilic.[6]
Q5: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective techniques.
-
TLC: Allows for rapid, qualitative assessment. The disappearance of the limiting reagent and the appearance of the product spot(s) indicate progress.
-
LC-MS: Provides quantitative data on the consumption of starting materials and the formation of products and byproducts, confirming their identities by mass.[9]
In-depth Troubleshooting Guide
This section expands on the FAQs, providing detailed causality and solutions for common experimental challenges.
Problem Area 1: Low or No Product Formation
Question: I've mixed my amine and this compound with a base, but TLC/LC-MS shows only starting materials, even after several hours at room temperature. What is happening?
This issue points to a fundamental problem with reactant viability or reaction conditions. The troubleshooting workflow below can help diagnose the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Analysis & Solutions:
-
Reagent Integrity: this compound is a solid that readily hydrolyzes upon contact with moisture.[10] Hydrolysis converts the reactive sulfonyl chloride (-SO₂Cl) groups to inert sulfonic acid (-SO₃H) groups, halting the reaction.
-
Solution: Always use a fresh bottle of the reagent or one that has been properly stored under inert gas. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
-
Substrate Reactivity: The steric bulk of the mesitylene group makes the sulfur atoms less accessible.[11] If your amine is also sterically hindered or has its nucleophilicity reduced by electron-withdrawing groups (e.g., some anilines), the activation energy for the reaction can be very high.
-
Solution: For unreactive amines, you may need to increase the reaction temperature (e.g., reflux in THF or DCM) and extend the reaction time. Monitor by LC-MS to track slow product formation and check for decomposition. The addition of a catalyst like 4-Dimethylaminopyridine (DMAP) can sometimes accelerate the reaction, though it should be used judiciously.[12]
-
-
Reaction Conditions:
-
Base: An inadequate base (too weak or too hindered) will not effectively scavenge the HCl produced, leading to protonation of the amine starting material, which deactivates it.
-
Solvent: The reactants must be soluble in the chosen solvent. Dichloromethane (DCM), Tetrahydrofuran (THF), and acetonitrile are common choices.[2][13]
-
Solution: Ensure you are using at least one equivalent of base per sulfonyl chloride group that reacts. For a di-substitution, at least two equivalents of base are required. If solubility is an issue, screen alternative anhydrous solvents.
-
Problem Area 2: Controlling Selectivity (Mono- vs. Di-substitution)
Question: I am trying to synthesize the mono-sulfonamide, but I keep getting the di-substituted product as a major contaminant. How can I improve mono-selectivity?
Achieving mono-substitution requires favoring the kinetics of the first reaction while disfavoring the second.
Key Principles for Mono-substitution:
-
Stoichiometry: Use the amine as the limiting reagent in theory, but practically, a slight excess of the amine (e.g., 1.1 eq) relative to the disulfonyl dichloride (1.0 eq) can help consume the sulfonylating agent. The key is that the disulfonyl dichloride is the limiting reagent overall.
-
Slow Addition: This is the most critical factor.[6] Adding a solution of this compound dropwise to the solution of the amine at low temperature (0 °C) ensures its concentration remains low. This minimizes the chance that a newly formed mono-sulfonamide molecule will encounter another sulfonyl chloride molecule before the initial charge of amine has reacted.
-
Low Temperature: Performing the addition at 0 °C and allowing the reaction to slowly warm to room temperature helps control the reaction rate.[6]
Question: Conversely, I want the di-sulfonamide, but the reaction stops after forming the mono-substituted product.
Driving the reaction to completion for the second substitution can be challenging due to the increased steric hindrance and deactivating electronic effect of the first sulfonamide group.
Key Principles for Di-substitution:
-
Stoichiometry: Use an excess of the amine (e.g., 2.2 to 2.5 equivalents) and ensure the this compound (1.0 equivalent) is the limiting reagent.
-
Elevated Temperature: After the initial reaction at room temperature, heating the mixture (e.g., to reflux in DCM at ~40 °C or THF at ~66 °C) is often necessary to overcome the higher activation energy of the second substitution.
-
Sufficient Base: Ensure at least two equivalents of base are present to neutralize the HCl from both reactions.
| Parameter | For Selective Mono-substitution | For Selective Di-substitution | Causality |
| Stoichiometry | 1.0 eq. Disulfonyl Dichloride / 1.1-1.2 eq. Amine | 1.0 eq. Disulfonyl Dichloride / >2.2 eq. Amine | Controls the probability of subsequent reactions based on reactant availability. |
| Addition Method | Slow, dropwise addition of Disulfonyl Dichloride | All reagents can be mixed at once | Maintaining low [SO₂Cl] favors single reaction events.[6] |
| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux | Lower temperature controls the exothermic first reaction; higher temperature provides the activation energy for the more difficult second reaction. |
| Base (Equivalents) | >1.0 eq. | >2.0 eq. | Must be sufficient to neutralize all HCl generated to keep the amine nucleophilic. |
Table 1: Recommended Starting Conditions for Mono- vs. Di-substitution.
Optimized Experimental Protocols
Safety Note: this compound is corrosive and moisture-sensitive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the reagent in a fume hood and under an inert atmosphere.[7]
Protocol 1: General Procedure for Selective Mono-Sulfonamide Synthesis
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add the amine (1.1 mmol) and anhydrous dichloromethane (DCM, 0.2 M).
-
Cooling & Base Addition: Cool the flask to 0 °C in an ice bath. Add triethylamine (1.5 mmol, 1.5 eq).
-
Reagent Preparation: In a separate dry flask, dissolve this compound (1.0 mmol) in anhydrous DCM (0.5 M).
-
Slow Addition: Using a syringe pump, add the sulfonyl dichloride solution to the stirring amine solution dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[6]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Di-Sulfonamide Synthesis
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add the amine (2.2 mmol), anhydrous Tetrahydrofuran (THF, 0.2 M), and pyridine (2.5 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) to the solution in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature for 1 hour, then heat to reflux (~66 °C). Monitor the reaction progress by TLC or LC-MS until the mono-substituted intermediate is consumed (typically 8-24 hours).
-
Workup & Purification: Follow the workup and purification steps outlined in Protocol 1.
Reaction Monitoring and Analysis
Effective reaction monitoring is crucial to maximize yield and minimize side product formation.
-
Thin-Layer Chromatography (TLC):
-
Mobile Phase: A typical mobile phase is a mixture of ethyl acetate and hexanes. The polarity can be adjusted to achieve good separation (Rf values between 0.2 and 0.8).
-
Visualization: Use a UV lamp (254 nm) to visualize aromatic compounds. Staining with potassium permanganate can also be used to visualize products.
-
Interpretation: The sulfonyl dichloride may or may not be UV active depending on the amine. The product sulfonamide will be a new, typically less polar spot than the amine starting material. The hydrolyzed sulfonic acid will often remain at the baseline.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
This is the preferred method for unambiguous monitoring. It allows you to track the masses of the starting amine, the mono-substituted product, and the di-substituted product, providing a clear picture of the reaction's progress and selectivity.[14]
-
Caption: Workflow for reaction monitoring and analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. BJOC - Machine learning-guided strategies for reaction conditions design and optimization [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ymerdigital.com [ymerdigital.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis process optimization and field trials of insecticide candidate NKY-312 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 2,4-Mesitylenedisulfonyl Dichloride Reactions
Welcome to the technical support center for navigating the purification challenges associated with products derived from 2,4-Mesitylenedisulfonyl Dichloride reactions. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth troubleshooting advice and frequently asked questions. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experimental work.
I. Understanding the Chemistry of this compound
This compound is a versatile reagent primarily used for the synthesis of sulfonamides and sulfones, which are crucial scaffolds in pharmaceuticals and agrochemicals.[1] Its reactivity stems from the two sulfonyl chloride (-SO₂Cl) groups, which readily react with nucleophiles like amines and alcohols.[2] However, this reactivity also presents specific challenges in purification, primarily due to the potential for hydrolysis of the sulfonyl chloride groups and the formation of various side products.
A common reaction is the formation of sulfonamides by reacting this compound with primary or secondary amines.[3] The bulky mesitylene group can enhance the chromatographic separation of the resulting derivatives.[2]
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of products from reactions involving this compound.
Problem 1: The presence of a highly polar impurity that streaks on the TLC plate.
Likely Cause: This is often the corresponding sulfonic acid, formed by the hydrolysis of one or both sulfonyl chloride groups.[4] Sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of water or other protic solvents.[5]
Solution:
-
Aqueous Work-up with Brine: During the liquid-liquid extraction, wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove the majority of the water-soluble sulfonic acid.
-
Recrystallization: If your product is a solid, recrystallization is an effective method to remove the more polar sulfonic acid.[4] The choice of solvent is critical and should be determined empirically. A good starting point is a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the sulfonic acid impurity remains soluble.
-
Column Chromatography with a Non-polar Eluent: If column chromatography is necessary, start with a very non-polar eluent system (e.g., hexane/ethyl acetate) to first elute your less polar product, leaving the highly polar sulfonic acid adsorbed to the silica gel.
Problem 2: Difficulty in separating the desired product from unreacted this compound.
Likely Cause: Both the starting material and the desired product may have similar polarities, making chromatographic separation challenging.
Solution:
-
Drive the Reaction to Completion: Ensure the reaction has gone to completion by using a slight excess of the nucleophile (e.g., the amine) and allowing for sufficient reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching with a Scavenger Resin: After the reaction is complete, add a scavenger resin that selectively reacts with the excess sulfonyl chloride. For example, an amine-functionalized resin can be used to react with and remove the unreacted this compound. The resin can then be easily filtered off.
-
Derivatization: In some analytical cases, derivatizing the product can alter its polarity, making separation easier.[2]
Problem 3: The product appears oily and difficult to solidify, even after removing the solvent.
Likely Cause: The presence of residual solvent or oily impurities can inhibit crystallization.
Solution:
-
High Vacuum Drying: Ensure all residual solvent is removed by drying the product under a high vacuum for an extended period.
-
Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexane or pentane) to the oily residue and stir vigorously. This can help to wash away oily impurities and induce crystallization of your product.
-
Re-purification: If trituration is unsuccessful, re-purifying the product using column chromatography with a very shallow solvent gradient may be necessary to separate the desired compound from closely-eluting impurities.[6]
Problem 4: Low yield after column chromatography.
Likely Cause: The product may be adsorbing irreversibly to the silica gel, or it could be decomposing on the column. Some sulfonamides can be sensitive to the acidic nature of silica gel.[6]
Solution:
-
Deactivate the Silica Gel: Pre-treat the silica gel by flushing the column with the eluent containing a small amount of a base, such as triethylamine (~1%), before loading your sample. This neutralizes the acidic sites on the silica.[6]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina for your chromatography.
-
Flash Chromatography: Minimize the time your product spends on the column by using flash chromatography, which employs pressure to increase the flow rate of the eluent.
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of a reaction with this compound?
A1: Thin Layer Chromatography (TLC) is the most common and effective method.[7] It is crucial to co-spot your reaction mixture with the starting materials (this compound and your nucleophile) to accurately track the consumption of reactants and the formation of the product. Visualizing the spots under UV light is typically sufficient.[8]
Q2: How can I avoid the hydrolysis of this compound during the reaction and work-up?
A2: To minimize hydrolysis, it is essential to use anhydrous (dry) solvents and reagents.[9] Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). During the aqueous work-up, perform the extractions quickly and use brine washes to reduce the amount of water in the organic phase.
Q3: Are there alternative purification techniques to column chromatography for sulfonamides?
A3: Yes, besides recrystallization, which is highly effective for solid products, other techniques include:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers higher resolution than standard column chromatography and is suitable for separating complex mixtures or closely related compounds.
-
Supercritical Fluid Chromatography (SFC): SFC can be an excellent alternative for the purification of sulfonamides, often providing faster separations and using less organic solvent compared to HPLC.[10]
Q4: My final product, a sulfonamide, shows two spots on the TLC plate even after purification. What could be the cause?
A4: This could be due to a few reasons:
-
Diastereomers: If your nucleophile was chiral and the reaction created a new stereocenter, you might have a mixture of diastereomers, which can sometimes be separated on TLC.
-
Bis-substitution: this compound has two sulfonyl chloride groups. It's possible that your nucleophile has reacted at both sites, leading to a bis-sulfonamide product in addition to your desired mono-sulfonamide.
-
Isomers: Depending on the reaction conditions, you might have isomeric products.
To identify the cause, advanced analytical techniques such as NMR spectroscopy and mass spectrometry are necessary.
IV. Experimental Protocols & Data Presentation
General Protocol for a Typical Sulfonamide Synthesis and Purification
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Addition of Nucleophile: Add the amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting sulfonyl chloride.
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.[6]
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Concentrate the dried organic phase under reduced pressure.
-
Purify the crude product by either recrystallization from a suitable solvent or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[11]
-
Table 1: Typical Solvent Systems for Column Chromatography of Sulfonamides
| Polarity of Sulfonamide | Starting Eluent System (v/v) | Final Eluent System (v/v) |
| Low | 95:5 Hexane:Ethyl Acetate | 70:30 Hexane:Ethyl Acetate |
| Medium | 80:20 Hexane:Ethyl Acetate | 50:50 Hexane:Ethyl Acetate |
| High | 50:50 Hexane:Ethyl Acetate | 100% Ethyl Acetate |
V. Visualization of Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of products from this compound reactions.
Caption: Decision tree for purification strategy.
VI. References
-
Benchchem. (n.d.). avoiding impurities in the synthesis of sulfonyl chlorides. Retrieved from 4
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. Retrieved from 2
-
Li, G., et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 23(10), 2465.
-
Ruano, J. L. G., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312.
-
Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from 7
-
Taylor, L. T., & Chang, C. K. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 33(4), 181-186.
-
Assassi, N., Tazerouti, A., & Canselier, J. P. (2005). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Journal of Chromatography A, 1071(1-2), 71-80.
-
Le-Dévédec, F., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(52), 18235-18239.
-
Caddick, S., et al. (2010). The Synthesis of Functionalised Sulfonamides. UCL Discovery.
-
Kowalska, J., & Matus, M. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 452.
-
ResearchGate. (n.d.). Synthesis of sulfonamides. Retrieved from 12
-
El-Sayed, M. A. A. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry, 63(8), 2933-2951.
-
Benchchem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Retrieved from 8
-
Journal of the Association of Official Analytical Chemists. (1976). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
-
Chem-Impex. (n.d.). This compound. Retrieved from 1
-
Journal of the American Chemical Society. (2023). Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold.
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875-879.
-
The Journal of Organic Chemistry. (1978). Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates.
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from 13
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.
-
Benchchem. (n.d.). Technical Support Center: Purification of 2,4-Dichlorobenzylzinc Chloride Reaction Products. Retrieved from 6
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
-
Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in SAN-Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. fsis.usda.gov [fsis.usda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
Technical Support Center: Managing Steric Hindrance in Reactions with 2,4-Mesitylenedisulfonyl Dichloride
Welcome to the technical resource center for 2,4-Mesitylenedisulfonyl Dichloride. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile but sterically demanding reagent. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate the challenges posed by steric hindrance and achieve optimal results in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (also known as 2,4,6-Trimethyl-1,3-benzenedisulfonyl dichloride) is a bifunctional organic reagent. Its core structure is a mesitylene (1,3,5-trimethylbenzene) ring functionalized with two sulfonyl chloride (-SO₂Cl) groups. It is primarily used as a robust linker or building block in organic synthesis. Key applications include the preparation of complex sulfonamides and sulfones, which are crucial scaffolds in pharmaceuticals and agrochemicals.[1] It also serves as a coupling agent in polymer chemistry to enhance the mechanical and thermal properties of materials.[1]
Q2: What makes reactions with this compound challenging?
The primary challenge is steric hindrance . The mesitylene core has three methyl groups, two of which are positioned ortho to the sulfonyl chloride groups. This bulky arrangement physically obstructs the path of incoming nucleophiles (like amines or alcohols) to the electrophilic sulfur atoms. This "ortho effect" can dramatically slow down reaction rates or even prevent a reaction from occurring, especially when the nucleophile is also sterically hindered.[2]
Q3: How does the steric hindrance of this compound affect its reactivity compared to other sulfonyl chlorides?
The reactivity of a sulfonyl chloride is a balance between electronic effects (which make the sulfur atom electrophilic) and steric effects (which block nucleophilic attack). While the electron-withdrawing nature of the sulfonyl groups activates the sulfur atom, the steric bulk of the ortho-methyl groups in this compound is the dominant factor. Consequently, it is significantly less reactive than non-hindered analogues like benzenesulfonyl chloride or even monosubstituted ortho-toluenesulfonyl chloride. This reduced reactivity can be advantageous for achieving selectivity between different nucleophiles in a molecule.
Q4: Can this reagent undergo monosubstitution and disubstitution? How can I control the outcome?
Yes, both are possible. Controlling the stoichiometry is the primary method for influencing the outcome.
-
For monosubstitution: Use a slight excess (e.g., 1.1-1.2 equivalents) of the nucleophile relative to one equivalent of this compound. Running the reaction at lower temperatures can also favor the monosubstituted product.
-
For disubstitution: Use at least two equivalents of the nucleophile for every equivalent of the disulfonyl chloride. Higher temperatures and longer reaction times may be necessary to overcome the increased steric hindrance for the second substitution.
Q5: What is the most common side reaction, and how can I prevent it?
The most common side reaction is the hydrolysis of the sulfonyl chloride groups to form the corresponding sulfonic acids.[3] This occurs in the presence of water. To prevent this, it is critical to maintain strictly anhydrous (dry) conditions throughout the entire process. This includes using oven-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][3]
Troubleshooting Guide for Common Issues
This section addresses specific problems encountered during experiments with this compound and provides actionable solutions.
Issue 1: The reaction is very slow or fails to proceed to completion.
Potential Causes:
-
Extreme Steric Hindrance: This is the most likely cause. The combination of the bulky sulfonyl chloride and a sterically demanding nucleophile (e.g., a secondary amine with large substituents) creates a high activation energy barrier.[2][4]
-
Insufficient Temperature: The reaction may lack the kinetic energy needed to overcome the steric repulsion.
-
Inappropriate Base: The base used may not be strong enough to effectively deprotonate the nucleophile, or it may be too bulky itself, adding to the steric congestion.
-
Low Reagent Purity: Impurities in either the sulfonyl chloride or the nucleophile can inhibit the reaction.
Recommended Solutions:
-
Increase Reaction Temperature: Gradually increasing the temperature can provide the necessary energy to overcome the steric barrier.[2] Consider moving from room temperature to refluxing in a higher-boiling solvent like THF, dioxane, or DMF.
-
Optimize Base Selection: Switch to a strong, non-nucleophilic base. These bases are sterically hindered themselves, which makes them poor nucleophiles but excellent proton abstractors.[5][6] This prevents the base from competing with your desired nucleophile. A comparison of common bases is provided in Table 1.
-
Extend Reaction Time: Due to the slow kinetics, these reactions may require significantly longer times (24-72 hours). Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Consider a Catalyst: For particularly sluggish reactions, a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can be used in catalytic amounts. However, use it with caution as it can sometimes lead to side products.
Table 1: Selection of Bases for Sulfonylation Reactions
| Base | Type | pKa (Conjugate Acid) | Typical Use & Comments |
| Pyridine | Weakly Nucleophilic | ~5.2 | Common, but can act as a nucleophilic catalyst. Less effective for hindered systems. |
| Triethylamine (TEA) | Hindered, Non-nucleophilic | ~10.7 | Common, but its own bulk can sometimes worsen steric issues.[2] |
| DIPEA (Hünig's Base) | Highly Hindered, Non-nucleophilic | ~10.7 | Excellent choice for sterically demanding reactions. Minimizes side reactions.[5] |
| DBU | Non-nucleophilic Amidine | ~13.5 | A very strong, non-nucleophilic base suitable for deprotonating less acidic nucleophiles.[5] |
| Sodium Hydride (NaH) | Strong, Non-nucleophilic | ~35 | Used for deprotonating alcohols or less reactive amines prior to addition of the sulfonyl chloride. Requires careful handling.[5] |
Issue 2: Multiple products are observed, leading to difficult purification.
Potential Causes:
-
Uncontrolled Stoichiometry: Incorrect ratios of reagents can lead to a mixture of mono- and di-substituted products.
-
Side Reactions with the Base: If a nucleophilic base (like pyridine) is used in high concentration, it can react with the sulfonyl chloride.
-
Hydrolysis: Presence of moisture leads to the formation of the corresponding sulfonic acid, a common impurity.[3]
-
Reactions with Other Functional Groups: If the nucleophile contains other reactive sites (e.g., a hydroxyl group in an amino alcohol), these may also react.
Recommended Solutions:
-
Precise Stoichiometric Control: Carefully measure your reagents. For monosubstitution, add the sulfonyl chloride slowly to a solution of the nucleophile.
-
Use a Non-Nucleophilic Base: As detailed in Issue 1, switch to a base like DIPEA or DBU to prevent base-related side products.[5][7]
-
Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents.[2][3] Quenching the reaction by pouring it onto ice-cold water can sometimes precipitate the product quickly, protecting it from extensive hydrolysis during workup.[3][8][9][10]
-
Use Protecting Groups: If your nucleophile has multiple reactive sites, protect the less desired sites before the sulfonylation reaction.
Workflow for Troubleshooting a Failed Reaction
If a reaction with this compound yields no desired product, follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for failed sulfonylation reactions.
Key Experimental Protocols
Protocol 1: General Procedure for Monosulfonamide Synthesis with a Hindered Amine
This protocol provides a robust starting point for reacting this compound with a sterically hindered primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Hindered Amine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)[5]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
Preparation: Under an inert atmosphere of nitrogen, add the hindered amine (1.1 eq) and anhydrous solvent to an oven-dried round-bottom flask. Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add DIPEA (1.5 eq) to the solution and stir for 10 minutes.
-
Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous solvent. Add this solution dropwise to the stirring amine/base mixture over 15-20 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 24-48 hours, monitoring progress by TLC or LC-MS. If the reaction is slow, gently heat the mixture to reflux until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with additional solvent (e.g., DCM or Ethyl Acetate). Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Non-nucleophilic_base [chemeurope.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
troubleshooting low reactivity of 2,4-Mesitylenedisulfonyl Dichloride
Technical Support Center: 2,4-Mesitylenedisulfonyl Dichloride
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common reactivity issues encountered during its use. Our goal is to provide in-depth, scientifically grounded solutions to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My sulfonylation reaction with this compound is extremely slow or fails to proceed to completion. What are the likely causes?
A1: Low reactivity of this compound is a common observation and is typically rooted in a combination of intrinsic molecular structure and extrinsic experimental factors. The primary causes are:
-
Severe Steric Hindrance: The core issue often lies with the structure of the reagent itself. The mesitylene (1,3,5-trimethylbenzene) core has two methyl groups positioned ortho to each of the sulfonyl chloride groups. These bulky methyl groups act as steric shields, physically obstructing the approach of nucleophiles (like amines or alcohols) to the electrophilic sulfur center.[1][2][3] This significantly increases the activation energy of the reaction compared to less hindered sulfonyl chlorides like benzenesulfonyl chloride.
-
Reagent Purity and Degradation: Sulfonyl chlorides are highly susceptible to hydrolysis.[4] Exposure to atmospheric moisture or residual water in solvents or reagents can convert the highly reactive sulfonyl chloride (-SO₂Cl) group into a non-reactive sulfonic acid (-SO₃H) group.[5] An aged or improperly stored bottle of the reagent is a frequent source of failure.
-
Insufficient Nucleophilicity of the Substrate: The reactivity of the nucleophile is critical. Weakly nucleophilic substrates, such as electron-deficient anilines or highly hindered secondary amines, will struggle to overcome the steric barrier presented by the mesityl group.
-
Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and the potential use of a catalyst are crucial for driving this challenging reaction. An inadequate base may not effectively scavenge the HCl byproduct, leading to the protonation of the amine nucleophile and halting the reaction.
Q2: How can I visually understand the steric hindrance problem, and what's the mechanistic implication?
A2: The steric hindrance can be visualized as a "molecular fence" around the reactive sites. The two methyl groups flanking each sulfonyl chloride force an incoming nucleophile to approach from a very specific and constrained trajectory.
References
Technical Support Center: Navigating Reactions with 2,4-Mesitylenedisulfonyl Dichloride
Welcome to the technical support center for 2,4-Mesitylenedisulfonyl Dichloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for your experiments involving this versatile reagent.
Introduction: Understanding the Reagent
This compound is a valuable building block in organic synthesis, particularly for the introduction of two sulfonyl groups, which are key components in many pharmaceuticals and advanced materials.[1][2] Its unique structure, featuring a sterically hindered mesitylene core, presents both opportunities and challenges in achieving desired reactivity and selectivity. This guide will help you navigate the nuances of its reactions, with a special focus on the critical role of the base in directing the outcome of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: It is primarily used as a bifunctional electrophile to react with nucleophiles, such as primary and secondary amines, to form disulfonamides.[3] These sulfonamide moieties are prevalent in a wide range of biologically active compounds.[3]
Q2: Why is the choice of base so critical in reactions with this reagent?
A2: The base plays a multifaceted role. Firstly, it is essential for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[3] Without a base, the HCl would protonate the amine nucleophile, rendering it unreactive. Secondly, the nature of the base (its strength, steric bulk, and nucleophilicity) can significantly influence the chemoselectivity of the reaction, particularly whether you achieve mono- or di-sulfonylation of your nucleophile.[4]
Q3: What are the main side reactions to be aware of?
A3: The two most common side reactions are:
-
Hydrolysis: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acids, which are unreactive towards amines.[4] This can be minimized by using anhydrous solvents and reagents under an inert atmosphere.
-
Disulfonylation of Primary Amines: When reacting with primary amines, it's possible for both N-H bonds to react, leading to the formation of a disulfonamide byproduct. Controlling stoichiometry and reaction conditions is key to avoiding this.
Q4: How does the steric hindrance of the mesitylene group affect reactivity?
A4: Counterintuitively, the ortho-methyl groups on the mesitylene ring can actually accelerate the rate of nucleophilic substitution at the sulfur atom compared to unsubstituted arenesulfonyl chlorides. This "positive ortho effect" is attributed to the restriction of free rotation around the C-S bond, which pre-organizes the molecule for a more favorable transition state geometry. However, the steric bulk can still influence the approach of very bulky nucleophiles.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Formation
Scenario: You are reacting this compound with an amine, and your TLC or LC-MS analysis shows mainly unreacted starting materials.
Potential Causes & Solutions:
| Probable Cause | Troubleshooting Steps |
| Insufficiently Basic Conditions | The added base may not be strong enough to effectively scavenge the generated HCl. Consider switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a proton sponge. |
| Protonated Amine | If your amine starting material is a salt (e.g., a hydrochloride salt), you will need to add an additional equivalent of base to liberate the free amine before adding the sulfonyl chloride. |
| Hydrolysis of the Reagent | Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[4] |
| Sterically Hindered Nucleophile | For very bulky amines, the reaction may require more forcing conditions. Consider increasing the reaction temperature or using a catalyst like DMAP (4-Dimethylaminopyridine) in conjunction with your primary base.[5] |
Issue 2: Poor Chemoselectivity - Mono- vs. Di-substitution
Scenario: You are trying to synthesize a mono-sulfonamide with a diamine or a di-sulfonamide with a mono-amine, but you are getting a mixture of products.
Controlling Chemoselectivity:
The key to controlling the level of substitution lies in a careful interplay of stoichiometry, reaction temperature, and the nature of the base.
For Mono-sulfonylation of a Diamine:
-
Strategy: Use the diamine as the limiting reagent and add the this compound slowly. The goal is to have the first sulfonylation occur on one amine, and then the resulting mono-sulfonamide is less reactive than the remaining free diamine.
-
Base Selection: A less reactive, sterically hindered base like diisopropylethylamine (DIPEA) can be advantageous. A nucleophilic base like pyridine could potentially form a reactive intermediate with the sulfonyl chloride, which might lead to less selectivity.[4]
-
Temperature: Maintain a low temperature (e.g., 0 °C to room temperature) to favor the kinetic product.
For Di-sulfonylation of a Primary Amine:
-
Strategy: Use a stoichiometric amount or a slight excess of the this compound relative to the primary amine.
-
Base Selection: A stronger, non-nucleophilic base like triethylamine (TEA) or DBU can be used to ensure complete deprotonation of the initially formed mono-sulfonamide, facilitating the second sulfonylation.[6]
-
Temperature: Higher temperatures may be required to drive the reaction to completion.
Issue 3: Difficult Purification
Scenario: Your crude product is contaminated with the base or its corresponding salt, making purification by chromatography or crystallization challenging.
Workup Procedures:
| Base Used | Recommended Workup |
| Pyridine | After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1M HCl) to protonate and remove the pyridine. Follow with a wash with saturated aqueous sodium bicarbonate and then brine. |
| Triethylamine (TEA) | Similar to pyridine, wash the diluted organic layer with dilute aqueous acid to remove the triethylammonium salt. TEA is more basic than pyridine, so the acidic wash is very effective. |
| Diisopropylethylamine (DIPEA) | DIPEA is more sterically hindered and can sometimes be more difficult to remove with an acidic wash. Multiple acidic washes may be necessary. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Disulfonamide
-
To a solution of a primary or secondary amine (2.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere, add a suitable base (e.g., triethylamine, 2.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with the appropriate aqueous workup as described in the "Difficult Purification" section.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Strategy for Mono-sulfonylation of a Symmetric Diamine
-
To a solution of the symmetric diamine (1.0 equivalent) in a large volume of an anhydrous solvent (to favor intramolecular reaction of the second amine with the second sulfonyl chloride on the same molecule, if desired, or to maintain dilution to favor intermolecular reaction with another diamine molecule) under an inert atmosphere, add a sterically hindered base (e.g., DIPEA, 1.1 equivalents).
-
Cool the mixture to -10 °C to 0 °C.
-
Add a solution of this compound (0.95 equivalents) dropwise over an extended period (e.g., 1-2 hours) using a syringe pump to maintain a low concentration of the disulfonyl chloride.
-
Maintain the low temperature and stir for several hours, monitoring the reaction carefully by TLC or LC-MS for the appearance of the desired mono-adduct and the disappearance of the starting diamine.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride once the desired conversion is reached.
-
Perform an appropriate aqueous workup and purify the desired mono-sulfonamide from any unreacted starting materials and di-sulfonamide byproduct.
Visualizing Reaction Control
The choice of base can be a critical factor in determining the reaction pathway. Below is a conceptual diagram illustrating this principle.
Caption: Conceptual workflow for controlling sulfonylation reactions.
References
Technical Support Center: Preventing Di-sulfonylation with 2,4-Mesitylenedisulfonyl Dichloride
Welcome to the technical support center for methodologies involving 2,4-Mesitylenedisulfonyl Dichloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their sulfonylation reactions and troubleshoot common issues, particularly the prevention of di-sulfonylation. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as 2,4,6-Trimethyl-1,3-benzenedisulfonyl dichloride, is a versatile reagent used in organic synthesis.[1] Its primary application is in the introduction of sulfonyl groups into molecules, particularly for preparing sulfonamides and sulfones, which are crucial components in many pharmaceuticals and agrochemicals.[1] It is also utilized in polymer chemistry as a coupling agent and in materials science for developing advanced coatings and adhesives.[1]
Q2: I am observing significant amounts of a di-sulfonylated byproduct when reacting this compound with my primary amine. What is the primary cause?
The formation of a di-sulfonylated product, a sulfonyl imide, occurs when a primary amine reacts with two molecules of the sulfonyl chloride.[2] While the steric hindrance from the mesitylene group can reduce the likelihood of this side reaction, it can still occur, especially under certain conditions.[2][3] The primary cause is often related to the stoichiometry of the reactants and the reaction conditions that may favor a second sulfonylation of the initially formed mono-sulfonamide.
Q3: How does steric hindrance influence the selectivity of sulfonylation reactions?
Steric hindrance plays a critical role in controlling the selectivity of sulfonylation reactions.[3][4][5] Bulky groups on either the sulfonyl chloride reagent or the nucleophile (e.g., an amine) can physically block or impede the approach to the reactive sulfur center.[2][3] This can be advantageous in preventing unwanted side reactions, such as di-sulfonylation, leading to higher yields and purity of the desired mono-sulfonylated product.[3] The methyl groups on the mesitylene ring of this compound provide significant steric bulk, which can be leveraged to enhance selectivity.
Q4: Can reaction temperature be used to control the mono- to di-sulfonylation ratio?
Yes, reaction temperature can be a critical parameter in controlling product distribution, often framed as kinetic versus thermodynamic control.[6][7][8][9] In many cases, the mono-sulfonylated product is the kinetically favored product, forming faster at lower temperatures.[6][10] The di-sulfonylated product may be the thermodynamically more stable product, favored at higher temperatures where the reaction has enough energy to overcome a higher activation barrier or where an equilibrium can be established.[6][9][10] Therefore, running the reaction at lower temperatures can often favor the formation of the mono-sulfonamide.
Q5: What role does the base play in selective mono-sulfonylation?
The choice of base is crucial for controlling the outcome of a sulfonylation reaction. A base is required to neutralize the hydrochloric acid (HCl) byproduct.[2] However, the base itself can influence the reaction's selectivity. A bulky, non-nucleophilic base, such as diisopropylethylamine (DIPEA) or 2,6-lutidine, is often preferred as it is less likely to interfere sterically with the desired reaction.[2] In some cases, the counterion of the base can also play a role in the product distribution.[11]
Troubleshooting Guide: Preventing Di-sulfonylation
This section provides detailed troubleshooting steps for researchers encountering issues with di-sulfonylation when using this compound.
Issue 1: Excessive Formation of the Di-sulfonylated Product
Primary Cause: Unfavorable reaction stoichiometry or conditions promoting a second sulfonylation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for excessive di-sulfonylation.
Detailed Steps & Explanations:
-
Control Stoichiometry:
-
Action: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) relative to the this compound.[2]
-
Rationale: By having the amine in excess, you increase the probability that a molecule of the sulfonyl chloride will react with a free amine rather than the already formed mono-sulfonamide.
-
Pro-Tip: Employ slow, controlled addition of the sulfonyl chloride solution to the amine solution. This maintains a low concentration of the sulfonylating agent, further favoring mono-substitution.
-
-
Lower the Reaction Temperature:
-
Action: Conduct the reaction at a lower temperature, for instance, starting at 0°C or even -20°C.
-
Rationale: As discussed under kinetic vs. thermodynamic control, lower temperatures typically favor the kinetically controlled product, which is often the mono-sulfonylated species.[6][8]
-
Pro-Tip: Monitor the reaction progress carefully using an appropriate analytical technique (e.g., TLC, LC-MS) to avoid prolonged reaction times that could lead to the formation of the thermodynamic product.
-
-
Optimize Base Selection:
-
Action: Switch to a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine.
-
Rationale: A bulky base is less likely to deprotonate the nitrogen of the mono-sulfonamide, which is a necessary step for the second sulfonylation to occur.[2] Its primary role will be to scavenge the generated HCl.
-
-
Evaluate Solvent Effects:
-
Action: Experiment with different anhydrous solvents. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common choices.
-
Rationale: The solvent can influence the solubility of reactants and intermediates, as well as the transition state energies. A less polar solvent may disfavor the formation of the more polar di-sulfonylated product.
-
Issue 2: Reaction is Sluggish or Incomplete at Low Temperatures
Primary Cause: Insufficient kinetic energy to overcome the activation energy barrier, potentially exacerbated by steric hindrance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for slow or incomplete reactions.
Detailed Steps & Explanations:
-
Incremental Temperature Increase:
-
Action: If the reaction is too slow at low temperatures, allow it to warm gradually to room temperature.
-
Rationale: Providing more thermal energy can help the molecules overcome the activation energy barrier imposed by steric hindrance.[2]
-
Pro-Tip: Monitor the reaction closely by TLC or LC-MS to find the "sweet spot" where the reaction proceeds at a reasonable rate without significant formation of the di-sulfonylated byproduct.
-
-
Employ a Nucleophilic Catalyst:
-
Action: Introduce a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Rationale: DMAP can act as a nucleophilic catalyst by reacting with the sulfonyl chloride to form a more reactive intermediate, which is then attacked by the amine.[2]
-
Caution: DMAP can also potentially increase the rate of the second sulfonylation. Use it judiciously and monitor the reaction carefully.
-
-
Verify Reagent and Solvent Quality:
-
Action: Ensure that the this compound and the amine are of high purity and free from moisture. Use anhydrous solvents.
-
Rationale: Sulfonyl chlorides are sensitive to moisture and can decompose, reducing the effective concentration of the reagent.[2] Impurities in the starting materials can also lead to side reactions and low yields.
-
Quantitative Analysis of Mono- vs. Di-sulfonylation
Accurate quantification of the product mixture is essential for optimizing reaction conditions.
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation by liquid chromatography and detection by UV absorbance. | Excellent for quantification with proper calibration. Can be automated. | Requires chromophores for detection. Molar absorptivity may differ between products.[12] |
| LC-MS | Separation by LC coupled with mass spectrometry for detection and identification. | Provides mass information for unambiguous peak identification. High sensitivity. | Quantification can be more complex than HPLC-UV. |
| ¹H NMR Spectroscopy | Quantification based on the integration of unique proton signals for each product. | Provides structural information. Can be a primary method of quantification with an internal standard. | May require clean samples. Signal overlap can be an issue. |
| Acid-Base Titration | In some specific systems, titration can be used to differentiate between mono- and di-sulfonates.[13][14] | Simple and cost-effective. | Not universally applicable. Requires distinct pKa values.[15] |
Model Protocol: Selective Mono-sulfonylation of a Primary Amine
This protocol provides a general starting point for the selective mono-sulfonylation of a primary amine with this compound.
Materials:
-
Primary Amine (1.1 eq)
-
This compound (1.0 eq)
-
Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet, add the primary amine (1.1 eq) and anhydrous DCM.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Base Addition: Add DIPEA (2.2 eq) to the stirred amine solution.
-
Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the reaction mixture over 30-60 minutes.
-
Reaction: Allow the reaction to stir at 0°C. Monitor the progress by TLC or LC-MS. If the reaction is slow, allow it to warm to room temperature and continue monitoring.
-
Workup: Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-sulfonamide.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. pure.hud.ac.uk [pure.hud.ac.uk]
- 5. Unusual steric effects in sulfonyl transfer reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Selective Synthesis of Acyl-Sulfonyl Hydrazide Isomers: The Role of the Countercation of Base Selection in Palladium-Catalyzed Aminocarbonylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. A systematic approach to measure the contents of mono- and di-sulfonates in petroleum sulfonates by the novel method of acid–base titration coupled with traditional two-phase titration - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4-Mesitylenedisulfonyl Dichloride and Tosyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, sulfonyl chlorides are indispensable reagents for the formation of sulfonamides and sulfonate esters, crucial moieties in a vast array of pharmaceuticals and functional materials. While tosyl chloride (p-toluenesulfonyl chloride, TsCl) is a well-established and widely utilized monofunctional sulfonylating agent, the bifunctional 2,4-mesitylenedisulfonyl dichloride presents unique opportunities and challenges. This guide provides an in-depth, objective comparison of the reactivity of these two reagents, drawing upon fundamental principles of organic chemistry and available experimental evidence to inform rational reagent selection and reaction design.
At a Glance: Structural and Electronic Profiles
A fundamental understanding of the structural and electronic differences between this compound and tosyl chloride is paramount to appreciating their divergent reactivity.
| Feature | This compound | Tosyl Chloride (p-Toluenesulfonyl Chloride) |
| Structure | Contains two sulfonyl chloride groups on a mesitylene (2,4,6-trimethylbenzene) core. | A single sulfonyl chloride group on a toluene backbone. |
| Molecular Weight | 317.21 g/mol [1] | 190.65 g/mol |
| Key Substituents | Three electron-donating methyl groups and two strongly electron-withdrawing sulfonyl chloride groups. | One electron-donating methyl group. |
| Steric Environment | The sulfonyl chloride groups are flanked by ortho-methyl groups, creating a sterically congested environment. | The sulfonyl chloride group is relatively unhindered. |
The interplay of these features gives rise to distinct electronic and steric landscapes that govern their reactivity towards nucleophiles.
The Dichotomy of Reactivity: Electronic and Steric Effects
The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom, which is modulated by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance electrophilicity and thus reactivity, while electron-donating groups (EDGs) have the opposite effect.[2]
Tosyl Chloride: The para-methyl group in tosyl chloride is an electron-donating group, which slightly deactivates the sulfonyl chloride towards nucleophilic attack compared to unsubstituted benzenesulfonyl chloride.
This compound: The electronic environment of this reagent is more complex. It possesses three electron-donating methyl groups and two strongly electron-withdrawing sulfonyl chloride groups. The sulfonyl groups, being powerful EWGs, significantly increase the electrophilicity of the sulfur atoms. This is counteracted to some extent by the electron-donating nature of the methyl groups.
However, a critical and somewhat counterintuitive phenomenon comes into play with ortho-alkyl substituted sulfonyl chlorides. Research has shown that mono- and di-ortho-alkyl substituted sulfonyl chlorides exhibit enhanced reactivity in nucleophilic substitution reactions. This acceleration is attributed to a rigid and sterically compressed ground state structure, which is relieved upon moving to the transition state.[3][4] This suggests that the sulfonyl chloride groups in this compound are likely more reactive than what would be predicted based on simple steric hindrance arguments.
Comparative Reactivity in Sulfonylation Reactions
Sulfonylation of Alcohols
The formation of sulfonate esters from alcohols is a cornerstone of protecting group chemistry and a prerequisite for many nucleophilic substitution reactions.
-
Primary Alcohols: Both reagents are expected to react readily with primary alcohols. However, the enhanced electrophilicity of the sulfur centers in this compound, coupled with the ortho-alkyl activation effect, suggests it may react faster than tosyl chloride under similar conditions.
-
Secondary Alcohols: With increasing steric bulk of the alcohol, the steric hindrance around the sulfonyl chloride becomes more significant. While the ortho-methyl groups in this compound create a congested environment, the inherent high reactivity of the sulfonyl groups may still allow for efficient sulfonylation of less hindered secondary alcohols. For highly hindered secondary alcohols, tosyl chloride might be the more predictable reagent, albeit potentially requiring longer reaction times or more forcing conditions.
-
Tertiary Alcohols: Sulfonylation of tertiary alcohols is generally challenging due to severe steric hindrance and the propensity for elimination side reactions. It is anticipated that both reagents will show limited reactivity, with tosyl chloride being the more commonly employed reagent for this difficult transformation, often requiring specialized conditions.
Sulfonylation of Amines
The formation of sulfonamides is a critical transformation in medicinal chemistry.
-
Primary Amines: Both reagents will readily form sulfonamides with primary amines. The higher reactivity of this compound could be advantageous for less nucleophilic anilines.
-
Secondary Amines: Similar to secondary alcohols, the sulfonylation of sterically demanding secondary amines will be influenced by the steric environment of the sulfonyl chloride. The congested nature of this compound might lead to lower yields or require higher temperatures compared to tosyl chloride.
The Bifunctional Nature of this compound: Opportunities and Challenges
The presence of two sulfonyl chloride groups in this compound opens up possibilities for its use as a cross-linking agent or for the synthesis of molecules with two sulfonate or sulfonamide moieties. However, this also introduces the challenge of selective monosulfonylation. Achieving selective reaction at one of the two sulfonyl chloride groups would likely require careful control of stoichiometry, reaction temperature, and the use of bulky nucleophiles. The relative reactivity of the two sulfonyl chloride groups is an interesting question; the group at the 2-position is flanked by two methyl groups, while the group at the 4-position has one flanking methyl group, suggesting a potential difference in their steric environments and possibly their reactivity.
Experimental Protocols
The following are representative protocols for the sulfonylation of an alcohol and an amine. These should be considered as starting points and may require optimization for specific substrates.
General Protocol for the Tosylation of a Primary Alcohol (Benzyl Alcohol) with Tosyl Chloride
Experimental workflow for the tosylation of a primary alcohol.
Materials:
-
Benzyl alcohol (1.0 eq)
-
Tosyl chloride (1.1 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of benzyl alcohol in anhydrous DCM at 0 °C is added pyridine.
-
A solution of tosyl chloride in anhydrous DCM is added dropwise to the stirred solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete as monitored by TLC.
-
The reaction is quenched with water, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for the Sulfonylation of a Primary Amine (Aniline) with this compound
Experimental workflow for the sulfonylation of a primary amine.
Materials:
-
Aniline (2.2 eq for disubstitution, 1.0 eq for potential monosubstitution)
-
This compound (1.0 eq)
-
Pyridine (3.0 eq for disubstitution, 1.5 eq for monosubstitution)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of aniline in anhydrous DCM at 0 °C is added pyridine.
-
A solution of this compound in anhydrous DCM is added dropwise to the stirred solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete as monitored by TLC.
-
The reaction is quenched with water, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Conclusion: Choosing the Right Reagent
The choice between this compound and tosyl chloride is contingent on the specific synthetic objective.
-
Tosyl chloride remains the reagent of choice for routine monofunctionalization of alcohols and amines, particularly when dealing with sterically hindered substrates where its more moderate reactivity and less congested structure can be advantageous. Its behavior is well-documented and predictable.
-
This compound offers the potential for higher reactivity due to the presence of two electron-withdrawing sulfonyl chloride groups and the activating effect of the ortho-methyl substituents. This makes it a compelling option for sulfonating less reactive substrates or for applications requiring the introduction of two sulfonyl functionalities, such as in polymer chemistry or the synthesis of specific bifunctional molecules. However, its use necessitates careful consideration of selectivity when monosulfonylation is desired, and its sterically hindered nature may pose challenges with bulky nucleophiles.
Ultimately, the selection of the appropriate sulfonylating agent requires a nuanced understanding of the interplay between electronic effects, steric hindrance, and the specific nature of the substrate. This guide provides a framework for making an informed decision, empowering researchers to harness the distinct reactivity profiles of these two valuable synthetic tools.
References
A Tale of Two Reagents: A Comparative Guide to Dansyl Chloride and 2,4-Mesitylenedisulfonyl Dichloride for Amine Derivatization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the derivatization of primary and secondary amines is a critical step for enhancing their detectability in chromatographic and mass spectrometric analyses. This guide provides a detailed comparison of two sulfonyl chloride-based reagents: the well-established and widely used dansyl chloride, and the less-characterized 2,4-mesitylenedisulfonyl dichloride. While dansyl chloride boasts a wealth of literature and established protocols for analytical applications, this compound is more prominent in the realm of synthetic chemistry, with a notable absence of specific, performance-based data for its use as an analytical derivatization agent.
This guide will delve into the known attributes of dansyl chloride, providing a comprehensive overview of its reactivity, established protocols, and the spectral properties of its derivatives. In contrast, for this compound, we will explore its chemical nature and extrapolate a hypothetical derivatization protocol based on the general reactivity of sulfonyl chlorides, while clearly highlighting the current lack of specific experimental data for a direct, evidence-based comparison.
Dansyl Chloride: The Luminary of Amine Derivatization
Dansyl chloride, or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is a cornerstone reagent for the derivatization of primary and secondary amines, as well as phenols.[1][2] Its enduring popularity stems from the formation of stable, highly fluorescent sulfonamide adducts, which dramatically enhances the sensitivity of detection in techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]
The Chemistry of Dansylation
The reaction between dansyl chloride and an amine is a nucleophilic substitution occurring under alkaline conditions (typically pH 9.5-10.5).[2] The unprotonated amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride ion and the formation of a stable N-dansyl sulfonamide.[2]
Performance Characteristics of Dansyl Chloride
| Feature | Description |
| Reactivity | Reacts with primary and secondary amines, as well as phenols.[1] |
| Derivative Properties | Highly fluorescent, with excitation maxima around 335 nm and emission maxima around 520 nm.[1] The derivatives also exhibit strong UV absorbance. |
| Stability of Derivatives | Dansyl derivatives are generally stable, allowing for sample analysis after a period of storage.[5] |
| Sensitivity | Enables detection in the picomole to femtomole range, particularly with fluorescence detection.[1] |
| Analytical Platforms | Widely used in HPLC with fluorescence or UV detection, and in LC-MS to improve ionization efficiency.[3][4] |
Experimental Protocol: Dansylation of Amines for HPLC-Fluorescence Detection
This protocol provides a general procedure for the derivatization of a standard amine solution. Optimization may be required for specific applications and sample matrices.
Reagents:
-
Amine Standard Solution (e.g., 1 mg/mL in a suitable solvent)
-
Dansyl Chloride Solution (50 mM in acetonitrile, prepare fresh)
-
Derivatization Buffer (100 mM Sodium Bicarbonate, pH 9.8)
-
Quenching Solution (10% v/v Ammonium Hydroxide in water)
-
HPLC Grade Acetonitrile and Water
Procedure:
-
Sample Preparation: In a microcentrifuge tube, combine 25 µL of the amine standard solution with 50 µL of the Derivatization Buffer.
-
Derivatization: Add 50 µL of the freshly prepared Dansyl Chloride Solution to the mixture.
-
Incubation: Vortex the mixture and incubate at 60°C for 60 minutes in the dark to prevent photodegradation of the dansyl group.
-
Quenching: After incubation, cool the mixture to room temperature and add 10 µL of the Quenching Solution to consume excess dansyl chloride. Vortex and let it stand for 5-10 minutes.
-
Sample Analysis: The derivatized sample is now ready for injection into the HPLC system equipped with a fluorescence detector (e.g., excitation at 335 nm and emission at 520 nm).
This compound: A Reagent of Untapped Analytical Potential?
This compound, also known as 2,4,6-trimethyl-1,3-benzenedisulfonyl dichloride, is a bifunctional sulfonyl chloride. Its primary documented use is in synthetic organic chemistry and polymer science, where it serves as a crosslinking agent or a building block for more complex molecules.[3] While some sources suggest its utility in the derivatization of amines for analytical purposes, there is a conspicuous absence of specific protocols, performance data, or comparative studies in the scientific literature.
The Chemistry of Derivatization with this compound
Theoretically, this compound would react with primary and secondary amines in a similar fashion to other sulfonyl chlorides. The presence of two sulfonyl chloride groups allows for the derivatization of two amine molecules, potentially leading to the formation of a "bridged" derivative if a diamine is the analyte, or the derivatization of two separate monoamines. The reaction would also necessitate an alkaline catalyst to neutralize the HCl byproduct.
Performance Characteristics: An Area for Future Research
A direct comparison of the performance of this compound with dansyl chloride is not possible due to the lack of published experimental data. Key analytical parameters that remain to be determined for its amine derivatives include:
-
UV-Vis Absorption Spectra: The presence of the mesitylene ring suggests that the derivatives will have UV absorbance, but the maxima and molar absorptivity are unknown.
-
Fluorescence Properties: It is not known if the sulfonamide derivatives of this compound are fluorescent.
-
Stability of Derivatives: The stability of the resulting sulfonamides under typical analytical conditions has not been reported.
-
Chromatographic Behavior: The impact of the bulky and potentially cross-linked derivatives on chromatographic separation is yet to be studied.
-
Sensitivity: Limits of detection and quantification for amines derivatized with this reagent have not been established.
Hypothetical Experimental Protocol: Derivatization of Amines with this compound
The following is a theoretical protocol based on general procedures for reactions with sulfonyl chlorides. This protocol has not been validated and would require significant optimization and validation.
Reagents:
-
Amine Standard Solution
-
This compound Solution (in an aprotic solvent like acetonitrile or dichloromethane)
-
Anhydrous Base (e.g., pyridine or triethylamine)
-
Anhydrous Aprotic Solvent (e.g., acetonitrile or dichloromethane)
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the amine standard in the anhydrous aprotic solvent.
-
Addition of Base: Add an excess of the anhydrous base to the amine solution.
-
Addition of Derivatizing Reagent: Slowly add the this compound Solution to the reaction mixture, likely at a reduced temperature (e.g., 0°C) to control the reaction.
-
Reaction: Allow the reaction to proceed, monitoring its progress by a suitable technique like Thin Layer Chromatography (TLC). The reaction time and temperature would need to be determined empirically.
-
Work-up and Analysis: Once the reaction is complete, the work-up procedure would likely involve quenching the reaction, removing the base, and purifying the derivative before analysis by HPLC-UV or LC-MS.
Head-to-Head Comparison: The Known vs. The Unknown
| Feature | Dansyl Chloride | This compound |
| Analytical Pedigree | Extensively studied and validated for amine derivatization. | Primarily used in synthetic chemistry; limited to no published analytical applications. |
| Detection Principle | Strong fluorescence and UV absorbance. | Expected UV absorbance; fluorescence properties are unknown. |
| Protocols | Well-established and readily available. | No specific analytical protocols published; requires extensive method development. |
| Sensitivity | High sensitivity, especially with fluorescence detection. | Unknown. |
| Bifunctionality | Monofunctional. | Bifunctional, allowing for potential cross-linking. |
Conclusion: A Clear Choice for Established Methods, An Opportunity for Exploration
For researchers, scientists, and drug development professionals seeking a reliable, sensitive, and well-documented method for the derivatization of primary and secondary amines, dansyl chloride remains the unequivocal choice . Its robust performance, coupled with a vast body of literature and established protocols, ensures a high probability of success in a wide range of analytical applications.
This compound , on the other hand, represents an area ripe for investigation. While its chemical structure suggests potential as a derivatization agent, the current lack of empirical data on its analytical performance precludes its recommendation for routine use. Future research is needed to elucidate the properties of its amine derivatives and to develop and validate analytical methods. Until such data becomes available, dansyl chloride continues to be the gold standard for fluorescent derivatization of amines in analytical chemistry.
References
A Senior Application Scientist's Guide to LC-MS Analysis of Reaction Products from 2,4-Mesitylenedisulfonyl Dichloride
This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of reaction products derived from 2,4-Mesitylenedisulfonyl Dichloride. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the methodology, compares it with viable alternatives, and provides detailed experimental protocols grounded in scientific expertise.
Introduction to this compound and its Analytical Challenges
This compound, also known as 2,4,6-trimethyl-1,3-benzenedisulfonyl dichloride, is a versatile reagent in synthetic and medicinal chemistry.[1] Its two reactive sulfonyl chloride groups allow for the facile introduction of a disulfonyl moiety, often to synthesize disulfonamides, which are of significant interest in drug discovery and materials science.[1] The inherent reactivity of the sulfonyl chloride functional groups, however, presents a unique set of analytical challenges. These reactive sites are prone to hydrolysis and can participate in side reactions, leading to a complex mixture of the desired product, unreacted starting material, and various byproducts. Consequently, a robust and sensitive analytical technique is paramount for accurate reaction monitoring, product characterization, and purity assessment. LC-MS, with its superior separation capabilities and highly sensitive detection, has emerged as the gold standard for this purpose.
The Power of LC-MS in Analyzing Complex Reaction Mixtures
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[2][3][4] This synergy allows for the effective separation of individual components from a complex mixture and their subsequent identification and quantification with high specificity and sensitivity.[2]
The LC-MS Workflow: A Step-by-Step Visualization
The general workflow for analyzing a reaction mixture from this compound using LC-MS is a systematic process designed to ensure accurate and reproducible results. The key stages, from sample preparation to data analysis, are outlined below.
Caption: A generalized workflow for the LC-MS analysis of reaction products.
Comparative Analysis: LC-MS vs. Alternative Techniques
While LC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques. The choice of method often depends on the specific analytical goal, available instrumentation, and the nature of the sample.
| Feature | LC-MS | HPLC-UV | GC-MS | Titrimetry |
| Specificity | Very High | Moderate to High | High | Low |
| Sensitivity | Very High (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) | High (pg to fg) | Low (mg scale) |
| Structural Information | High (Molecular Weight & Fragmentation) | Low (Chromophoric information only) | High (Fragmentation patterns) | None |
| Sample Volatility | Not required | Not required | Required | Not required |
| Derivatization | Often not required | May be needed for UV inactive compounds | Often required for polar analytes | Not applicable |
| Throughput | High | High | Moderate | Low |
| Cost | High | Low | Moderate | Very Low |
Decision Matrix for Analytical Technique Selection
The following diagram illustrates a decision-making process for selecting the most appropriate analytical technique for analyzing sulfonyl chloride reaction products.
Caption: Decision matrix for selecting an analytical method.
Detailed Experimental Protocol: LC-MS Analysis of a Reaction Mixture
This protocol provides a step-by-step methodology for the analysis of a reaction mixture resulting from the synthesis of a disulfonamide using this compound and a primary amine. This procedure is based on established methods for analogous compounds.[5]
Objective: To identify and relatively quantify the desired disulfonamide product, unreacted this compound, the hydrolysis byproduct (2,4-Mesitylenedisulfonic acid), and the potential bis-sulfonated byproduct.
1. Sample Preparation:
-
Quenching: At the completion of the reaction, quench a small aliquot (e.g., 50 µL) of the reaction mixture by adding it to 950 µL of a 50:50 acetonitrile/water solution. This dilution and the presence of water will effectively stop the reaction and hydrolyze any remaining highly reactive species.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
2. LC-MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF).
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point for separating the components of the reaction mixture.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) over several minutes to elute compounds with a range of polarities.
-
0.00 min: 5% B
-
8.00 min: 95% B
-
10.00 min: 95% B
-
10.10 min: 5% B
-
12.00 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
MS Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Detection: Full scan mode to identify all ions present, followed by targeted MS/MS (product ion scan) for structural confirmation of the expected products and byproducts.
3. Data Analysis and Interpretation:
-
Expected Analytes and their m/z Values:
-
This compound: While highly reactive and likely to hydrolyze upon quenching, any remaining starting material would be difficult to ionize efficiently under typical ESI conditions.
-
Desired Disulfonamide Product: The expected [M+H]⁺ ion will depend on the molecular weight of the amine used.
-
Hydrolysis Product (2,4-Mesitylenedisulfonic Acid): This will likely be observed in negative ion mode as [M-H]⁻ or [M-2H]²⁻. Aromatic sulfonates can be analyzed by LC-MS.[6][7]
-
Mono-reacted Intermediate: The [M+H]⁺ of the product formed from the reaction of one sulfonyl chloride group.
-
-
Structural Confirmation: The fragmentation patterns observed in the MS/MS spectra are crucial for confirming the identity of the products. Aromatic sulfonamides often exhibit characteristic losses of SO₂.
Conclusion
LC-MS is an indispensable tool for the analysis of reaction products from this compound. Its high sensitivity, specificity, and ability to provide structural information make it superior to other analytical techniques for this application. By following a well-designed experimental protocol and understanding the potential byproducts, researchers can confidently monitor their reactions, characterize their products, and ensure the purity of their synthesized compounds. This guide provides the foundational knowledge and practical steps necessary to successfully implement LC-MS for the analysis of these important chemical transformations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. rsc.org [rsc.org]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Liquid chromatographic separation and determination of aromatic sulfonates in an aquatic environment using a photodiode array and electrospray ionization-mass spectrometer as detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of polar hydrophilic aromatic sulfonates in waste water treatment plants by CE/MS and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to NMR Spectroscopy for the Characterization of 2,4-Mesitylenedisulfonyl Dichloride and Its Derivatives
For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of novel molecules is paramount. 2,4-Mesitylenedisulfonyl dichloride (also known as 2,4,6-trimethyl-1,3-benzenedisulfonyl dichloride) serves as a versatile building block in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds with potential pharmaceutical applications.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous characterization of these molecules. This guide provides an in-depth comparison of the NMR spectroscopic features of this compound and its derivatives, supported by experimental data and protocols.
The Foundational Principles of NMR in Structural Analysis
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H (protons) and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing a detailed fingerprint of the molecular structure.
Key parameters obtained from NMR spectra include:
-
Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups cause an upfield shift.[2][3]
-
Spin-Spin Coupling (J): This arises from the interaction of neighboring magnetic nuclei, leading to the splitting of NMR signals. The magnitude of the coupling constant provides information about the number of bonds separating the interacting nuclei and their spatial relationship.
-
Integration: The area under an NMR signal is proportional to the number of nuclei giving rise to that signal, allowing for the determination of the relative ratios of different types of protons in a molecule.
Characterization of the Parent Compound: this compound
Predicted ¹H NMR Spectrum:
The structure of this compound possesses a plane of symmetry. This symmetry dictates the number and type of signals observed in its NMR spectra.
-
Aromatic Proton (H-5): A single aromatic proton is present, which is expected to appear as a singlet. Due to the strong electron-withdrawing nature of the two sulfonyl chloride groups, this proton will be significantly deshielded, with a predicted chemical shift in the range of δ 7.5 - 8.0 ppm .
-
Methyl Protons (CH₃): There are three methyl groups. The two methyl groups at positions 2 and 6 are chemically equivalent, while the methyl group at position 4 is unique. Therefore, two distinct singlets are expected for the methyl protons.
-
C2-CH₃ and C6-CH₃: These protons are ortho to a sulfonyl chloride group and are expected to resonate at a similar chemical shift. A singlet corresponding to six protons is predicted around δ 2.6 - 2.8 ppm .
-
C4-CH₃: This proton is para to a sulfonyl chloride group and will experience a slightly different electronic environment. A singlet for these three protons is predicted around δ 2.4 - 2.6 ppm .
-
Predicted ¹³C NMR Spectrum:
-
Aromatic Carbons: Due to symmetry, four signals are expected for the six aromatic carbons.
-
C-1, C-3 (ipso-carbons): These carbons, directly attached to the sulfonyl chloride groups, will be significantly deshielded and are predicted to appear in the range of δ 140 - 145 ppm .
-
C-2, C-6: These carbons, bearing methyl groups, are expected to resonate around δ 135 - 140 ppm .
-
C-4: The carbon bearing the third methyl group is predicted to be in the region of δ 145 - 150 ppm .
-
C-5: The carbon attached to the lone aromatic proton is expected around δ 130 - 135 ppm .
-
-
Methyl Carbons: Two signals are expected for the methyl carbons, corresponding to the two equivalent methyl groups and the unique methyl group, likely in the range of δ 20 - 25 ppm .
Comparative NMR Analysis of this compound Derivatives: The Case of Sulfonamides
The reaction of this compound with primary or secondary amines yields the corresponding disulfonamides. This transformation leads to characteristic changes in the NMR spectra, providing clear evidence of successful derivatization.
Let's consider the formation of a simple disulfonamide derivative, for instance, by reacting the dichloride with two equivalents of a generic primary amine (R-NH₂).
Key Spectral Changes Upon Sulfonamide Formation:
-
Appearance of the Sulfonamide N-H Proton: The most significant change in the ¹H NMR spectrum is the appearance of a new signal corresponding to the N-H protons of the sulfonamide groups. This signal is typically a broad singlet or a triplet (if coupled to adjacent protons on the R-group) and appears in the downfield region, often between δ 8.0 - 10.0 ppm . Its chemical shift can be influenced by solvent and concentration.
-
Shifts in Aromatic Proton Signals: The replacement of the chlorine atoms with nitrogen atoms in the sulfonyl groups slightly alters the electronic environment of the aromatic ring. This can lead to minor shifts in the chemical shift of the remaining aromatic proton (H-5).
-
Shifts in the Protons of the Amine Moiety: The protons on the carbon atom adjacent to the nitrogen in the amine (the α-protons) will experience a significant downfield shift upon formation of the sulfonamide bond due to the electron-withdrawing effect of the sulfonyl group.
The following table summarizes the typical ¹H NMR chemical shifts for this compound and a representative disulfonamide derivative.
| Proton | This compound (Predicted, ppm) | Disulfonamide Derivative (Typical, ppm) | Reason for Change |
| Aromatic-H (H-5) | 7.5 - 8.0 (s) | 7.4 - 7.9 (s) | Minor change in electronic environment of the aromatic ring. |
| C2, C6-CH₃ | 2.6 - 2.8 (s) | 2.5 - 2.7 (s) | Minor change in electronic environment. |
| C4-CH₃ | 2.4 - 2.6 (s) | 2.3 - 2.5 (s) | Minor change in electronic environment. |
| SO₂NH | - | 8.0 - 10.0 (br s or t) | Formation of the sulfonamide bond. |
| α-protons of Amine | - | Shifted downfield | Deshielding by the adjacent sulfonyl group. |
Here is a visual representation of the general structure and key proton environments for NMR analysis of a 2,4-mesitylenedisulfonamide derivative.
Caption: General structure of a 2,4-mesitylenedisulfonamide derivative showing key proton environments.
Experimental Protocol for NMR Analysis
Objective: To obtain high-quality ¹H and ¹³C NMR spectra for the characterization of a this compound derivative.
Materials:
-
Synthesized and purified this compound derivative (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity
-
NMR tubes (5 mm)
-
Tetramethylsilane (TMS) as an internal standard
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent. The choice of solvent is critical; the compound must be fully soluble. For many sulfonamides, DMSO-d₆ is a good choice as it can also help in observing exchangeable protons like N-H.
-
Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer the solution to a clean, dry NMR tube.
-
Add a small drop of TMS to the sample to serve as an internal reference (δ = 0.00 ppm).
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
For ¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is the most common type of ¹³C NMR experiment and results in a spectrum where each unique carbon atom appears as a single line. Typical parameters include a 45° pulse angle and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding nuclei in the molecule based on their chemical shifts, coupling patterns, and integration values. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be invaluable for unambiguous assignments in more complex derivatives.
-
Below is a workflow diagram illustrating the process of NMR characterization.
Caption: A typical workflow for the NMR characterization of a synthetic compound.
Conclusion
NMR spectroscopy is an unparalleled technique for the detailed structural analysis of this compound and its derivatives. By carefully analyzing the chemical shifts, coupling patterns, and integration of the NMR signals, researchers can confidently confirm the identity and purity of their synthesized compounds. The predictable and significant changes in the NMR spectra upon derivatization, particularly the formation of sulfonamides, provide a robust method for monitoring reaction progress and characterizing final products. This guide serves as a practical resource for leveraging the power of NMR in the synthesis and development of novel molecules based on the 2,4-mesitylenedisulfonyl scaffold.
References
A Comparative Guide to the Synthesis and Validation of Sulfonamides Using Aryl Sulfonyl Chlorides
This guide provides an in-depth, comparative analysis of sulfonamide synthesis, with a focus on the validation of products derived from aryl sulfonyl chlorides such as 2,4-Mesitylenedisulfonyl Dichloride. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, compare methodologies, and detail a self-validating system for ensuring product integrity.
Introduction: The Enduring Importance of the Sulfonamide Scaffold
The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of medicinal chemistry, celebrated for its presence in a vast array of therapeutic agents.[1][2] From pioneering antibacterial "sulfa drugs" to modern treatments for cancer, glaucoma, and inflammation, the sulfonamide moiety is a privileged structure due to its unique chemical properties.[3][4] It acts as a stable, non-hydrolyzable isostere for amides and carboxylic acids, capable of engaging in crucial hydrogen bonding interactions with biological targets.[3]
The most classic and widely utilized method for constructing this vital linkage is the reaction of a sulfonyl chloride with a primary or secondary amine.[5][6] This guide uses this compound as a representative, albeit specialized, starting material to explore the nuances of this synthetic route, compare it with modern alternatives, and establish a robust framework for validation. The difunctional nature of this specific reagent allows for the synthesis of unique bridged or dimeric sulfonamide structures, offering pathways to novel chemical entities.
The Core Synthesis: Sulfonylation of Amines
The reaction between an amine and a sulfonyl chloride is a nucleophilic substitution at the electrophilic sulfur center. The amine's lone pair of electrons attacks the sulfur atom, displacing the chloride, which is an excellent leaving group.[7] A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[5]
General Reaction Mechanism
The fundamental mechanism involves the nucleophilic attack of the amine on the sulfonyl chloride, followed by deprotonation.
Caption: Mechanism of Sulfonamide Synthesis.
Validated Experimental Protocol: Synthesis of a Disulfonamide
This protocol is a robust, general method applicable for reacting a primary amine with a disulfonyl chloride like this compound.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (2.1 eq)
-
Anhydrous Triethylamine (Et₃N) or Pyridine (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Brine (Saturated NaCl Solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for Chromatography
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve the primary amine (2.1 eq) in anhydrous DCM.
-
Causality: An inert atmosphere prevents reactions with atmospheric moisture, which could hydrolyze the highly reactive sulfonyl chloride. A flame-dried flask ensures no residual water is present.
-
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add the base (e.g., triethylamine, 3.0 eq).
-
Causality: Cooling the solution manages the exothermicity of the reaction and the subsequent acid-base neutralization, minimizing side product formation.
-
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 20-30 minutes.
-
Causality: Dropwise addition is critical to maintain temperature control and prevent rapid, uncontrolled reaction rates that can lead to impurities.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting amine and the appearance of a new, typically less polar, product spot.
-
Causality: TLC is a crucial self-validation step. It confirms the reaction is proceeding and indicates the optimal time for workup, preventing degradation or side reactions from prolonged stirring.
-
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), water, saturated NaHCO₃ solution (to remove any residual acid), and finally brine.
-
Causality: This aqueous workup is a purification step that removes water-soluble reagents and byproducts, simplifying the final purification.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.
-
Causality: This final step ensures the isolation of the target compound with high purity, which is essential for accurate characterization and any subsequent biological testing.
-
A Comparative Analysis of Sulfonamide Synthesis Methodologies
While the sulfonyl chloride method is a workhorse, several alternative strategies have emerged, offering advantages in specific contexts, particularly regarding reagent stability and green chemistry principles.
| Method | Starting Materials | Key Advantages | Limitations | Ideal Application |
| Classical Sulfonylation | Sulfonyl Chloride + Amine | High yields, broad substrate scope, well-established.[5][6] | Sulfonyl chlorides can be unstable, moisture-sensitive, and require harsh preparation conditions.[8][9] | General-purpose synthesis, large-scale production where the sulfonyl chloride is readily available. |
| Oxidative Chlorination | Thiol/Disulfide + Amine | "One-pot" synthesis from more stable precursors, often uses greener oxidants.[10][11] | May require optimization of oxidant and reaction conditions; potential for over-oxidation.[12] | When the corresponding sulfonyl chloride is not commercially available or is unstable. |
| From Sulfonic Acids/Salts | Sulfonic Acid + Amine | Avoids handling of sulfonyl chlorides entirely; starting materials are often highly stable solids.[10] | Requires activating agents (e.g., cyanuric chloride) or microwave irradiation to achieve good yields.[10] | Green chemistry initiatives; synthesis with acid-sensitive functional groups. |
| Metal-Catalyzed Coupling | Aryl Halide + SO₂ Source + Amine | High functional group tolerance; allows for late-stage functionalization of complex molecules.[4] | Requires a metal catalyst (e.g., Cu, Pd), which may need to be removed from the final product. | Medicinal chemistry applications involving complex scaffolds and diverse functional groups. |
Validation and Characterization: A Self-Validating Workflow
The synthesis of a compound is incomplete without rigorous validation of its structure and purity. The following workflow ensures the identity of the synthesized sulfonamide is unequivocally confirmed.
Caption: Experimental Workflow for Synthesis and Validation.
Spectroscopic Characterization
The identity of the synthesized sulfonamide must be confirmed using a suite of analytical techniques.[13][14] Each method provides a unique and complementary piece of structural information.
| Technique | Purpose | Expected Observations for a Representative Sulfonamide |
| ¹H NMR | Elucidates the proton environment and connectivity. | - A broad singlet for the N-H proton (δ 8-10 ppm), which is exchangeable with D₂O. - Aromatic protons from the mesitylene and amine moieties in their characteristic regions (δ 7-8 ppm). - Aliphatic protons adjacent to the nitrogen. |
| ¹³C NMR | Determines the carbon skeleton of the molecule. | - Aromatic carbons in the δ 110-150 ppm range. - Aliphatic carbons at higher field. |
| FT-IR | Identifies key functional groups. | - Characteristic S=O stretches (asymmetric and symmetric) around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹. - N-H stretching vibration around 3300-3200 cm⁻¹. |
| Mass Spectrometry (MS) | Confirms the molecular weight and fragmentation pattern. | - A clear molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight. - Fragmentation patterns consistent with the loss of SO₂ or cleavage of the S-N bond. |
Conclusion
The synthesis of sulfonamides via the reaction of sulfonyl chlorides and amines remains a highly reliable and versatile method in the chemist's toolkit. By employing a systematic and well-understood protocol, researchers can confidently synthesize novel compounds. However, the true hallmark of scientific integrity lies in the rigorous validation of these products. A self-validating workflow, incorporating in-process monitoring like TLC and comprehensive post-synthesis characterization by NMR, MS, and IR, is not merely good practice—it is essential. While modern alternatives offer compelling advantages for specific applications, a thorough understanding of this foundational method provides the critical expertise needed to tackle diverse challenges in chemical synthesis and drug discovery.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersrj.com [frontiersrj.com]
- 3. books.rsc.org [books.rsc.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Sulfonamide - Wikipedia [en.wikipedia.org]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis
In the landscape of modern organic synthesis, sulfonyl chlorides (R-SO₂Cl) are indispensable reagents. Their versatility in forming stable sulfonamides and highly reactive sulfonate esters makes them crucial components in the synthesis of pharmaceuticals, functional materials, and fine chemicals.[1] While a variety of sulfonyl chlorides are available, a nuanced understanding of their comparative reactivity, stability, and specific applications is paramount for rational synthetic design and optimization.
This guide provides an in-depth, objective comparison of the performance of key sulfonyl chlorides, supported by mechanistic insights and experimental data, to empower researchers, scientists, and drug development professionals in their reagent selection process.
The Key Players: A Comparative Overview
The utility and reactivity of a sulfonyl chloride are primarily dictated by the electronic nature of its organic substituent (R), which directly influences the electrophilicity of the sulfur atom.[1] Here, we compare several workhorse reagents that represent a spectrum of electronic and steric properties.
| Reagent | Abbreviation | Structure | Key Features & Applications |
| p-Toluenesulfonyl Chloride | TsCl or Tosyl Chloride | CH₃C₆H₄SO₂Cl | Widely used for creating tosylate leaving groups and as a stable protecting group for amines. The methyl group is slightly electron-donating.[1] |
| Methanesulfonyl Chloride | MsCl or Mesyl Chloride | CH₃SO₂Cl | A sterically unhindered and highly reactive aliphatic sulfonyl chloride, forming excellent mesylate leaving groups.[1] |
| o- or p-Nitrobenzenesulfonyl Chloride | NsCl or Nosyl Chloride | O₂NC₆H₄SO₂Cl | The strongly electron-withdrawing nitro group enhances reactivity and facilitates milder deprotection of nosyl-protected amines.[2] |
| 5-(Dimethylamino)naphthalene-1-sulfonyl Chloride | Dansyl Chloride | (CH₃)₂NC₁₀H₆SO₂Cl | Primarily used for fluorescent labeling of primary and secondary amines (e.g., in protein sequencing) due to its environmentally sensitive fluorescence.[3][4] |
Mechanism of Action: The Sulfonylation Reaction
The fundamental reaction of a sulfonyl chloride with a nucleophile, such as an alcohol or an amine, proceeds via a nucleophilic substitution at the electrophilic sulfur atom. The reaction is typically conducted in the presence of a non-nucleophilic base, like pyridine or triethylamine, to neutralize the HCl byproduct.[5][6]
Mechanism of Alcohol Sulfonylation
The conversion of an alcohol to a sulfonate ester is a critical transformation, as it turns a poor leaving group (⁻OH) into an excellent one (⁻OTs, ⁻OMs).[5][7] The reaction proceeds with retention of configuration at the alcohol's carbon center because the C-O bond is not broken during the sulfonylation step.[5][8][9]
There are two plausible mechanistic pathways:
-
Direct Displacement (Uncatalyzed): The alcohol directly attacks the sulfonyl sulfur, displacing the chloride. A base then deprotonates the resulting oxonium ion.[10]
-
Lewis Base Catalysis (e.g., with Pyridine): Pyridine can act as a nucleophilic catalyst, first attacking the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt. The alcohol then displaces the pyridine leaving group, which is a more facile process.[10]
Caption: Catalyzed mechanism for alcohol tosylation.
Comparative Analysis in Key Applications
The choice of sulfonyl chloride is a critical decision that impacts reaction efficiency, selectivity, and the stability of the resulting product.
Activation of Alcohols as Leaving Groups
Converting alcohols to sulfonate esters is a cornerstone of organic synthesis, enabling subsequent substitution and elimination reactions.[5] The leaving group ability is related to the stability of the resulting sulfonate anion, which correlates with the pKa of the parent sulfonic acid.
| Sulfonate Ester | Parent Sulfonic Acid | Approx. pKa of Acid | Relative Reactivity as Leaving Group |
| Mesylate (OMs) | Methanesulfonic acid | ~ -1.9 | Slightly more reactive than tosylate.[11] |
| Tosylate (OTs) | p-Toluenesulfonic acid | ~ -2.8 | Excellent, widely used standard.[11] |
| Nosylate (ONs) | Nitrobenzenesulfonic acid | < -3 | Very good leaving group. |
| Triflate (OTf) | Trifluoromethanesulfonic acid | ~ -14 | Exceptional leaving group, highly reactive.[5] |
Causality: A lower pKa indicates a more stable conjugate base (the sulfonate anion). This greater stability makes the sulfonate a better leaving group, accelerating nucleophilic substitution reactions.[11] Mesylate is slightly more reactive than tosylate in Sₙ2 reactions, which is consistent with the slightly lower pKa of its parent acid.[11]
Protecting Groups for Amines
Sulfonyl chlorides react readily with primary and secondary amines to form stable sulfonamides.[12] This transformation is a common strategy for protecting amines, as it significantly reduces their nucleophilicity and basicity by delocalizing the nitrogen lone pair across the sulfonyl group.[2][12]
The key differentiator in this application is the ease of deprotection.
| Protecting Group | Typical Deprotection Conditions | Advantages | Disadvantages |
| Tosyl (Ts) | Strongly acidic (e.g., HBr/phenol) or dissolving metal reduction (e.g., Na/NH₃).[13] | Very stable to a wide range of reagents. | Harsh deprotection conditions limit functional group tolerance. |
| Nosyl (Ns) | Mild nucleophilic cleavage with thiols (e.g., thiophenol and K₂CO₃).[2][14] | Orthogonal to many other protecting groups; mild removal. | The nitro group can be susceptible to reduction. |
Expert Insight: The electron-withdrawing nitro group in the nosyl chloride makes the aromatic ring susceptible to nucleophilic aromatic substitution. A thiol nucleophile attacks the ring, leading to cleavage of the N-S bond under mild conditions, a strategy known as the Fukuyama amine synthesis.[2] This makes the nosyl group far more synthetically useful for complex molecules where harsh acidic or reductive conditions are not viable.
Specialized Application: Dansyl Chloride in Fluorescence Labeling
Dansyl chloride is a specialized reagent used to attach a fluorescent tag to primary and secondary amines, most notably the N-terminal amino acids of proteins and peptides.[3][4] The resulting dansyl-sulfonamide adducts are highly fluorescent, with an emission maximum that is sensitive to the polarity of the local environment.[4][15] This property allows it to be used as a probe for studying protein folding and dynamics.[4][15] While non-fluorescent itself, it reacts with amines to produce stable, bright blue or blue-green fluorescent products.[3][15]
Experimental Protocols
Trustworthy protocols are the foundation of reproducible science. Below is a standard, validated procedure for the tosylation of a primary alcohol.
Protocol: Tosylation of Benzyl Alcohol
Objective: To convert benzyl alcohol into benzyl tosylate, a versatile intermediate for nucleophilic substitution.
Materials:
-
Benzyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (or Triethylamine/DMAP)[16]
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried round-bottomed flask under a nitrogen atmosphere, dissolve benzyl alcohol (1.0 eq.) in anhydrous DCM (approx. 0.5 M).[17]
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add pyridine (1.5 eq.) to the stirred solution. Rationale: Pyridine acts as both the solvent and the base to neutralize the HCl generated.[18]
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C. Rationale: Portion-wise addition controls the exothermic reaction.[17]
-
Reaction: Stir the reaction mixture at 0 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting alcohol.[18]
-
Workup:
-
Quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and finally, brine.[16]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude benzyl tosylate.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Caption: Standard experimental workflow for alcohol tosylation.
Conclusion: A Decision-Making Framework
Selecting the optimal sulfonyl chloride requires a careful evaluation of the synthetic goal.
-
For activating alcohols , mesyl chloride offers slightly higher reactivity, while tosyl chloride is a cost-effective and reliable standard. For extremely unreactive alcohols, a more potent reagent like triflic anhydride might be necessary.
-
For amine protection , the choice hinges on the required stability. Tosyl chloride provides a robust, highly stable sulfonamide suitable for harsh subsequent steps. In contrast, nosyl chloride is the superior choice for complex, multi-step syntheses that require mild, orthogonal deprotection conditions.
-
For bio-conjugation and labeling , dansyl chloride remains a unique and powerful tool for introducing a fluorescent probe onto proteins and peptides.
By understanding the distinct reactivity profiles and applications outlined in this guide, researchers can make more informed decisions, leading to more efficient, robust, and successful synthetic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Leaving Group Conversions - Sulfonyl Chlorides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Tosyl group - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 16. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. organic-synthesis.com [organic-synthesis.com]
A Senior Application Scientist's Guide to Assessing the Purity of 2,4-Mesitylenedisulfonyl Dichloride
For researchers, scientists, and professionals in drug development, the purity of reagents is a cornerstone of reproducible and reliable results. 2,4-Mesitylenedisulfonyl dichloride, a versatile reagent for introducing sulfonyl groups, is no exception.[1][2] Its efficacy in synthesizing sulfonamides, modifying drug molecules, and developing advanced materials is directly linked to its purity.[1] This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of this compound, complete with supporting data from analogous compounds and detailed experimental protocols.
The Criticality of Purity in Sulfonyl Chloride Chemistry
This compound (2,4,6-Trimethyl-1,3-benzenedisulfonyl dichloride) is a highly reactive electrophile.[2] Impurities can arise from its synthesis, typically the chlorosulfonation of mesitylene, or from degradation upon storage. Potential impurities could include monosulfonated mesitylene, isomers, hydrolyzed sulfonic acids, and residual starting materials or solvents. These impurities can lead to unwanted side reactions, lower yields, and complications in the purification of the final products, ultimately impacting the integrity of research and development outcomes.
A Multi-Faceted Approach to Purity Assessment
A comprehensive evaluation of purity necessitates a combination of chromatographic and spectroscopic techniques. No single method can provide a complete picture; therefore, a multi-pronged approach is recommended.
Chromatographic Techniques for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying the components of a this compound sample. Due to the reactive nature of sulfonyl chlorides, derivatization is often employed to enhance stability and improve chromatographic performance.
Comparison of Chromatographic Methods
| Analytical Method | Principle | Application to this compound | Advantages | Limitations |
| Reverse-Phase HPLC (RP-HPLC) with UV Detection | Separation based on hydrophobicity. | After derivatization with an amine or alcohol, the resulting stable sulfonamide or sulfonate ester can be readily analyzed. | High resolution, excellent for quantifying impurities, widely available. | Requires derivatization, which adds a step to the workflow and can introduce its own set of impurities if not carefully controlled. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Suitable for identifying volatile impurities or byproducts. Derivatization to a more stable, volatile derivative may be necessary. | High sensitivity and specificity, excellent for identifying unknown impurities. | Not suitable for non-volatile or thermally labile compounds. The high reactivity of the sulfonyl chloride can lead to degradation in the injector port. |
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic methods are indispensable for confirming the identity of the main component and characterizing impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy provide detailed information about the molecular structure and can be used for quantitative analysis (qNMR).
Key Considerations for NMR Analysis:
-
Solvent Selection: Due to the reactivity of sulfonyl chlorides, aprotic deuterated solvents such as chloroform-d (CDCl₃), acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆) are essential to prevent hydrolysis.
-
Internal Standard: For quantitative NMR (qNMR), a stable, non-reactive internal standard with a simple spectrum that does not overlap with the analyte signals is crucial.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound and its impurities. When coupled with a chromatographic technique like GC or HPLC, it becomes a powerful tool for impurity identification.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method for confirming the presence of the sulfonyl chloride functional group.
Characteristic IR Absorptions for Sulfonyl Chlorides:
-
Asymmetric S=O Stretch: 1375-1410 cm⁻¹ (strong)
-
Symmetric S=O Stretch: 1185-1204 cm⁻¹ (strong)
Comparison with Alternative Sulfonylating Agents
The choice of a sulfonylating agent depends on the specific application, desired reactivity, and the nature of the substrate.
| Reagent | Key Features | Advantages | Disadvantages |
| This compound | Bifunctional, sterically hindered. | Can be used to form two sulfonamide or sulfonate ester bonds. The mesityl group can influence the properties of the final product. | High reactivity can lead to side reactions if not controlled. |
| p-Toluenesulfonyl Chloride (TsCl) | Monofunctional, widely used. | Well-established reactivity, good leaving group in the form of tosylate. | Can sometimes lead to chlorination of alcohols instead of tosylation.[3] |
| Dansyl Chloride | Fluorescent tag. | Forms highly fluorescent derivatives with primary and secondary amines, enabling sensitive detection in HPLC.[4] | Primarily used for analytical derivatization rather than bulk synthesis. |
| Methanesulfonyl Chloride (MsCl) | Small, highly reactive. | Mesylates are excellent leaving groups. | High reactivity can be difficult to control. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key analytical techniques. Note: These are template protocols and must be validated for your specific samples and instrumentation.
Protocol 1: Purity Assessment by RP-HPLC with UV Detection (Post-Derivatization)
This protocol describes the derivatization of this compound with a model amine (e.g., benzylamine) followed by RP-HPLC analysis.
Workflow for RP-HPLC Analysis
Caption: Workflow for RP-HPLC purity analysis of this compound.
Materials:
-
This compound sample
-
Benzylamine
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Standard Preparation: Accurately weigh a reference standard of this compound and prepare a stock solution in acetonitrile. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in acetonitrile to a known concentration.
-
Derivatization: To an aliquot of each standard and sample solution, add an excess of benzylamine solution in acetonitrile. Allow the reaction to proceed to completion (e.g., 30 minutes at room temperature).
-
HPLC Analysis:
-
Set the mobile phase, for example, a gradient of acetonitrile and water.
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 254 nm).
-
Inject the derivatized standards and samples.
-
-
Data Analysis:
-
Generate a calibration curve from the peak areas of the derivatized standards.
-
Determine the concentration of the derivatized this compound in the sample from the calibration curve.
-
Calculate the purity of the original sample.
-
Protocol 2: Structural Confirmation and Impurity Identification by ¹H NMR
Workflow for NMR Analysis
Caption: Workflow for NMR analysis of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound into a clean, dry NMR tube. Add approximately 0.6 mL of a suitable deuterated solvent. Cap the NMR tube and gently agitate to dissolve the sample completely.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing and Analysis:
-
Process the acquired data (Fourier transform, phase correction, baseline correction).
-
Integrate the signals in the ¹H NMR spectrum.
-
Assign the chemical shifts to the corresponding protons and carbons of the this compound structure.
-
Analyze any additional peaks to identify potential impurities by comparing their chemical shifts to known values of likely contaminants.
-
Conclusion
The purity assessment of this compound is a critical step in ensuring the quality and reliability of research and manufacturing processes. A combination of chromatographic and spectroscopic techniques provides a comprehensive evaluation of purity. While HPLC is ideal for quantitative analysis of the main component and impurities, NMR and MS are essential for structural confirmation and identification of unknown contaminants. The choice of analytical method and the comparison with alternative reagents should be guided by the specific requirements of the intended application. The protocols provided in this guide serve as a foundation for developing robust and reliable methods for the quality control of this important synthetic reagent.
References
A Comparative Guide to Sulfonylating Agents: Unveiling the Advantages of 2,4-Mesitylenedisulfonyl Dichloride
In the landscape of modern organic synthesis, the strategic installation of sulfonyl groups is paramount for tailoring the properties of molecules in drug discovery and materials science. While a host of sulfonylating agents are at the disposal of the discerning researcher, 2,4-Mesitylenedisulfonyl Dichloride emerges as a reagent with distinct advantages, particularly when steric control, bifunctionality, and derivative stability are critical design parameters. This guide provides an in-depth technical comparison of this compound with other commonly employed sulfonylating agents, supported by mechanistic insights and experimental considerations.
The Sulfonylation Reaction: A Cornerstone of Modern Synthesis
The sulfonylation of amines and alcohols to form sulfonamides and sulfonate esters, respectively, is a fundamental transformation in organic chemistry.[1] Sulfonamides are a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents, while sulfonate esters are versatile intermediates.[1][2] The choice of the sulfonylating agent is a critical decision that influences not only the immediate reaction outcome but also the properties of the final product.
The general mechanism involves the nucleophilic attack of an amine or alcohol on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The reactivity of the sulfonyl chloride is governed by the electronic and steric nature of its substituents.
References
A Researcher's Guide to 2,4-Mesitylenedisulfonyl Dichloride: A Cost-Benefit Analysis for Modern Research Applications
In the dynamic landscape of chemical research and drug development, the selection of appropriate reagents is a critical decision that balances reactivity, stability, and cost. 2,4-Mesitylenedisulfonyl Dichloride, a bifunctional sulfonyl chloride, has emerged as a valuable tool in various scientific domains, including synthetic, medicinal, and polymer chemistry.[1] This guide provides an in-depth cost-benefit analysis of this compound, offering a comparative perspective against viable alternatives and presenting the necessary experimental context for informed decision-making.
The Chemical Profile of this compound
This compound (MDSD) is a versatile reagent characterized by the presence of two sulfonyl chloride groups on a mesitylene (1,3,5-trimethylbenzene) scaffold.[2] This unique structure imparts specific reactivity and steric hindrance that can be advantageous in various chemical transformations.
Key Properties:
-
CAS Number: 68985-08-0[2]
-
Molecular Formula: C₉H₁₀Cl₂O₄S₂[1]
-
Molecular Weight: 317.2 g/mol [1]
-
Appearance: Typically a white to off-white crystalline solid.
-
Reactivity: The sulfonyl chloride groups are highly reactive towards nucleophiles such as amines, alcohols, and thiols, leading to the formation of stable sulfonamides, sulfonates, and thioesters, respectively. The steric bulk of the mesitylene ring can influence the regioselectivity of these reactions.
Core Applications in Research
The utility of MDSD spans several key areas of modern research:
-
Synthetic Chemistry: It serves as a fundamental building block for the synthesis of complex organic molecules. Its bifunctional nature allows for the construction of macrocycles and polymers. It is particularly useful for introducing sulfonyl groups into molecules, a common motif in pharmaceuticals.[1]
-
Drug Development: In medicinal chemistry, MDSD is employed to modify drug candidates to enhance their pharmacological properties, such as solubility, bioavailability, and target-binding affinity.[1] The resulting sulfonamides are a well-established class of therapeutic agents.
-
Polymer Chemistry: As a crosslinking agent, MDSD can improve the mechanical and thermal properties of polymers.[1] The rigid mesitylene core can impart desirable characteristics to the resulting polymer network.
-
Analytical Chemistry: MDSD is used for the derivatization of amines and alcohols, which facilitates their detection and quantification using chromatographic techniques.[1]
A Comparative Analysis: MDSD vs. Key Alternatives
The decision to use MDSD should be weighed against the performance and cost of alternative reagents. The choice of an alternative is highly dependent on the specific application.
For Sulfonamide Synthesis and Drug Modification
Alternative: p-Toluenesulfonyl Chloride (TsCl)
| Feature | This compound (MDSD) | p-Toluenesulfonyl Chloride (TsCl) |
| Functionality | Bifunctional | Monofunctional |
| Reactivity | Two reactive sites for crosslinking or dual modification. | Single reactive site for simple sulfonamide formation. |
| Steric Hindrance | Higher, potentially leading to greater regioselectivity. | Lower, generally more reactive. |
| Cost | Generally higher per mole. | Lower cost, widely available. |
| Solubility of Derivatives | The bulky, aromatic core can influence solubility. | Toluene group has a moderate impact on solubility. |
Cost-Benefit Rationale:
For the synthesis of simple sulfonamides where only one sulfonyl group is required, p-Toluenesulfonyl Chloride (TsCl) is often the more cost-effective choice. However, when the research goal is to create a homobifunctional crosslinker or to introduce two sulfonyl groups in a specific spatial arrangement, the higher cost of MDSD is justified by its unique bifunctional structure. The steric hindrance from the mesitylene ring in MDSD can also be a strategic advantage in complex syntheses, directing reactions to less hindered sites and potentially reducing the need for extensive protecting group chemistry.
For Crosslinking Applications in Polymer and Materials Science
Alternative: 1,4-Butanediol Diglycidyl Ether (BDDE)
| Feature | This compound (MDSD) | 1,4-Butanediol Diglycidyl Ether (BDDE) |
| Reactive Groups | Sulfonyl Chlorides | Epoxides |
| Reaction Chemistry | Forms sulfonamide or sulfonate linkages with amines/alcohols. | Forms ether linkages with hydroxyl groups under alkaline conditions.[3] |
| Byproducts | HCl (acidic, may require a scavenger). | None, but unreacted epoxides can hydrolyze. |
| Biocompatibility | Data is limited; potential for acidic byproducts. | Widely used in biomedical applications; considered less toxic than many alternatives.[3] |
| Cost | Typically higher. | Generally lower and used in large-scale applications. |
Cost-Benefit Rationale:
For applications requiring high biocompatibility, such as the crosslinking of hyaluronic acid for dermal fillers, 1,4-Butanediol Diglycidyl Ether (BDDE) is a well-established and often preferred alternative.[3][4] The formation of stable ether bonds and the lower toxicity profile make it a safer choice for in-vivo applications.[3] While MDSD can be an effective crosslinker for industrial polymers where biocompatibility is not a concern, the potential for acidic byproducts and its higher cost may be limiting factors. The choice here is driven by the end-use application and regulatory considerations.
Experimental Protocols and Workflow
To provide a practical context, the following are generalized protocols for the application of MDSD.
General Protocol for Sulfonamide Synthesis
This protocol outlines the reaction of MDSD with a primary amine.
Workflow Diagram:
Caption: Workflow for a typical sulfonamide synthesis using MDSD.
Detailed Steps:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add the primary amine (2.2 equivalents for complete reaction, or 0.5 equivalents for a potential mixture of mono- and di-substituted products) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2.5 equivalents), to scavenge the HCl byproduct.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Sulfonyl chlorides can be sensitive to moisture, hence the need for an inert atmosphere.
-
Aprotic Solvent: Aprotic solvents like DCM are used to prevent reaction with the solvent.
-
Non-nucleophilic Base: A non-nucleophilic base is crucial to neutralize the generated HCl without competing with the primary amine in reacting with the sulfonyl chloride.
-
Controlled Temperature: The initial cooling to 0°C helps to control the exothermic reaction and prevent side product formation.
General Protocol for Polymer Crosslinking
This protocol describes the use of MDSD to crosslink a polymer containing hydroxyl groups.
Workflow Diagram:
Caption: General workflow for crosslinking a polymer with MDSD.
Detailed Steps:
-
Dissolve the polymer containing hydroxyl or amine functional groups in an appropriate solvent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide).
-
In a separate container, dissolve MDSD (the amount will depend on the desired crosslinking density) in a small amount of the same solvent.
-
Add the MDSD solution to the polymer solution with vigorous stirring.
-
Add an acid scavenger, such as pyridine, to the reaction mixture.
-
Heat the mixture to the desired curing temperature (typically between 60-100°C) and maintain for a set period to allow for crosslinking to occur.
-
After curing, cool the mixture and precipitate the crosslinked polymer by pouring it into a non-solvent like methanol or water.
-
Collect the precipitated polymer by filtration and wash it thoroughly with the non-solvent to remove any unreacted MDSD, byproducts, and solvent.
-
Dry the crosslinked polymer in a vacuum oven until a constant weight is achieved.
Causality Behind Experimental Choices:
-
High Boiling Point Solvent: Solvents like DMF or DMSO are often used to achieve the higher temperatures needed for curing.
-
Acid Scavenger: Pyridine is a common choice in polymer reactions to neutralize the HCl byproduct, which could otherwise degrade the polymer.
-
Precipitation and Washing: These steps are critical for purifying the final crosslinked material and ensuring that no residual reactive species remain.
Conclusion and Recommendations
This compound is a valuable and versatile reagent for researchers in organic synthesis, drug discovery, and materials science. Its bifunctionality and distinct steric profile offer unique advantages for specific applications.
Key Takeaways:
-
For bifunctional applications , such as the synthesis of specific molecular architectures or as a crosslinker where biocompatibility is not the primary concern, the higher cost of MDSD is often justified by its unique chemical properties.
-
For monofunctional sulfonamide synthesis , lower-cost alternatives like p-toluenesulfonyl chloride are generally more economical.
-
For biocompatible crosslinking , reagents like 1,4-butanediol diglycidyl ether (BDDE) are the industry standard and a more appropriate choice.
Ultimately, the decision to employ this compound should be based on a thorough evaluation of the specific research objectives, the required chemical properties of the final product, and a comparative analysis of the costs and benefits of viable alternatives.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Mesitylenedisulfonyl Dichloride
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. Handling reactive chemical reagents like 2,4-Mesitylenedisulfonyl Dichloride (CAS: 68985-08-0) demands not only procedural accuracy but a deep understanding of the chemical's nature. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance.
Core Hazard Profile: Understanding the "Why"
This compound is a versatile reagent in organic synthesis, but its reactivity is the very source of its handling and disposal hazards.[1][2] The primary concerns stem from its classification as a corrosive substance that can cause severe skin burns and eye damage.[3] Furthermore, as a sulfonyl chloride, it is highly sensitive to moisture and water, reacting to release corrosive hydrogen chloride (HCl) gas. This reactivity dictates every aspect of its handling, from storage to final disposal.
Table 1: Key Properties and Hazards of this compound
| Property | Value | Significance for Disposal |
| CAS Number | 68985-08-0[1] | Ensures correct identification for waste manifests and regulatory reporting. |
| Molecular Formula | C₉H₁₀Cl₂O₄S₂[1] | Indicates the presence of chlorine and sulfur, which can form hazardous decomposition products (HCl, SOx).[4] |
| Primary Hazards | Causes severe skin burns and eye damage; May be corrosive to metals.[3][5] | Mandates the use of robust Personal Protective Equipment (PPE) and proper segregation from incompatible materials. |
| Reactivity | Moisture-sensitive; Incompatible with strong oxidizing agents.[4][5] | Requires storage in a dry, inert atmosphere and dictates that disposal must prevent contact with water or oxidizers. |
| Appearance | White to almost white powder.[1] | As a solid, it poses an inhalation risk if it becomes airborne; handling should minimize dust formation.[6][7] |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling or preparing this compound for disposal, establishing a complete barrier between you and the chemical is paramount. The required PPE is a direct response to the hazards identified above.
-
Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection : Use chemical safety goggles and a face shield. The risk of severe eye damage from even a small splash is significant.[3]
-
Body Protection : A lab coat is mandatory. For larger quantities or in the event of a spill, a chemically resistant apron or full-body suit is recommended.
-
Respiratory Protection : All handling and disposal procedures should be conducted inside a certified chemical fume hood to prevent inhalation of dust or HCl vapors.[6][7]
Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is that it must be treated as hazardous waste. It should never be disposed of down the drain or in regular trash.[4] Disposal must comply with federal, state, and local regulations, which are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8]
Caption: Disposal workflow for this compound.
-
Do Not Attempt Neutralization : While it is chemically possible to neutralize sulfonyl chlorides, this process can be exothermic and produce hazardous byproducts. For disposal purposes, it is safer and more compliant to dispose of the original chemical.
-
Containerize : The original container with the unused product should be considered the primary waste container. Ensure its cap is tightly sealed.
-
Labeling : If not already clear, label the container as "Hazardous Waste" and clearly list the chemical name: "this compound."
-
Segregation : Store this waste container in a designated satellite accumulation area, segregated from incompatible materials, especially bases and oxidizers.[9]
-
Collection : Any item that comes into direct contact with the chemical—gloves, weigh paper, pipette tips, or paper towels—is now hazardous waste.
-
Containment : Place all contaminated solid waste into a designated, robust, and sealable container (e.g., a labeled bucket with a lid or a double-bagged, heavy-duty waste bag). Do not use metal containers.[5]
-
Labeling : Clearly label the container "Hazardous Waste - Solid Debris contaminated with this compound."
An "empty" container is not truly empty and must be decontaminated before it can be disposed of as non-hazardous waste.[9]
-
Triple Rinsing : This is the standard procedure.[9]
-
First Rinse : In a fume hood, add a small amount of a suitable, dry organic solvent (e.g., acetone or toluene) to the empty container. Cap and shake thoroughly to dissolve the residue.
-
Collect Rinsate : Decant the solvent into a designated liquid hazardous waste container. This rinsate is now hazardous waste.
-
Repeat : Perform this rinse two more times, collecting the rinsate in the same hazardous waste container.
-
-
Label Rinsate : Label the liquid hazardous waste container appropriately (e.g., "Hazardous Waste - Acetone rinsate of this compound").
-
Final Container Disposal : Once triple-rinsed and air-dried in the back of the fume hood, the original container can be disposed of according to your institution's policy for non-hazardous lab glass or plastic, but only after the original label has been completely defaced or removed.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or if you feel overwhelmed.
-
Isolate and Ventilate : Ensure the fume hood is operational. Restrict access to the spill area.
-
PPE : Don the appropriate PPE as described in Section 2 before attempting any cleanup.
-
Containment :
-
For a solid spill , carefully cover the powder with a dry, inert absorbent material like sand or vermiculite. Avoid raising dust.[10]
-
Do NOT use water or combustible materials like paper towels directly on the spill, as this will create a hazardous reaction.
-
-
Cleanup : Carefully sweep or scoop the contained material into a designated hazardous waste container. Use non-sparking tools.[6]
-
Final Decontamination : Wipe the spill area with a cloth dampened with a solvent (like acetone), and then with soap and water. All cleanup materials must be disposed of as hazardous waste.[11]
-
Reporting : Report the incident to your institution's Environmental Health & Safety (EHS) office.
Adherence to these detailed procedures is not merely about regulatory compliance; it is a fundamental practice of responsible science. By understanding the chemical nature of this compound, we can effectively manage its lifecycle in our laboratories, ensuring the safety of ourselves, our colleagues, and the environment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. afgsci.com [afgsci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. capotchem.com [capotchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. 1910.1052 App A - Substance Safety Data Sheet and Technical Guidelines for Methylene Chloride | Occupational Safety and Health Administration [osha.gov]
- 11. westlake.com [westlake.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
